molecular formula C10H9FN2O2 B1405436 Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1260798-14-8

Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1405436
CAS No.: 1260798-14-8
M. Wt: 208.19 g/mol
InChI Key: JSAPJXGLIRVDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9FN2O2 and its molecular weight is 208.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAPJXGLIRVDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1260798-14-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and burgeoning applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] Its rigid, bicyclic structure and tunable electronic properties make it an ideal framework for designing molecules that interact with a wide array of biological targets. The introduction of a fluorine atom, as in this compound, can further enhance metabolic stability, binding affinity, and cell permeability, making it a highly attractive moiety for modern drug design.[1]

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3] This versatility underscores the importance of exploring novel analogs like the title compound for the development of next-generation therapeutics.

Synthesis and Mechanism

The synthesis of this compound typically follows a well-established pathway for the formation of the imidazo[1,2-a]pyridine ring system: the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Reaction Scheme

The fundamental synthetic approach involves the reaction of 2-amino-4-fluoropyridine with an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate). The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the final bicyclic product.

G cluster_intermediates Intermediates 2-amino-4-fluoropyridine 2-Amino-4-fluoropyridine N-alkylated_intermediate N-Alkylated Intermediate 2-amino-4-fluoropyridine->N-alkylated_intermediate N-Alkylation ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->N-alkylated_intermediate Cyclized_intermediate Cyclized Intermediate N-alkylated_intermediate->Cyclized_intermediate Intramolecular Cyclization final_product This compound Cyclized_intermediate->final_product Dehydration

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for analogous compounds.[4][5]

Materials:

  • 2-Amino-4-fluoropyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a solution of 2-amino-4-fluoropyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.1 eq).

  • Addition of Reagent: Slowly add ethyl bromopyruvate (1.05 eq) to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Filtration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyData
Molecular Formula C₁₀H₉FN₂O₂
Molecular Weight 208.19 g/mol
CAS Number 1260798-14-8[6]
Appearance Expected to be a solid
Solubility Soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate)
¹H NMR (Expected) Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons of the imidazopyridine ring system. The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of adjacent protons.
¹³C NMR (Expected) Resonances for the carbonyl carbon of the ester, the ethyl group carbons, and the aromatic carbons of the bicyclic core. The carbon bearing the fluorine will show a characteristic large coupling constant (¹JC-F).
Mass Spectrometry (MS) Expected [M+H]⁺ peak at m/z 209.06.

Note: The expected NMR and MS data are based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[4]

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents. The introduction of a fluorine atom at the 7-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel drug candidates.

Anticancer Potential

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties.[1][2][7] These compounds have been shown to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis.[2][7] The title compound, with its specific substitution pattern, warrants investigation for its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

The imidazo[1,2-a]pyridine nucleus is a versatile scaffold for the design of enzyme inhibitors.[8][9] For instance, derivatives have been developed as potent inhibitors of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[9] this compound should be screened against a panel of relevant enzymes to determine its inhibitory potential.

Workflow for Biological Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_lead_optimization Lead Optimization Synthesis Synthesis of this compound Characterization Purity and Structural Confirmation (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT against cancer cell lines) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase panel) Characterization->Enzyme_Inhibition SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR_Studies Active Enzyme_Inhibition->SAR_Studies Active ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity. Further investigation into its anticancer and enzyme inhibitory properties is warranted. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the discovery of potent and selective drug candidates with improved pharmacological profiles.

References

[10] NIH. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

[11] Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data. Retrieved from

[12] ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7. Retrieved from [Link]

[4] NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. National Center for Biotechnology Information. Retrieved from [Link]

[1] Song, Q., et al. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Retrieved from [Link]

[2] NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

[7] PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

[13] ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry. Retrieved from [Link]

[14] RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

[15] DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Retrieved from [Link]

[16] Semantic Scholar. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemistry & Biodiversity. Retrieved from [Link]

[8] NIH. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. National Center for Biotechnology Information. Retrieved from [Link]

[17] NIH. (n.d.). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. National Center for Biotechnology Information. Retrieved from [Link]

[5] ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES. Retrieved from [Link]

[3] NIH. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

[18] ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Journal of Molecular Structure. Retrieved from [Link]

[9] PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

[19] PubChem. (n.d.). Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a prominent feature in a variety of pharmacologically active compounds. This document outlines a reliable and efficient synthetic pathway, delving into the underlying reaction mechanism, providing a detailed experimental protocol, and discussing the critical parameters for successful synthesis and purification.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system due to its prevalence in a wide array of bioactive molecules exhibiting diverse therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.[1] The introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 2-position of this bicyclic system can significantly modulate the compound's physicochemical and pharmacokinetic properties, making this compound a valuable building block for the development of novel therapeutic agents. This guide details a robust synthetic approach to this target molecule, emphasizing practical execution and mechanistic understanding.

Synthetic Strategy: The Cyclocondensation Approach

The most direct and widely employed method for the construction of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[2][3] In the case of this compound, the synthesis logically proceeds through the reaction of 2-amino-4-fluoropyridine with ethyl bromopyruvate.

This strategy is favored due to the commercial availability of the starting materials and the generally high yields and clean reaction profiles observed for this type of transformation.

Reaction Mechanism

The synthesis of this compound via the cyclocondensation of 2-amino-4-fluoropyridine and ethyl bromopyruvate proceeds through a well-established two-step mechanism:

  • N-Alkylation: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4-fluoropyridine on the electrophilic carbon of ethyl bromopyruvate. This step results in the formation of a pyridinium salt intermediate.[4]

  • Intramolecular Cyclization: The pyridinium intermediate then undergoes an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon of the pyruvate moiety, leading to the formation of a five-membered imidazole ring fused to the pyridine ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine system.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product 2-amino-4-fluoropyridine 2-amino-4-fluoropyridine pyridinium_salt Pyridinium Salt Intermediate 2-amino-4-fluoropyridine->pyridinium_salt N-Alkylation ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->pyridinium_salt final_product This compound pyridinium_salt->final_product Intramolecular Cyclization & Dehydration

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of the starting material, 2-amino-4-fluoropyridine, and the final product, this compound.

Part 1: Synthesis of 2-Amino-4-fluoropyridine

Several methods exist for the synthesis of 2-amino-4-fluoropyridine. A common and effective route starts from 2-picolinecarboxylic acid.[5]

Step 1: Preparation of 4-Fluoropyridine-2-carboxylic Acid This step involves the fluorination of 2-picolinecarboxylic acid.

Step 2: Amidation to 4-Fluoropyridine-2-carboxamide The carboxylic acid is converted to the corresponding amide.

Step 3: Hofmann Rearrangement to 2-Amino-4-fluoropyridine The amide undergoes a Hofmann rearrangement to yield the desired amine.

A detailed experimental procedure is outlined in the patent CN112552233A.[5]

Part 2: Synthesis of this compound

This protocol is based on established procedures for the synthesis of analogous imidazo[1,2-a]pyridine-2-carboxylates.[2]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberSupplier
2-Amino-4-fluoropyridine112.1122283-90-1Commercially Available
Ethyl bromopyruvate195.0170-23-5Commercially Available
Ethanol (anhydrous)46.0764-17-5Standard Supplier
Sodium bicarbonate84.01144-55-8Standard Supplier
Ethyl acetate88.11141-78-6Standard Supplier
Hexane86.18110-54-3Standard Supplier
Anhydrous Magnesium Sulfate120.377487-88-9Standard Supplier

Experimental Procedure:

  • To a solution of 2-amino-4-fluoropyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

G cluster_workflow Experimental Workflow A 1. Reactant Addition (2-amino-4-fluoropyridine + Ethyl Bromopyruvate in Ethanol) B 2. Reflux (4-6 hours) C 3. Work-up (Solvent removal, Extraction, Washing) D 4. Purification (Column Chromatography) E Final Product

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Safety Considerations

  • Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • All reactions should be performed with appropriate caution.

Conclusion

The synthesis of this compound is readily achievable through a reliable and efficient cyclocondensation reaction. This technical guide provides a comprehensive framework for its preparation, from the synthesis of the starting material to the final purification and characterization. The presented methodology, grounded in established chemical principles, offers a solid foundation for researchers and drug development professionals to access this valuable heterocyclic building block for further derivatization and biological evaluation.

References

  • Jia, Z., et al. (2010). Imidazo[1,2-a]pyridines: a patent review (2005 - 2009).
  • Feng, Y., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35237–35252.
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. (2021). Google Patents.
  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2566-2573.
  • PubMed Central. (2025).
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases, 9(6), 1253–1267.
  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. (2017). European Journal of Medicinal Chemistry, 126, 1083–1106.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry, 14(5), 796–817.
  • Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]. (2008). Journal of Heterocyclic Chemistry, 45(4), 1087-1092.
  • Grošelj, U., et al. (2008).
  • CN105153023A - Synthetic method of 2-amino-4-bromopyridine. (2015). Google Patents.
  • Synthesis and Intramolecular Cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. (2004). Russian Journal of Organic Chemistry, 40(1), 86-93.
  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). Molecules, 28(5), 2137.
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules, 29(15), 3429.
  • Ethyl 6-nitro-2-phenylaminoimidazo[1,2-a]pyridine-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(9), o1758.

Sources

An In-depth Technical Guide to Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic organic compound featuring the imidazo[1,2-a]pyridine core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine ring system is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets, leading to a broad range of therapeutic applications.[1][2] The introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 2-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, drawing upon data from closely related analogs to provide a thorough understanding for research and development purposes.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from analogous compounds, we can infer its key physicochemical properties.

PropertyValueSource/Analogy
CAS Number 1260798-14-8[3]
Molecular Formula C₁₀H₉FN₂O₂[3]
Molecular Weight 208.19 g/mol [3]
Appearance Likely a solid at room temperature. The non-fluorinated analog is an off-white to light brown solid.[4]
Melting Point Not reported. The non-fluorinated analog has a melting point of 83-87 °C.[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Solubility in water is likely to be low.General chemical principles
pKa The imidazo[1,2-a]pyridine core is weakly basic. The predicted pKa for the protonated form of the non-fluorinated analog is approximately 3.28. The fluorine substituent may slightly decrease the basicity.[4]
Spectroscopic Data (Predicted)
  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system, with coupling patterns influenced by the fluorine substituent. The ethyl group will exhibit a characteristic quartet and triplet.

  • ¹³C NMR: The spectrum will display distinct signals for the carbon atoms of the heterocyclic core, the ester carbonyl group, and the ethyl group. The carbon atoms attached to or near the fluorine atom will show characteristic splitting due to C-F coupling.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 208.19. Fragmentation would likely involve the loss of the ethoxy group from the ester.

  • Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1700-1730 cm⁻¹), C-F stretch, and C=N and C=C stretching vibrations of the aromatic rings.

Synthesis

The synthesis of this compound typically follows a well-established route for the formation of the imidazo[1,2-a]pyridine core. This involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.

General Synthetic Scheme

Synthesis of this compound reactant1 2-Amino-4-fluoropyridine intermediate Intermediate Salt reactant1->intermediate reactant2 Ethyl bromopyruvate reactant2->intermediate product This compound intermediate->product Cyclization (Heat) reagents Base (e.g., NaHCO₃) Solvent (e.g., Ethanol)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on the synthesis of similar imidazo[1,2-a]pyridine esters and should be optimized for the specific target compound.[11][12]

Materials:

  • 2-Amino-4-fluoropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Ethanol or another suitable solvent (e.g., THF)[4]

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluoropyridine (1.0 eq) and ethanol.

  • Addition of Reagents: To the stirred solution, add sodium bicarbonate (1.1 eq) followed by the dropwise addition of ethyl bromopyruvate (1.05 eq).

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate and filtered.

  • Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Causality behind Experimental Choices:

  • Base: The base (e.g., NaHCO₃) is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the starting aminopyridine, rendering it non-nucleophilic.

  • Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate both the initial nucleophilic substitution and the subsequent cyclization.

  • Reflux: Heating the reaction mixture is necessary to provide the activation energy for the intramolecular cyclization step that forms the fused bicyclic ring system.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the imidazo[1,2-a]pyridine core, the ethyl ester functionality, and the fluorine substituent.

Reactions at the Ester Group
  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. This carboxylic acid derivative can then be used for further functionalization, such as amide bond formation.[13]

Reactions at the Imidazo[1,2-a]pyridine Core
  • Electrophilic Aromatic Substitution: The imidazo[1,2-a]pyridine ring system is electron-rich and can undergo electrophilic aromatic substitution. The C3 position is generally the most nucleophilic and therefore the most reactive towards electrophiles.[14] The fluorine atom at the 7-position will influence the regioselectivity of such reactions.

  • C-H Functionalization: Recent advances in organic synthesis have enabled the direct C-H functionalization of the imidazo[1,2-a]pyridine core, providing a powerful tool for the synthesis of diverse derivatives.[14][15]

Influence of the Fluorine Substituent

The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, making it less susceptible to oxidation and potentially directing electrophilic attack.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a key component in several approved drugs and clinical candidates, highlighting its therapeutic potential.[2] Derivatives of this heterocyclic system have shown a wide range of biological activities, including:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibition of kinases (e.g., CDKs, VEGFR, PI3K, EGFR).[16]

  • Antimicrobial and Antiviral Activity: The scaffold has also been explored for the development of new anti-infective agents.

  • Central Nervous System (CNS) Activity: Some well-known drugs containing the imidazo[1,2-a]pyridine core, such as Zolpidem, are used to treat insomnia.

While specific biological data for this compound is not yet widely reported, its structural features make it an attractive candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins.

Safety and Handling

This compound is classified as an irritant.[3] Therefore, appropriate safety precautions should be taken when handling this compound.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18][19]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[17][18]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[17][18]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[19]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[20]

Hazard Statements (based on analogous compounds):

  • H315: Causes skin irritation.[21]

  • H319: Causes serious eye irritation.[21]

  • H335: May cause respiratory irritation.[19]

A specific Material Safety Data Sheet (MSDS) should be consulted for detailed safety information before handling this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical properties, derived from the privileged imidazo[1,2-a]pyridine scaffold and the strategic placement of fluoro and ester functionalities, make it a compound of high interest for medicinal chemists and drug discovery professionals. While further research is needed to fully elucidate its biological activity profile, the information presented in this guide, based on its chemical nature and the properties of closely related analogs, provides a solid foundation for its use in research and development.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Retrieved from [Link]

  • Agarwal, D. S., Beteck, R. M., Ilbeigi, K., Caljon, G., & Legoabe, L. J. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 102(1), e14400. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Retrieved from [Link]

  • Defense Technical Information Center. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-pyridinecarboxylate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
  • Clinivex. (n.d.). Ethyl 7-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved from [Link]

  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current topics in medicinal chemistry, 16(30), 3590–3616. [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current topics in medicinal chemistry, 16(26), 2963–2994. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, 95% Purity, C8H5FN2O2, 1 gram. Retrieved from [Link]

  • MDPI. (2022). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from closely related analogs to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by providing a foundational understanding of the structural and electronic characteristics of this compound, alongside methodologies for its synthesis and characterization.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. Its unique structural and electronic properties make it a versatile scaffold for the design of therapeutic agents targeting a range of diseases. The introduction of a fluorine atom at the 7-position and an ethyl carboxylate group at the 2-position of the imidazo[1,2-a]pyridine ring system, as in this compound (Figure 1), is anticipated to modulate its physicochemical and pharmacological properties. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is a critical step in any drug discovery and development pipeline.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

While a dedicated publication with the complete experimental spectra of this compound (CAS: 1260798-14-8) is not publicly available, we can predict its spectroscopic features with a high degree of confidence based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
38.2 - 8.4110 - 115
57.8 - 8.0120 - 125
66.9 - 7.1115 - 120
87.4 - 7.6105 - 110
Ethyl -CH₂-4.3 - 4.560 - 65
Ethyl -CH₃1.3 - 1.514 - 16
2-140 - 145
7-155 - 160 (d, ¹JCF ≈ 240-250 Hz)
8a-145 - 150
C=O-160 - 165

Expert Insights into NMR Spectral Features:

  • ¹H NMR: The aromatic protons on the imidazo[1,2-a]pyridine ring system are expected to appear in the downfield region (δ 6.9-8.4 ppm). The electron-withdrawing fluorine atom at position 7 will likely cause a downfield shift for the adjacent protons at positions 6 and 8. The proton at position 3 is anticipated to be the most deshielded aromatic proton due to its proximity to the ester group and the imidazole nitrogen. The ethyl ester protons will exhibit a characteristic quartet for the methylene group (-CH₂-) and a triplet for the methyl group (-CH₃).

  • ¹³C NMR: The carbon spectrum will show distinct signals for all ten carbon atoms. The carbon directly attached to the fluorine atom (C-7) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The other aromatic carbons will also show smaller C-F couplings. The carbonyl carbon of the ester will be observed in the highly deshielded region (δ 160-165 ppm).

Figure 2: Predicted ¹H NMR Coupling Pattern

G H3 H-3 (s) H5 H-5 (d) H6 H-6 (dd) H5->H6 J ≈ 9 Hz H8 H-8 (dd) H6->H8 J ≈ 2 Hz CH2 -CH2- (q) CH3 -CH3- (t) CH2->CH3 J ≈ 7 Hz

Caption: Predicted spin-spin coupling interactions for key protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₁₀H₉FN₂O₂, Molecular Weight: 208.19 g/mol ), the following is expected:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 208.

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163.

    • Loss of the entire ethyl ester group (-COOCH₂CH₃) to give a fragment at m/z = 135.

    • Further fragmentation of the imidazo[1,2-a]pyridine ring system.

Figure 3: Predicted Mass Spectrometry Fragmentation

G M [M]+. m/z = 208 M_OEt [M-OCH2CH3]+ m/z = 163 M->M_OEt - C2H5O M_COOEt [M-COOCH2CH3]+ m/z = 135 M->M_COOEt - C2H5O2

Caption: Key predicted fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized in Table 2.

Table 2: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3150Medium
C-H (aliphatic)2850 - 3000Medium
C=O (ester)1710 - 1730Strong
C=N and C=C (aromatic)1500 - 1650Medium to Strong
C-O (ester)1200 - 1300Strong
C-F1000 - 1100Strong

Expert Insights into IR Spectral Features:

The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretch of the ethyl ester group. The presence of the aromatic rings will be confirmed by the C=C and C=N stretching vibrations, as well as the aromatic C-H stretching bands. The strong absorption in the 1000-1100 cm⁻¹ region will be indicative of the C-F bond.

Experimental Protocols: A General Approach

Synthesis

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 4-fluoro-2-aminopyridine in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagent: Add ethyl bromopyruvate to the solution.

  • Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 4: General Synthetic Workflow

G Start 4-fluoro-2-aminopyridine + Ethyl bromopyruvate Reaction Reflux in Ethanol Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A typical workflow for the synthesis of the target compound.

Spectroscopic Analysis
  • NMR: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • MS: Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • IR: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Conclusion and Future Perspectives

This technical guide has provided a detailed, albeit predictive, spectroscopic and structural analysis of this compound. The presented data and interpretations, derived from established chemical principles and analysis of analogous structures, offer a solid foundation for researchers working with this compound. The synthesis and full experimental characterization of this molecule would be a valuable contribution to the field of medicinal chemistry, enabling further exploration of its potential as a therapeutic agent. Future work should focus on obtaining and publishing the experimental spectroscopic data to validate and refine the predictions made in this guide.

References

  • While specific references for the complete spectroscopic data of the target molecule are not available, the following resources provide relevant information on the synthesis and characterization of imidazo[1,2-a]pyridines and are valuable for understanding the predictions made in this guide.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[Link]

  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design.[Link]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Executive Summary

The journey of a novel chemical entity from discovery to a viable therapeutic agent is contingent upon a rigorous understanding of its physicochemical properties. Among these, aqueous solubility and stability in biological environments are paramount, acting as critical determinants of bioavailability, therapeutic efficacy, and overall developability. The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2] This guide provides an in-depth, technical framework for characterizing a representative molecule from this class: Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. We present a cohesive strategy, integrating foundational principles with validated, step-by-step experimental protocols for assessing its solubility and stability in key biological buffers. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the scientific rationale underpinning each procedural step.

Introduction to the Core Compound and its Relevance

The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic structure that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1][3] Its rigid, planar structure provides a unique framework for interacting with various biological targets, leading to compounds with applications as anti-infective, anti-cancer, and central nervous system agents.[1][2][4] The functionalization of this scaffold allows for the fine-tuning of pharmacological and pharmacokinetic properties.[3][5]

Profile: this compound

For the purpose of this guide, we will focus on this compound (CAS No: 1260798-14-8).[6]

  • Molecular Formula: C₁₀H₉FN₂O₂

  • Key Structural Features:

    • Imidazo[1,2-a]pyridine core: The foundational bicyclic system.

    • Ethyl carboxylate group (at C2): An ester moiety that can influence solubility and is a potential site for metabolic or chemical hydrolysis.

    • Fluoro group (at C7): A common bioisostere for hydrogen, the fluorine atom can modulate metabolic stability, pKa, and binding interactions.

The presence of the ester group makes the molecule susceptible to hydrolysis, particularly at non-neutral pH, while the nitrogen atoms in the heterocyclic core can be protonated, influencing pH-dependent solubility.

Figure 1: Chemical Structure of this compound

A 2D representation of the title compound.

Foundational Concepts in Preformulation

A successful preformulation study hinges on differentiating between two key types of solubility and understanding the primary drivers of chemical instability.

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution. It is a fundamental, pH-dependent property of the solid-state material (e.g., a specific crystalline form). This measurement requires a longer equilibration time (typically 24-48 hours) where an excess of the solid compound is agitated in the buffer.[7] It is the gold standard for solubility determination and is critical for late-stage development and formulation design.

  • Kinetic Solubility (Apparent Solubility): This is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, can remain in an aqueous buffer before it precipitates.[8][9][10] The experiment is rapid (typically <2 hours) and amenable to high-throughput screening (HTS) formats.[8][11] While not a true equilibrium value, it is invaluable in early drug discovery for ranking compounds and flagging potential issues. Kinetic solubility values are often higher than thermodynamic solubility because the system may remain in a supersaturated state for a short period.

Key Factors Influencing Stability

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, and quality.[12][13][14] For a compound like ours, the primary non-enzymatic degradation pathways in biological buffers are:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. The ester functional group in this compound is a prime candidate for acid- or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.

  • Oxidation: Reaction with oxygen or other oxidizing agents. While the imidazopyridine core is generally stable, certain conditions can promote oxidation.

  • Photolysis: Degradation caused by exposure to light. ICH Q1B guidelines provide a standardized approach to photostability testing.[14]

Experimental Workflow for Comprehensive Characterization

The following diagram outlines a logical, multi-stage workflow for the characterization of a novel compound. This structured approach ensures that data from initial high-throughput screens informs the more resource-intensive, in-depth studies.

G cluster_0 Phase 1: Early Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Forced Degradation & Pathway ID A Kinetic Solubility Assay (PBS, pH 7.4) B Initial Stability Screen (pH 7.4, 37°C) A->B Inform stability conditions C Thermodynamic Solubility (pH-dependent) B->C Proceed if stable D Stability in Biorelevant Media (FaSSIF, FeSSIF) C->D Determine relevant concentration range E Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) D->E Investigate observed instabilities F Degradant Identification (LC-MS/MS) E->F Generate & Isolate Degradants

Caption: Integrated workflow for solubility and stability assessment.

Protocols for Solubility Assessment

Rationale for Buffer Selection
  • Phosphate-Buffered Saline (PBS), pH 7.4: Represents general physiological pH.

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the composition of human intestinal fluid in the fasted state, containing bile salts and phospholipids that can enhance the solubility of lipophilic drugs.[15][16]

  • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates intestinal fluid after a meal, with higher concentrations of bile salts and phospholipids, reflecting the impact of food on drug solubility.[15][17]

Buffer Typical pH Key Components Simulates
PBS7.4Phosphate salts, NaClGeneral Physiological Conditions
FaSSIF6.5Taurocholate, Lecithin, Phosphate BufferFasted Small Intestine[15][16]
FeSSIF5.0-5.8Higher Taurocholate, Higher LecithinFed Small Intestine[15][17]
Table 1: Composition and relevance of selected biological buffers.
Protocol 1: Kinetic Solubility Assay (Nephelometry)

This high-throughput method is ideal for early discovery to quickly rank compounds.[11] It measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a 20 mM stock solution of the test compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer 2 µL from each well of the DMSO plate to a corresponding 96-well plate containing 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This maintains a constant 1% DMSO concentration.

  • Equilibration: Shake the plate at room temperature (e.g., 25°C) for 2 hours, protected from light.

  • Analysis: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Interpretation: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask)

This method determines the true equilibrium solubility and is crucial for lead optimization and formulation development.[7][8]

Methodology:

  • Sample Preparation: Add an excess amount of the solid test compound (enough to ensure saturation is reached and solid remains) to vials containing the selected buffers (e.g., PBS, FaSSIF, FeSSIF).

  • Equilibration: Agitate the vials on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Protocols for Stability Assessment

Stability studies are guided by the International Council for Harmonisation (ICH) guidelines, which provide a framework for generating reliable data.[12][13][14][18]

Protocol 3: Stability in Biological Buffers

Methodology:

  • Solution Preparation: Prepare a solution of the test compound in each buffer (PBS, FaSSIF, FeSSIF) at a concentration well below its determined solubility limit (e.g., 10 µM).

  • Incubation: Aliquot the solutions into sealed vials and incubate at a relevant temperature (e.g., 37°C).

  • Time Points: Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: Immediately quench the reaction by diluting the sample in a cold mobile phase (e.g., acetonitrile/water) to stop further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining. The appearance of new peaks should also be monitored as evidence of degradation.

Protocol 4: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[19][20][21] These studies are a core component of demonstrating the specificity of analytical methods.[19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21][22]

Typical Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C.

  • Base Hydrolysis: 0.1 M NaOH at 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: 60°C (in solution and as solid).

  • Photostability: Exposure to light according to ICH Q1B guidelines.[14][22]

Methodology:

  • Exposure: Subject solutions of the compound to the stress conditions outlined above for a defined period (e.g., up to 24-48 hours), sampling at intermediate time points.[7]

  • Analysis: Analyze the stressed samples by HPLC-UV to quantify the loss of the parent compound.

  • Degradant Identification: Use LC-MS/MS to analyze samples showing significant degradation. The mass of the degradant peaks can provide crucial information for structural elucidation. For our test compound, a primary degradation product from hydrolysis would be the carboxylic acid, which would have a predictable mass shift.

G Parent Ethyl 7-fluoroimidazo[1,2-a] pyridine-2-carboxylate Acid 7-fluoroimidazo[1,2-a]pyridine -2-carboxylic Acid + Ethanol Parent->Acid H+ / H2O (Acid Hydrolysis) Base 7-fluoroimidazo[1,2-a]pyridine -2-carboxylic Acid + Ethanol Parent->Base OH- / H2O (Base Hydrolysis)

Caption: Potential hydrolytic degradation pathway of the title compound.

Data Interpretation and Integrated Analysis

The true expertise lies in synthesizing the data from these discrete experiments into a cohesive developability assessment.

Scenario Observation Interpretation & Next Steps
1 High Kinetic Solubility, Low Thermodynamic SolubilityCompound is prone to forming supersaturated solutions but may precipitate over time. Risk of poor or variable absorption. Action: Investigate salt forms or enabling formulations (e.g., amorphous solid dispersions).
2 pH-Dependent Solubility (Higher at low pH)Compound is likely a weak base. Solubility will be high in the stomach but may decrease significantly in the intestine, leading to precipitation. Action: Assess precipitation kinetics in SGF-to-FaSSIF transfer models.
3 Stable in PBS, but Degrades Rapidly in FaSSIF/FeSSIFDegradation is not solely pH-dependent. Components in the biorelevant media (e.g., bile salts) may be catalyzing the degradation. Action: This is a significant liability. Re-evaluate the chemical structure or formulation strategy.
4 Stable to Hydrolysis but Degrades Under Oxidative StressThe molecule is sensitive to oxidation. Action: Ensure manufacturing and storage include protection from oxygen (e.g., nitrogen blanket, antioxidants in formulation).
Table 2: Integrated analysis of potential experimental outcomes.

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable cornerstone of successful drug development. For this compound, the key liabilities are likely to be its pH-dependent solubility, driven by the basic nitrogens of the core, and its susceptibility to hydrolysis at the ethyl ester position. By employing the multi-phased approach detailed in this guide—moving from rapid kinetic screens to detailed thermodynamic and stability studies in biorelevant media—researchers can build a comprehensive physicochemical profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based framework not only identifies potential development hurdles early but also provides the critical data needed to design robust formulations and predict in vivo performance, ultimately de-risking the path from the laboratory to the clinic.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • A practical guide to forced degradation and stability studies for drug substances. Merck.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy.
  • Ich guidelines for stability studies 1. Slideshare.
  • Transdermal Formulation Forced Degradation Testing.
  • Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. BenchChem.
  • ADME Solubility Assay. BioDuro.
  • Kinetic solubility.
  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • SIF Media (Simul
  • Fasted-State Simulated Intestinal Fluid (FaSSIF) Composition.
  • What is the composition of FaSSIF? Biorelevant.com.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. Royal Society of Chemistry.
  • Ethyl imidazo[1,2-a]pyridine-7-carboxyl
  • Composition of FaSGF and FeSGF.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Ethyl imidazo(1,2-a)
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxyl
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd

Sources

The Versatile Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Unraveling its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable and diverse pharmacological properties. This bicyclic system is a key pharmacophore in several marketed drugs and a plethora of investigational agents, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics.

Part 1: The Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines.[1] Their anticancer effects are often attributed to their ability to modulate key cellular pathways involved in cancer cell proliferation, survival, and metastasis.[2][3]

Mechanisms of Anticancer Activity

The anticancer activity of imidazo[1,2-a]pyridines is multifaceted, with several key molecular targets and signaling pathways being implicated.

1.1.1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[1][5] By binding to the ATP-binding site of PI3K, these compounds can effectively block the downstream signaling cascade, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1][6] The inhibition of this pathway can lead to decreased levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), which are key indicators of pathway activity.[1][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

1.1.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport.[8] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, thereby disrupting microtubule dynamics.[9][10] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[11][12] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[8][12]

1.1.3. Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in the oxidation of aldehydes. Certain ALDH isoforms, such as ALDH1A, are overexpressed in cancer stem cells and are associated with poor prognosis and drug resistance.[13][14] Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of ALDH, particularly the ALDH1A family.[13][14] By inhibiting ALDH activity, these compounds can target the cancer stem cell population, a key driver of tumor recurrence and metastasis.

Structure-Activity Relationships (SAR)

The anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[2]

PositionSubstituent Effect on Anticancer Activity
C2 Substitution with aryl or heteroaryl groups is generally favorable for activity. The nature of the substituent on the phenyl ring at this position can significantly influence potency.[3]
C3 Introduction of various functional groups at this position can modulate activity. For example, thioether side chains have been explored for antiviral activity, which could be a starting point for anticancer design.[15]
C6 & C8 Methyl or other small alkyl groups at these positions can enhance activity.[6]
C7 The nature of the substituent at this position can influence activity, with different groups being optimal for different cancer cell lines.[3]
Experimental Protocols for Evaluating Anticancer Activity

1.3.1. Cell Viability and Proliferation Assays

  • MTT Assay: This colorimetric assay is a widely used method to assess cell viability.[16] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

    Protocol: MTT Assay [17]

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

  • BrdU Assay: This assay measures DNA synthesis and is a direct indicator of cell proliferation.[2]

    Protocol: BrdU Cell Proliferation Assay [18][19]

    • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

    • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

    • Fixation and Denaturation: Remove the labeling solution, fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

    • Antibody Incubation: Add anti-BrdU antibody and incubate for 1 hour. Then, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for another hour.

    • Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm.

1.3.2. Cell Cycle and Apoptosis Analysis

  • Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis.

    Protocol: Cell Cycle Analysis by Flow Cytometry [1]

    • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

    • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

1.3.3. Protein Expression Analysis

  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[20][21]

    Protocol: Western Blotting [22][23]

    • Protein Extraction: Lyse the treated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_protocol Western Blotting Protocol A 1. Protein Extraction from Treated Cells B 2. Protein Quantification (BCA/Bradford Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection (ECL) G->H

Figure 2: A simplified workflow of the Western Blotting protocol.

Part 2: Anti-inflammatory Properties of Imidazo[1,2-a]pyridine Derivatives

Chronic inflammation is a key contributing factor to the development and progression of various diseases, including cancer.[24] Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory activities, making them attractive candidates for the development of novel anti-inflammatory drugs.[18][25]

Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects of imidazo[1,2-a]pyridines are primarily mediated through the modulation of key inflammatory signaling pathways.

2.1.1. Suppression of the STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are two critical transcription factors that play a central role in regulating the inflammatory response.[26] Aberrant activation of these pathways is associated with chronic inflammation and cancer.[25] Imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of both STAT3 and NF-κB.[24][25][27] This suppression can occur through various mechanisms, including the inhibition of STAT3 phosphorylation and the prevention of NF-κB nuclear translocation.[24][27] The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24][25]

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->pSTAT3 Inhibition Imidazo_pyridine->NFkB_n Inhibition Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) pSTAT3_dimer->Inflammation NFkB_n->Inflammation

Figure 3: Suppression of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Evaluating Anti-inflammatory Activity

2.2.1. Measurement of Nitric Oxide Production

  • Griess Test: This is a simple and widely used colorimetric assay for the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO).[15][28]

    Protocol: Griess Test for Nitrite Determination [29][30][31]

    • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the imidazo[1,2-a]pyridine derivative for 24 hours.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.

    • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 5-10 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

2.2.2. NF-κB Activity Assay

  • NF-κB DNA Binding Activity ELISA: This assay measures the amount of active NF-κB in nuclear extracts that can bind to its specific DNA consensus sequence.

    Protocol: NF-κB p65 Transcription Factor Assay [24][27][32]

    • Nuclear Extract Preparation: Treat cells with the test compound and an inflammatory stimulus (e.g., LPS or TNF-α). Prepare nuclear extracts from the treated cells.

    • Assay Procedure: Add the nuclear extracts to a 96-well plate pre-coated with the NF-κB consensus sequence.

    • Antibody Incubation: Add a primary antibody specific for the active form of NF-κB (e.g., p65 subunit).

    • Secondary Antibody and Detection: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.

    • Absorbance Measurement: Measure the absorbance and quantify the NF-κB DNA binding activity.

Part 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and viruses.[29][33]

Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[29][33] The mechanism of their antibacterial action is still under investigation, but it is thought to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have exhibited potent antiviral activity, particularly against influenza virus.[15] A key mechanism of their anti-influenza activity is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[34][35][36]

Experimental Protocols for Evaluating Antimicrobial Activity

3.3.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][37][38]

Protocol: Broth Microdilution Method for MIC Determination [39]

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Bacterial StrainExample MIC (µg/mL)
Staphylococcus aureus0.5 - 16
Escherichia coli1 - 32
Pseudomonas aeruginosa4 - 64
Mycobacterium tuberculosis0.004 - 1

Note: The MIC values are examples and can vary significantly depending on the specific derivative and bacterial strain.

3.3.2. Antiviral Activity Assay

  • Influenza RNA-dependent RNA Polymerase (RdRp) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of the viral RdRp enzyme.[34]

    Protocol: RdRp Reporter Assay [34]

    • Cell Transfection: Co-transfect cells (e.g., 293T cells) with plasmids expressing the influenza virus RdRp subunits (PA, PB1, PB2) and a nucleoprotein (NP), along with a reporter plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus promoter sequences.

    • Compound Treatment: Treat the transfected cells with the imidazo[1,2-a]pyridine derivative.

    • Luciferase Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity.

    • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the RdRp.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. This guide has provided a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties, along with detailed experimental protocols to facilitate further research in this exciting field. The continued exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of new and effective drugs to combat a variety of human diseases.

References

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • Nitrite test with the Griess reagent system. [Link]

  • Griess test. [Link]

  • BrdU Cell Proliferation Assay Kit. [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]

  • BrdU Cell Proliferation Microplate Assay Kit User Manual. [Link]

  • Protocol Griess Test. [Link]

  • GRIESS ASSAY FOR NITRITE DETERMINATION. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. [Link]

  • Progresses in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines Against the 1A Family. [Link]

  • High-throughput identification of compounds targeting influenza RNA-dependent RNA polymerase activity. [Link]

  • Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]

  • Broth Dilution Method for MIC Determination. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Western Blotting(WB) Protocol. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Inhibition of the influenza virus RNA-dependent RNA polymerase by antisera directed against the carboxy-terminal region of the PB2 subunit. [Link]

  • Inhibition of the influenza virus RNA-dependent RNA polymerase by antisera directed against the carboxy-terminal region of the PB2 subunit. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. [Link]

  • Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. [https://www.researchgate.net/publication/340156930_Imidazo12-a]pyridine_Derivatives_as_Aldehyde_Dehydrogenase_Inhibitors_Novel_Chemotypes_to_Target_Glioblastoma_Stem_Cells]([Link])

  • Methods and Protocols for Western Blot. [Link]

  • Western Blot. [Link]

  • Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its Congeners

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the mechanistic pathways associated with the imidazo[1,2-a]pyridine scaffold, with a particular focus on inferring the likely mechanism of action for this compound. While direct studies on this specific molecule are emerging, this document synthesizes the extensive body of research on structurally related analogs to provide a robust framework for investigation and hypothesis testing.

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of numerous therapeutic agents.[1] Marketed drugs such as Zolpidem, Alpidem, and Olprinone feature this scaffold, demonstrating its clinical viability.[1][2] The broad spectrum of biological activities associated with this class of compounds, including anticancer, anti-inflammatory, antitubercular, and antiviral properties, underscores its importance as a "privileged scaffold" in drug discovery.[1][2][3]

Established Mechanisms of Action of Imidazo[1,2-a]pyridine Derivatives

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are diverse and are primarily attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.

Anticancer Activity: A Multi-pronged Assault on Tumorigenesis

A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridines. These compounds exert their effects through several mechanisms, most notably through the inhibition of critical protein kinases.

2.1.1. Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[3][4][5]

For instance, certain derivatives have been shown to inhibit PI3Kα with high potency, leading to a downstream reduction in phosphorylated AKT (pAKT) and p-mTOR levels.[4][5] This inhibition disrupts the pro-survival signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[5][6] The mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibition

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

2.1.2. Modulation of Other Kinase Targets

Beyond the PI3K/AKT axis, imidazo[1,2-a]pyridines have been shown to inhibit other kinases:

  • Activin-like Kinase 2 (ALK2): Certain 7-aryl-imidazo[1,2-a]pyridine derivatives are potent inhibitors of ALK2, a kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and the pediatric cancer diffuse intrinsic pontine glioma (DIPG).[7]

  • IRAK and FLT3 Kinases: The 7-fluoro-imidazo[1,2-a]pyridine core is associated with the inhibition of Interleukin-1 receptor-associated kinase (IRAK) and FMS-like tyrosine kinase 3 (FLT3), which are therapeutic targets in hematopoietic cancers.[8]

2.1.3. Induction of Apoptosis and Cell Cycle Arrest

A common outcome of treating cancer cells with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[6][9] Mechanistically, this is often linked to:

  • Increased levels of p53 and p21: These proteins are critical regulators of the cell cycle, and their upregulation can halt cell proliferation.[6]

  • Activation of Caspases: An increase in the activity of executioner caspases, such as caspase-7 and caspase-8, is observed, along with cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]

Anti-inflammatory Activity via STAT3/NF-κB Pathway Modulation

Chronic inflammation is a key driver of many diseases, including cancer. The STAT3 and NF-κB signaling pathways are central mediators of the inflammatory response. Novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[10][11] This is achieved by inhibiting the translocation of the NF-κB p65 subunit to the nucleus and reducing the phosphorylation of STAT3, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[10]

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor STAT3 STAT3 CytokineReceptor->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization IKK IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation InflammatoryGenes Inflammatory Gene Expression (iNOS, COX-2) STAT3_dimer->InflammatoryGenes NFkB_nuc->InflammatoryGenes Compound Imidazo[1,2-a]pyridine Derivative Compound->STAT3 Inhibition Compound->IKK Inhibition

Figure 2: The STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity

Certain imidazo[1,2-a]pyridine carboxamides have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[12][13][14][15] The mechanism of action for some of these compounds, such as the clinical candidate Q203 (Telacebec), involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (CIII) in the electron transport chain, which is essential for cellular respiration and ATP synthesis in mycobacteria.[16]

Proposed Mechanism of Action for this compound

Based on the available literature, a plausible mechanism of action for this compound can be hypothesized. The presence of the electron-withdrawing fluorine atom at the 7-position is a key structural feature. As noted, the 7-fluoro-imidazo[1,2-a]pyridine core has been associated with the inhibition of IRAK and FLT3 kinases.[8] Therefore, it is highly probable that the primary mechanism of action for this compound, particularly in the context of cancer, involves kinase inhibition.

Primary Hypothesis: this compound acts as a multi-kinase inhibitor, with potential primary targets including IRAK, FLT3, and members of the PI3K/AKT pathway. Inhibition of these targets would lead to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.

A Framework for Elucidating the Mechanism of Action: Experimental Protocols

To rigorously test the proposed mechanism of action, a systematic experimental approach is required. The following protocols provide a self-validating system for elucidating the molecular targets and cellular effects of this compound.

Target Identification and Validation

4.1.1. Experimental Protocol: Kinase Inhibition Profiling

  • Objective: To identify the specific kinases that are inhibited by the compound.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). These services typically use in vitro radiometric or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound at a fixed concentration (e.g., 10 µM).

    • Data Analysis: The results are usually expressed as a percentage of kinase activity remaining relative to a vehicle control. A significant reduction in activity (e.g., >50%) indicates a potential target.

    • Follow-up: For identified "hits," perform dose-response assays to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).

  • Causality and Rationale: This initial screen provides an unbiased view of the compound's selectivity profile. Identifying potent targets is the first step in understanding its mechanism.

4.1.2. Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to its putative kinase targets within intact cells.

  • Methodology:

    • Cell Culture: Grow a relevant cancer cell line (e.g., a hematopoietic line for FLT3) to ~80% confluency.

    • Treatment: Treat the cells with the compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour).

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler.

    • Lysis: Lyse the cells by freeze-thawing.

    • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Western Blotting: Analyze the supernatant (containing the soluble, stable protein) by Western blotting using an antibody specific for the target kinase.

    • Data Analysis: A ligand-bound protein is typically stabilized and will remain soluble at higher temperatures compared to the unbound protein. This will be visible as a band at a higher temperature in the compound-treated samples.

  • Causality and Rationale: This assay provides direct evidence of target engagement in a physiological context, validating the in vitro kinase assay results.

Cellular and Phenotypic Assays

4.2.1. Experimental Protocol: Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of the compound for 72 hours.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Causality and Rationale: This assay provides a quantitative measure of the compound's anti-proliferative or cytotoxic effect, a key phenotypic outcome.

Pathway Analysis

4.3.1. Experimental Protocol: Western Blotting for Pathway Modulation

  • Objective: To determine if the compound inhibits the PI3K/AKT/mTOR or other relevant signaling pathways in cells.

  • Methodology:

    • Cell Culture and Treatment: Grow cells to ~70% confluency and serum-starve them overnight. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short period (e.g., 2-4 hours). Stimulate the pathway with a growth factor (e.g., EGF or IGF-1) for the last 15-30 minutes of treatment.

    • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR, total mTOR, p-STAT3, total STAT3) followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Causality and Rationale: This experiment directly links target engagement to the modulation of downstream signaling pathways, providing a mechanistic explanation for the observed cellular phenotypes.

Quantitative Data Summary of Relevant Imidazo[1,2-a]pyridine Analogs

To provide context for potential efficacy, the following table summarizes the reported cytotoxic activities of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Compound Class/ReferenceCell LineBiological ActivityIC50 Value (µM)
Imidazo[1,2-a]pyridines (IP-5, IP-6) [6][9]HCC1937 (Breast Cancer)Cytotoxicity45, 47.7
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) [4]HCC827 (Lung Cancer)Antiproliferative0.09
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) [4]A549 (Lung Cancer)Antiproliferative0.21
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) [4]HCT116 (Colon Cancer)Antiproliferative0.43
Novel Imidazo[1,2-a]pyridine (Compound 6) [5]A375 (Melanoma)CytotoxicityNot specified, but effective
Novel Imidazo[1,2-a]pyridine (Compound 6) [5]HeLa (Cervical Cancer)CytotoxicityNot specified, but effective

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the development of targeted therapeutics. While the precise mechanism of action for this compound requires direct experimental validation, the extensive literature on related compounds strongly suggests a role as a kinase inhibitor, likely targeting pathways crucial for cancer cell survival and proliferation such as the PI3K/AKT, IRAK, and FLT3 signaling axes. The experimental framework provided in this guide offers a clear and logical path for researchers to rigorously elucidate its mechanism, thereby contributing to the advancement of this promising class of therapeutic agents.

References

  • Jadhavar, P. S., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1144-1154. Available at: [Link][12]

  • Al-Ostoot, F. H., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. Available at: [Link][5]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design, 93(3), 276-284. Available at: [Link][17]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available at: [Link][6]

  • Nayak, S. K., et al. (2012). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1436. Available at: [Link][18]

  • Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. Available at: [Link][10][11]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. Available at: [Link][9]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Available at: [Link][1]

  • de Oliveira, C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link][19]

  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3208. Available at: [Link][4]

  • Narayan, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link][2]

  • Kumar, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. Available at: [Link][3]

  • Jadhavar, P. S., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Request PDF. Available at: [Link][13]

  • Hernández-Rivera, E., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(21), 7378. Available at: [Link][20]

  • Wang, C., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link][7]

  • Lv, K., et al. (2019). Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. European Journal of Medicinal Chemistry, 178, 715-725. Available at: [Link][14]

  • Lv, K., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 137, 117-125. Available at: [Link][15]

  • Lee, J., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18775-18785. Available at: [Link][16]

  • Shi, D., et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. Available at: [Link][21]

Sources

Unveiling the Therapeutic Potential of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuromodulatory effects.[1] Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a member of this privileged class, holds significant therapeutic promise. This guide provides a comprehensive, in-depth framework for the identification and validation of its molecular targets. We will explore a multi-pronged strategy, leveraging established biochemical and cellular methodologies to elucidate the compound's mechanism of action and pave the way for its clinical development. This document is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and logical approach to target discovery.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a recurring motif in a number of marketed drugs, underscoring its therapeutic relevance.[2] Members of this family are known to interact with a variety of biological targets, including protein kinases and ligand-gated ion channels.[3][4] Notably, derivatives of this scaffold have been identified as potent inhibitors of p38 MAP kinase and the PI3K/Akt/mTOR signaling pathway, both of which are critical in cancer and inflammatory diseases.[5][6] Furthermore, the related imidazopyrimidine class has been shown to act as functionally selective agonists at GABA-A receptors, suggesting a potential role in neurological and psychiatric disorders.[4]

Given this landscape, this compound is a compelling candidate for therapeutic development. However, its specific molecular targets remain to be elucidated. This guide outlines a systematic approach to unraveling its mechanism of action, focusing on the most probable target classes based on the rich pharmacology of its parent scaffold.

A Multi-Pronged Strategy for Target Identification

A robust target identification strategy should be multi-faceted, employing orthogonal approaches to build a strong case for a specific molecular interaction. We propose a workflow that begins with broad, unbiased screening and progresses to specific, hypothesis-driven validation.

Caption: High-level workflow for target identification.

Unbiased Target Discovery: Affinity Chromatography

Affinity chromatography is a powerful technique for isolating the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[7] This method relies on immobilizing the small molecule of interest on a solid support to "fish" for its interacting proteins.[8]

Rationale

This approach is ideal for initial, unbiased screening as it does not require prior knowledge of the compound's targets. By identifying the proteins that physically associate with this compound, we can generate a list of high-priority candidates for further validation.

Experimental Protocol: Photo-Affinity Chromatography

To enhance the capture of transient or low-affinity interactions, we recommend a photo-affinity chromatography approach.[9]

Step 1: Synthesis of a Photo-affinity Probe

  • Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a biotin tag for immobilization. The linker between the core molecule and the tags should be of sufficient length to minimize steric hindrance.

Step 2: Preparation of Cell Lysate

  • Culture a relevant cell line (e.g., a cancer cell line for oncology applications or a neuronal cell line for neurological applications) to a high density.

  • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

Step 3: Affinity Pulldown

  • Incubate the cell lysate with the photo-affinity probe.

  • Expose the mixture to UV light to induce covalent cross-linking between the probe and its binding partners.

  • Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Step 4: Elution and Protein Identification

  • Elute the bound proteins from the beads using a denaturing buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the protein bands by silver staining.

  • Excise unique bands that appear in the presence of the probe but not in a control experiment (e.g., using a non-photoreactive analog).

  • Identify the proteins in the excised bands by mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for photo-affinity chromatography.

Hypothesis-Driven Target Validation I: Kinase Inhibition

Based on the known activity of imidazo[1,2-a]pyridine derivatives, protein kinases are a high-priority target class to investigate.[3] Specifically, p38 MAP kinase and the PI3K/Akt/mTOR pathway are compelling candidates.[5][6]

p38 MAP Kinase

Rationale: The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for a range of inflammatory diseases.[10] Several imidazopyridine-based compounds have been reported as potent p38 inhibitors.[3]

Validation Workflow:

  • Direct Binding Analysis (Surface Plasmon Resonance - SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a small molecule and a protein.[11]

  • In Vitro Kinase Activity Assay: This assay directly measures the ability of the compound to inhibit the enzymatic activity of p38 MAP kinase.[12][13]

  • Cellular Target Engagement: This step confirms that the compound can inhibit p38 signaling in a cellular context.[14]

Experimental Protocols:

Surface Plasmon Resonance (SPR)

  • Immobilize recombinant human p38α MAP kinase on a sensor chip.

  • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Inject the compound dilutions over the sensor surface and measure the binding response in real-time.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

p38 MAP Kinase Activity Assay (Non-radioactive)

  • In a microplate well, combine recombinant active p38α MAP kinase, its substrate (e.g., ATF-2), and ATP.[13]

  • Add varying concentrations of this compound.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the reaction and measure the amount of phosphorylated ATF-2 using a specific antibody and a detection method such as ELISA or Western blot.[15]

Cellular p38 Pathway Analysis (Western Blot)

  • Treat a suitable cell line (e.g., HeLa or THP-1) with a known p38 activator (e.g., anisomycin or LPS) in the presence or absence of this compound.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated p38 (p-p38) and total p38.

  • Also probe for a downstream substrate of p38, such as phosphorylated MAPKAPK2 (p-MK2), to assess pathway inhibition.[14]

Caption: p38 MAP kinase signaling pathway.

PI3K/Akt/mTOR Pathway

Rationale: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[16] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[5]

Validation Workflow:

  • Direct Binding Analysis (SPR): As with p38, SPR can be used to assess direct binding to key kinases in the pathway, such as PI3K and mTOR.

  • Cellular Pathway Analysis (Western Blot): This is the primary method for validating the inhibition of this signaling cascade.[17][18]

Experimental Protocol: PI3K/Akt/mTOR Western Blot

  • Culture a cancer cell line with known activation of the PI3K/Akt/mTOR pathway (e.g., MCF-7 or A549).

  • Treat the cells with varying concentrations of this compound for a defined period.

  • Lyse the cells and perform Western blotting as described above.

  • Probe the membranes with antibodies against key phosphorylated and total proteins in the pathway, including:

    • p-Akt (Ser473) and total Akt

    • p-mTOR (Ser2448) and total mTOR

    • p-S6 Ribosomal Protein (a downstream target of mTOR) and total S6

Caption: PI3K/Akt/mTOR signaling pathway.

Hypothesis-Driven Target Validation II: GABA-A Receptor Modulation

Rationale: The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs that modulate GABA-A receptors, such as the hypnotic zolpidem.[2] The related imidazo[1,2-a]pyrimidines have also been identified as selective GABA-A receptor agonists.[4] Therefore, it is plausible that this compound also interacts with this class of receptors.

Validation Workflow:

  • Radioligand Binding Assay: This classic pharmacological assay determines if the compound can displace a known radiolabeled ligand from the GABA-A receptor.[19][20]

  • Functional Cellular Assay: This assay measures the functional consequences of receptor binding, such as changes in ion flux.[21][22]

Experimental Protocols:

GABA-A Receptor Radioligand Binding Assay

  • Prepare crude synaptic membranes from rat or mouse brain tissue.[20]

  • Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of increasing concentrations of this compound.

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 value for the displacement of the radioligand by the test compound.

Functional GABA-A Receptor Assay (YFP-based)

  • Use a cell line (e.g., CHO-K1) stably expressing a specific subtype of the GABA-A receptor and a halide-sensitive Yellow Fluorescent Protein (YFP).[21]

  • Load the cells with a buffer containing iodide.

  • Add GABA to activate the receptor, allowing iodide influx and quenching of the YFP fluorescence.

  • Measure the effect of this compound on the GABA-induced fluorescence quench to determine if it acts as a positive or negative allosteric modulator.

Data Summary and Interpretation

The data generated from these experiments should be systematically tabulated to facilitate interpretation and decision-making.

Table 1: Summary of Expected Data

Experiment Key Readout Interpretation
Affinity Chromatography List of identified proteinsPotential direct binding partners
Surface Plasmon Resonance (SPR) KD (equilibrium dissociation constant)Quantifies binding affinity to a specific protein
p38 Kinase Activity Assay IC50 (half-maximal inhibitory concentration)Potency of enzymatic inhibition
PI3K/Akt/mTOR Western Blot Decrease in phosphorylation of key proteinsInhibition of the signaling pathway in cells
GABA-A Receptor Binding Assay IC50 or Ki (inhibitory constant)Affinity for the GABA-A receptor
GABA-A Functional Assay EC50 or potentiation of GABA responseFunctional activity at the GABA-A receptor

Conclusion and Future Directions

The systematic approach outlined in this guide provides a clear and robust path to identifying and validating the therapeutic targets of this compound. By combining unbiased screening with hypothesis-driven validation, researchers can build a compelling data package to support the continued development of this promising compound. Positive identification of a target will open the door to further preclinical studies, including structure-activity relationship (SAR) optimization, in vivo efficacy models, and safety pharmacology.

References

  • Seo, S.-Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347–374. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

  • Peterson, S. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Rosc-Schlüter, B. I., et al. (2011). Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Clinical & Experimental Immunology, 165(2), 253–264. [Link]

  • Liu, X., et al. (2019). Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). [Link]

  • Seo, S.-Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. [Link]

  • Wang, S., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(4), 724. [Link]

  • Baur, R., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e58420. [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b... Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved from [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • Creative Biolabs. (n.d.). GABAA Channel Assay Service. Retrieved from [Link]

  • Chen, Y., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Nuclear Medicine and Biology, 122-123, 10-18. [Link]

  • Steelman, L. S., et al. (2008). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Cell Cycle, 7(12), 1733-1746. [Link]

  • Chambers, M. S., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Jia, Z.-J., et al. (2010). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. [Link]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Bioactive Compounds, 20(4), e2302242274067. [Link]

Sources

A Technical Guide to the Development of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate Derivatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical overview of the synthesis, derivatization, characterization, and biological evaluation of a specific, highly versatile member of this class: Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The strategic placement of a fluorine atom at the C7-position offers metabolic stability and modulates electronic properties, while the ethyl carboxylate at the C2-position serves as a crucial synthetic handle for extensive Structure-Activity Relationship (SAR) studies.[3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

The Strategic Importance of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine bicyclic system is a nitrogen-bridged heterocycle that has demonstrated a remarkable spectrum of pharmacological activities. Its rigid structure provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. Derivatives have been successfully developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents, among others.[4][5][6] Several commercial drugs, including Zolpidem and Olprinone, feature this core, underscoring its clinical relevance.[2]

The selection of this compound as a starting point is deliberate:

  • Fluorine at C7: The introduction of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism. It also alters the molecule's pKa and lipophilicity, which can improve cell permeability and pharmacokinetic profiles.[3]

  • Ethyl Carboxylate at C2: This ester group is an ideal anchor for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which then opens the door to a vast array of derivatization chemistries, most notably amide bond formation, allowing for the systematic exploration of chemical space.

Synthesis of the Core Scaffold: A Validated Protocol

The most common and efficient method for constructing the imidazo[1,2-a]pyridine ring is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For our target molecule, this involves the cyclization of 2-amino-4-fluoropyridine with ethyl bromopyruvate.[7]

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous ethanol (10 mL per 1 g of aminopyridine).

  • Addition of Electrophile: To the stirred solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. The addition should be slow to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.

  • Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Final Product: Dry the collected solid under vacuum to yield this compound as a solid. Further purification, if necessary, can be achieved by recrystallization from ethanol or column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow A 2-amino-4-fluoropyridine C Reaction Vessel (Ethanol, Reflux) A->C B Ethyl Bromopyruvate B->C D Crude Product Mixture C->D 4-6h E Neutralization & Filtration D->E NaHCO3 (aq) F Purified Core Scaffold (this compound) E->F

Caption: Workflow for the synthesis of the core scaffold.

Derivatization Strategies for Library Development

The primary goal of derivatization is to systematically probe the structure-activity relationship (SAR) to identify compounds with enhanced potency, selectivity, and drug-like properties. The C2-ester is the primary point of modification.

Amide Library Synthesis via the Carboxylic Acid Intermediate

The most powerful strategy involves converting the ester into a diverse library of amides. This two-step process is robust and compatible with a wide range of commercially available amines.

Protocol: Saponification (Ester to Carboxylic Acid)
  • Hydrolysis: Suspend this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the mixture in an ice bath and acidify to pH ~3-4 with 1N HCl.

  • Isolation: Collect the resulting precipitate (7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid) by filtration, wash with cold water, and dry under vacuum.[8][9]

Protocol: Amide Coupling (EDC/HOBt Method)
  • Activation: Dissolve the 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl, 1.2 eq). Stir the mixture at room temperature for 30 minutes.[9]

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA, 2.5 eq).[9]

  • Reaction: Stir the reaction at room temperature for 8-12 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final amide derivative is purified by column chromatography.

G cluster_derivatization Derivatization Workflow Core Core Ester Scaffold Acid Carboxylic Acid Intermediate Core->Acid Saponification (LiOH) Product Final Amide Derivatives Acid->Product Amide Coupling (EDC, HOBt) Amine Amine Library (R-NH2) Amine->Product

Caption: Key derivatization pathway from the core ester.

Physicochemical Characterization of Derivatives

Unambiguous structural confirmation and purity assessment are critical for ensuring data integrity in subsequent biological assays. A combination of spectroscopic and chromatographic methods must be employed.

Technique Purpose Expected Observations for the Imidazo[1,2-a]pyridine Core
¹H NMR Structural elucidation and confirmation of proton environments.Signals for the pyridine and imidazole protons. The fluorine at C7 will cause characteristic splitting (coupling) of the adjacent H6 and H8 protons.[4]
¹³C NMR Confirmation of the carbon skeleton.Characteristic signals for the pyridine and imidazole carbons. The C7 signal will show a large C-F coupling constant. The ester/amide carbonyl will appear downfield (~160-170 ppm).[10][11]
Mass Spec (HRMS) Precise molecular weight determination and formula confirmation.Provides the exact mass of the parent ion, confirming the elemental composition of the synthesized compound.[10][12]
FT-IR Identification of key functional groups.Strong carbonyl (C=O) stretch for the ester (~1720 cm⁻¹) or amide (~1650 cm⁻¹). N-H stretch for amides (~3300 cm⁻¹).[10]
HPLC Purity assessment.A single, sharp peak indicates high purity, which should ideally be >95% for biological screening.

Biological Evaluation: A Framework for Screening

Derivatives based on the imidazo[1,2-a]pyridine scaffold are frequently investigated for their potential as anticancer agents.[6] Many act by inhibiting key signaling pathways, such as the STAT3/NF-κB pathway, or specific protein kinases like VEGFR or EGFR.[6][13] A common starting point for evaluation is a primary screen for in vitro cytotoxicity against a panel of human cancer cell lines.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HepG2 liver cancer, MDA-MB-231 breast cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[11][12]

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for each derivative.

G cluster_screening Biological Screening Funnel A Synthesized Derivative Library B Primary Screen (In Vitro Cytotoxicity) A->B C Hit Identification (IC50 < 10 µM) B->C Data Analysis D Secondary Assays (e.g., Kinase Inhibition, Mechanism of Action) C->D Prioritization E Lead Compound D->E SAR Analysis

Caption: A typical workflow for biological screening.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly tractable starting point for the development of novel small molecule therapeutics. The synthetic accessibility of the core and the straightforward derivatization chemistry at the C2-position allow for the rapid generation of focused chemical libraries. The insights gained from SAR studies on these libraries can guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. Future efforts may focus on exploring alternative substitution patterns, developing covalent inhibitors by incorporating reactive "warheads,"[14] or investigating novel therapeutic applications beyond oncology, such as in neurodegenerative or infectious diseases.

References

  • BenchChem. (n.d.). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994.
  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
  • (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Teulade, J. C., et al. (1991). Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.
  • Allen, S., et al. (2008). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. National Institutes of Health.
  • Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
  • (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central.
  • ChemicalBook. (2024). 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method.
  • (2019). Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed.
  • PubChem. (n.d.). 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.
  • (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370.
  • Agarwal, D. S., et al. (2023). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design.
  • Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616.
  • (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health.
  • (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.

Sources

Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Framework for Development as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Disclaimer: As of early 2026, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is not extensively documented in peer-reviewed literature as a validated chemical probe for target identification. This guide, therefore, presents a prospective framework based on established principles in chemical biology and the known utility of the broader imidazo[1,2-a]pyridine scaffold. It is intended to serve as a strategic and methodological blueprint for researchers aiming to develop this specific molecule, or similar derivatives, into a novel tool for drug discovery.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. Compounds bearing this nucleus have demonstrated efficacy as sedative-hypnotics (e.g., Zolpidem), anti-cancer agents, and anti-inflammatory molecules. This wide-ranging bioactivity suggests that the scaffold can engage with a diverse array of protein targets within the human proteome. The introduction of a fluorine atom at the 7-position, as in this compound, can enhance metabolic stability and modulate binding affinity, making it an attractive starting point for the development of a chemical probe.

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular context. The ultimate goal in developing a probe from a compound like this compound is to elucidate its mechanism of action by identifying its direct molecular targets. This guide outlines the critical steps and considerations for transforming this promising scaffold into a validated chemical probe.

Part 1: Probe Design and Synthesis Strategy

The conversion of a bioactive "hit" compound into a functional chemical probe requires the strategic introduction of two key functionalities: a photoreactive group and an enrichment handle.

The Tri-functional Probe Concept

A state-of-the-art chemical probe based on this compound would be a tri-functional molecule comprising:

  • The Parent Scaffold: The core imidazo[1,2-a]pyridine moiety, responsible for target binding.

  • A Photoreactive Crosslinker: A group that, upon UV irradiation, forms a covalent bond with the target protein. Common choices include diazirines and benzophenones.

  • An Enrichment Handle: A tag, such as biotin or an alkyne/azide for click chemistry, that allows for the selective isolation of probe-protein complexes from a complex biological lysate.

The primary challenge in probe design is to append these functionalities without disrupting the original binding interactions of the parent scaffold. Therefore, synthetic efforts must explore different attachment points on the imidazo[1,2-a]pyridine ring. The ethyl ester at the 2-position of the starting compound is a prime candidate for modification.

Proposed Synthetic Workflow

The following is a generalized synthetic scheme for converting this compound into a clickable, photoreactive probe.

Diagram: Synthetic Workflow for Probe Generation

G A This compound (Starting Material) B Hydrolysis of Ester A->B e.g., LiOH, THF/H2O C 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid B->C D Amide Coupling with Linker C->D EDC, HOBt E Linker-modified Scaffold D->E F Introduction of Photoreactive Group (e.g., Diazirine) E->F G Photoreactive Intermediate F->G H Click Chemistry Handle Conjugation (e.g., Alkyne) G->H I Final Tri-functional Chemical Probe H->I

Caption: A generalized synthetic pathway from the starting ester to the final probe.

Part 2: Experimental Protocols for Target Identification

Once the probe is synthesized, the next phase involves its application in a cellular context to identify its binding partners. The most common and robust method for this is Affinity-Based Protein Profiling (ABPP), often coupled with mass spectrometry.

Step-by-Step Protocol: Chemoproteomic Target Identification

This protocol outlines a typical workflow for identifying the targets of our newly synthesized probe in a cancer cell line, for instance.

1. Cell Culture and Lysis:

  • Culture the chosen cell line (e.g., HeLa, HEK293T) to ~80% confluency.
  • Harvest cells and wash twice with ice-cold PBS.
  • Lyse the cells in a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.
  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant is the proteome.

2. Probe Incubation and UV Crosslinking:

  • Incubate the cell lysate with the chemical probe at a pre-determined concentration (e.g., 1-10 µM) for 1 hour at 4°C.
  • Crucial Control: Include a competition experiment where the lysate is pre-incubated with an excess (e.g., 100x) of the parent compound (this compound) before adding the probe. This will help distinguish specific targets from non-specific binders.
  • Transfer the samples to a 24-well plate and irradiate with UV light (e.g., 365 nm) for 15-30 minutes on ice to induce covalent crosslinking.

3. Click Chemistry and Biotinylation:

  • To the crosslinked lysate, add the click chemistry reagents: a biotin-azide tag, copper(II) sulfate, and a reducing agent like sodium ascorbate.
  • Allow the reaction to proceed for 1 hour at room temperature. This will attach a biotin handle to the probe-protein complexes.

4. Enrichment of Target Proteins:

  • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.
  • Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

5. On-Bead Digestion and Mass Spectrometry:

  • Resuspend the beads in a buffer containing a denaturant (e.g., urea).
  • Reduce the proteins with DTT and alkylate with iodoacetamide.
  • Digest the proteins into peptides overnight using trypsin.
  • Collect the peptide-containing supernatant for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram: Target Identification Workflow

G A Cell Lysate (Proteome) B Incubate with Probe A->B C UV Crosslinking (365 nm) B->C D Click Reaction with Biotin-Azide C->D E Streptavidin Bead Enrichment D->E F Wash to Remove Non-specific Binders E->F G On-Bead Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Data Analysis & Target Identification H->I

Caption: A schematic of the chemoproteomic workflow for probe target ID.

Part 3: Data Analysis and Target Validation

The final and most critical phase is the analysis of the mass spectrometry data to identify high-confidence protein targets and then validate them through orthogonal experiments.

Quantitative Data Analysis

The output from the mass spectrometer will be a list of identified proteins and their relative abundance in the probe-treated sample versus the competition control. This data should be summarized in a table.

Table 1: Hypothetical Data from a Target Identification Experiment

Protein ID (UniProt)Protein NameFold Enrichment (Probe / Competition)p-valueBiological Function
P04637TP5315.2< 0.001Tumor Suppressor
Q09472HSP90AA112.8< 0.001Chaperone Protein
P6225814-3-3 beta9.5< 0.005Signal Transduction
P31946GSK3B1.10.45Kinase (Non-specific)

Interpretation:

  • Proteins with high fold-enrichment and a low p-value (e.g., TP53, HSP90AA1) are considered high-confidence candidate targets.

  • Proteins with low fold-enrichment (e.g., GSK3B) are likely non-specific binders and are filtered out.

Target Validation

Once candidate targets are identified, it is essential to validate the interaction using independent methods.

1. Western Blotting:

  • Repeat the enrichment experiment and elute the bound proteins from the beads.
  • Perform a Western blot using antibodies against the candidate proteins (e.g., anti-HSP90AA1). A strong band should appear in the probe lane but be significantly reduced or absent in the competition lane.

2. Cellular Thermal Shift Assay (CETSA):

  • CETSA measures the thermal stability of a protein in the presence of a ligand.
  • Treat intact cells with the parent compound (this compound).
  • Heat the cells to various temperatures, lyse them, and quantify the amount of soluble target protein remaining by Western blot.
  • A positive interaction will result in a thermal stabilization of the target protein.

3. In Vitro Binding Assays:

  • Express and purify the recombinant candidate protein.
  • Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (Kd) between the compound and the protein.

Conclusion

While this compound itself is not yet an established chemical probe, its scaffold holds significant potential. By following a systematic approach of rational probe design, robust chemoproteomic profiling, and rigorous orthogonal validation, this compound can be developed into a powerful tool. Such a tool would not only elucidate its own mechanism of action but also potentially uncover novel biology and new therapeutic targets, underscoring the value of chemical probes in modern drug discovery.

References

As this guide is a prospective framework, direct references for the specific compound are unavailable. The following are representative, authoritative resources for the methodologies described.

  • Chemical Probes Portal. (A resource for the selection and application of chemical probes). Source: Chemical Probes Portal. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry. (A review of the therapeutic potential of the scaffold). Source: Future Medicinal Chemistry. [Link]

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. (A foundational review on ABPP). Source: Annual Review of Biochemistry. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of Diazirine Photoaffinity Probes. (A detailed guide on the use of diazirine crosslinkers). Source: Chemical Reviews. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. (The original paper describing the CETSA method). Source: Science. [Link]

Methodological & Application

Application Notes and Protocols for Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental use of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] this compound, a member of this versatile family, holds significant promise for further investigation. This guide details its synthesis and characterization, and provides in-depth, field-proven protocols for in vitro and in vivo evaluation, with a particular focus on its potential as a kinase inhibitor. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction to this compound

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known to interact with a variety of biological targets, including enzymes and receptors, making them attractive candidates for drug discovery.[3] The introduction of a fluorine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile and biological activity. The ethyl ester at the 2-position provides a handle for further chemical modification or may be hydrolyzed in vivo to the corresponding carboxylic acid.

Recent studies on related 7-fluoro-imidazo[1,2-a]pyridine derivatives suggest potential inhibitory activity against kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[4] IRAK4 is a key mediator in inflammatory signaling pathways, making it a target for autoimmune diseases and certain cancers.[5] FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), and its inhibition is a validated therapeutic strategy.[6] This guide will therefore provide exemplary protocols for evaluating the inhibitory potential of this compound against these two kinases.

Compound Properties:

PropertyValueSource
CAS Number 1260798-14-8[7]
Molecular Formula C₁₀H₉FN₂O₂[1]
Molecular Weight 208.19 g/mol [1]
Appearance Solid (predicted)[8]
Solubility Predicted to have low aqueous solubility

Synthesis and Characterization

The synthesis of this compound can be achieved through a cyclocondensation reaction between 2-amino-4-fluoropyridine and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate. This is a common and effective method for the preparation of the imidazo[1,2-a]pyridine core.[9][10]

Synthetic Protocol

Reaction Scheme:

G 2-amino-4-fluoropyridine 2-amino-4-fluoropyridine product This compound 2-amino-4-fluoropyridine->product ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->product plus1 + reagents Solvent (e.g., Ethanol) Reflux G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection Compound_Dilution Prepare serial dilutions of This compound Add_Compound Add compound dilutions to assay plate Compound_Dilution->Add_Compound Kinase_Substrate_Prep Prepare kinase and substrate/ATP solutions Add_Kinase Add kinase to wells Kinase_Substrate_Prep->Add_Kinase Initiate_Reaction Add substrate/ATP mix to initiate reaction Add_Kinase->Initiate_Reaction Incubate_1 Incubate at room temperature (e.g., 60 minutes) Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at room temperature (e.g., 40 minutes) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at room temperature (e.g., 30 minutes) Add_Detection_Reagent->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence G Cell_Treatment Treat cells with compound and/or stimulant (e.g., LPS for IRAK4) Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-IRAK1 or anti-p-FLT3) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence Secondary_Antibody->Detection Analysis Analyze band intensities Detection->Analysis

Sources

Using Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate for In Vitro Kinase Assay Development and Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Kinase Profiling

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting protein kinases.[1] These kinases are critical regulators of cellular processes, and their dysregulation is linked to a variety of diseases, making them prime therapeutic targets.[2][3] Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a representative member of this chemical class, offering a valuable tool for kinase inhibitor discovery and validation.[1][4] This guide provides a comprehensive framework for utilizing this compound in modern in vitro kinase assays. We present detailed, field-tested protocols for determining inhibitor potency (IC50) using two distinct, industry-standard technology platforms: the luminescence-based ADP-Glo™ Kinase Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LanthaScreen™ Assay. The causality behind experimental design choices, critical controls for data integrity, and advanced troubleshooting are discussed to ensure robust and reproducible results for researchers in academic and drug development settings.

Compound Profile: this compound

Proper handling and characterization of a test compound are foundational to any successful screening campaign. This compound is a stable solid at room temperature.[4] For experimental use, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, typically 100% Dimethyl Sulfoxide (DMSO), which can then be serially diluted for dose-response experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1260798-14-8[4]
Molecular Formula C10H9FN2O2Inferred from related structures
Molecular Weight 208.19 g/mol Inferred from formula
Physical Form Solid
Recommended Stock Conc. 10-50 mM in 100% DMSOStandard Practice
Storage Store stock solutions at -20°C or -80°CStandard Practice

Principles of Biochemical Kinase Inhibition Assays

A biochemical kinase assay is an essential tool for drug discovery, allowing for the measurement of a compound's direct effect on a kinase's catalytic function.[5] The fundamental reaction involves the transfer of a phosphate group from a donor molecule, typically ATP, to a substrate (a peptide or protein).[6] An inhibitor, such as an imidazo[1,2-a]pyridine derivative, will compete with ATP or the substrate to reduce the rate of this phosphotransfer.[6] The key to a successful assay is the ability to accurately detect either the consumption of ATP or the generation of the phosphorylated product.[6]

G cluster_0 Kinase Catalytic Cycle Kinase Kinase ADP ADP Kinase->ADP Products Phospho-Substrate Phospho-Substrate Kinase->Phospho-Substrate Products ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Inhibitor Ethyl 7-fluoroimidazo [1,2-a]pyridine- 2-carboxylate Inhibitor->Kinase Blocks Binding Site

General principle of kinase inhibition.

Selecting the right assay technology is critical. Luminescence-based assays like ADP-Glo™ are universal, as they measure ADP, the common product of all kinase reactions.[7][8] Fluorescence-based methods like TR-FRET offer high sensitivity and are less prone to certain types of compound interference.[9][10] Employing two distinct methods provides an essential cross-validation, ensuring that the observed inhibition is genuine and not an artifact of the assay technology.[10]

Protocol 1: IC50 Determination using the ADP-Glo™ Luminescent Assay

Rationale: The ADP-Glo™ assay is a robust, homogeneous method that quantifies kinase activity by measuring the amount of ADP produced.[11] Its universal nature makes it suitable for virtually any kinase.[7] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the generated ADP is converted back to ATP, which is then used to drive a luciferase reaction, producing a light signal proportional to kinase activity.[12]

Materials and Reagents
  • This compound (Compound)

  • Recombinant Kinase of interest (e.g., TAK1, GCK)

  • Kinase Substrate (protein or peptide)

  • ATP

  • Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Solid white, low-volume 384-well assay plates

  • Plate-reading luminometer

Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock of the compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate using DMSO. This will be your intermediate compound plate.

    • Transfer a small volume (e.g., 1 µL) from the intermediate plate to the final assay plate. This minimizes the final DMSO concentration to ≤1%, reducing solvent-induced effects.[10]

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. The optimal concentrations of kinase and substrate must be determined empirically but should aim for ~10-20% ATP consumption in the linear range of the reaction.

    • Add 5 µL of the 2X Kinase/Substrate mix to each well of the assay plate containing the pre-spotted compound.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Include controls: "Max activity" wells (DMSO only) and "No enzyme" wells (buffer instead of kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.[14]

    • Incubate for 40 minutes at room temperature.[14]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.[14]

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[14]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[14]

Data Analysis
  • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_MaxActivity - Signal_NoEnzyme))

  • Plot % Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which inhibition is 50%).

G cluster_workflow ADP-Glo™ Assay Workflow A 1. Dispense Compound (1µL in 384w plate) B 2. Add 2X Kinase/ Substrate Mix (5µL) A->B C 3. Add 2X ATP (5µL) & Incubate B->C D 4. Add ADP-Glo™ Reagent (10µL) & Incubate 40 min C->D E 5. Add Kinase Detection Reagent (20µL) & Incubate 30 min D->E F 6. Read Luminescence E->F

Workflow for the ADP-Glo™ Kinase Assay.

Protocol 2: Orthogonal Validation using a TR-FRET Assay

Rationale: Time-Resolved FRET (TR-FRET) is a fluorescence-based technique that offers high sensitivity and reduced background interference compared to standard fluorescence assays.[9] It relies on energy transfer between a long-lifetime lanthanide donor (e.g., Terbium) and a suitable acceptor fluorophore.[15] In a kinase assay, a biotinylated substrate and a phospho-specific antibody are used. The antibody is labeled with the donor, and streptavidin labeled with the acceptor binds the biotinylated substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[16] This provides a robust orthogonal method to confirm results from the ADP-Glo™ assay.

Materials and Reagents
  • This compound (Compound)

  • Recombinant Kinase of interest

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET Kinase Buffer

  • TR-FRET Detection Kit (e.g., HTRF® KinEASE™, LanthaScreen™) containing:

    • Europium or Terbium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

    • EDTA solution (to stop the reaction)

  • Solid black or white, low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Experimental Protocol
  • Compound Preparation:

    • Prepare and serially dilute the compound in DMSO as described in Protocol 1.

    • Dispense 1 µL of diluted compound or DMSO into the assay plate wells.

  • Kinase Reaction:

    • Prepare a master mix containing kinase and the biotinylated peptide substrate in reaction buffer.

    • Dispense 5 µL of this mix into the wells.

    • Prepare an ATP solution in reaction buffer.

    • Initiate the reaction by adding 5 µL of the ATP solution. Final reaction volume is 11 µL.

    • Incubate at room temperature for the optimized time (e.g., 60-90 minutes).

  • FRET Detection:

    • Prepare the detection reagent mix by combining the donor-labeled antibody and the acceptor-labeled streptavidin in detection buffer containing EDTA. The EDTA stops the kinase reaction by chelating Mg2+.[16]

    • Add 10 µL of the detection mix to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.[16]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (typically 60-100 µs).

G cluster_0 No Kinase Activity (Low FRET) cluster_1 Kinase Activity (High FRET) Donor_A Tb-Antibody Acceptor_A Acceptor-SA Substrate_A Biotin-Substrate Acceptor_A->Substrate_A Binds Biotin label_A Donor and Acceptor are distant Donor_B Tb-Antibody Acceptor_B Acceptor-SA Donor_B->Acceptor_B FRET Substrate_B Biotin-Substrate-P Donor_B->Substrate_B Binds P-Substrate Acceptor_B->Substrate_B Binds Biotin G cluster_pathway TAK1 Signaling Cascade Cytokines Cytokines (IL-1, TNF-α) Receptor Cell Surface Receptors Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex MAPK_Kinases MAPK Kinases (MKKs) TAK1->MAPK_Kinases NFkB NF-κB IKK_Complex->NFkB MAPKs MAPKs (JNK, p38) MAPK_Kinases->MAPKs Inflammation Inflammation & Gene Expression NFkB->Inflammation MAPKs->Inflammation Survival Cell Survival MAPKs->Survival

Simplified TAK1 signaling pathway.</center>

Conclusion

This compound serves as an excellent model compound for developing and validating kinase inhibition assays. By following the detailed protocols for both luminescence and TR-FRET-based platforms, researchers can generate high-quality, reproducible data on inhibitor potency and selectivity. The principles of orthogonal validation, careful experimental design, and contextual biological understanding outlined in this guide provide a robust framework for accelerating kinase-targeted drug discovery programs.

References

  • Significance of TAK1. (2025). TAK1: Significance and symbolism. Retrieved from [Link]

  • Totzke, J., Gurbani, D., Raphemot, R., Hughes, P. F., Bodo, J., & Hadden, M. K. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers, 11(11), 1746. Retrieved from [Link]

  • Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • DCReport.org. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Malosse, K., Josselin, B., Ruchaud, S., Anizon, F., & Moreau, P. (2025). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Retrieved from [Link]

  • Sakurai, H. (2012). Multifaceted roles of TAK1 signaling in cancer. ResearchGate. Retrieved from [Link]

  • Wang, C., & Chen, J. (2021). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology, 9, 636513. Retrieved from [Link]

  • Sun, S. C. (2010). Cell type-specific function of TAK1 in innate immune signaling. Cell Research, 20(2), 119-121. Retrieved from [Link]

  • Drewry, D. H., & Wells, C. I. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-13. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Matschinsky, F. M., & Wilson, D. F. (2019). The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans. Frontiers in Physiology, 10, 148. Retrieved from [Link]

  • Moore, M. C., & Printz, R. L. (2019). Molecular and Cellular Regulation of Human Glucokinase. Journal of Biological Chemistry, 294(12), 4376-4386. Retrieved from [Link]

  • ResearchGate. (2025). Cell-specific Roles of Glucokinase in Glucose Homeostasis. Retrieved from [Link]

  • Wikipedia. (n.d.). Glucokinase. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Matschinsky, F. M. (1990). Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes. Diabetes, 39(6), 647-652. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • Zhang, X., He, Y., & Wang, M. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(48), 32515-32523. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]

  • Patel, D. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 299-322. Retrieved from [Link]

  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9689386. Retrieved from [Link]

  • Al-Otaibi, F. A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 798. Retrieved from [Link]

  • Raphemot, R., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(21), 5021-5026. Retrieved from [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hopkins, C. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(21), 127418. Retrieved from [Link]

  • Wang, H. Y., et al. (2011). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2629. Retrieved from [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[11][14][17]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. Retrieved from [Link]

  • Wang, F., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega, 8(21), 18785-18800. Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Retrieved from [Link]

Sources

Cell-based assays with Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the initial cell-based characterization of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry.[1][2] This core is present in numerous commercially available drugs and clinical candidates, exhibiting a wide spectrum of biological activities, including anticancer, anti-tuberculosis, and neuromodulatory effects.[3][4][5][6]

Notably, derivatives of this scaffold are known to induce apoptosis and cell cycle arrest in cancer cells and to act as positive allosteric modulators (PAMs) of the GABA-A receptor.[7][8][9] Therefore, the following application notes and protocols are designed to provide a robust, multi-faceted approach to elucidate the potential bioactivity of this compound, focusing on these two prominent areas of investigation.

Part 1: Foundational Analysis: Cellular Viability and Cytotoxicity

The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response information, including the half-maximal inhibitory concentration (IC50), which is fundamental for designing all subsequent mechanistic assays. The MTT assay is a reliable, colorimetric method for assessing metabolic activity as an indicator of cell viability.[10][11]

Protocol 1: MTT Assay for Cell Viability

This protocol measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11][12] The intensity of the resulting color is directly proportional to the number of metabolically active, viable cells.[10][13]

Materials:

  • Selected cancer cell lines (e.g., HCC1937 breast cancer, HT-29 colon cancer) and a non-cancerous control cell line (e.g., MEF).

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (test compound), dissolved in sterile DMSO to create a 10 mM stock solution.

  • MTT solution (5 mg/mL in sterile PBS).[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO).[12][14]

  • Sterile 96-well flat-bottom plates.

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.[14]

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase. Perform a cell count and adjust the cell suspension to a density of 1-2 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000-20,000 cells/well). Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells containing the highest concentration of DMSO used (typically ≤0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10][12]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10][14]

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 15-20 minutes, protected from light.[11][13]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Mechanistic Assays for Anticancer Activity

Should the foundational viability assay reveal cytotoxic effects, the next logical step is to investigate the underlying mechanism of cell death. For imidazo[1,2-a]pyridine derivatives, apoptosis and cell cycle arrest are commonly reported mechanisms.[8][9]

Investigational Workflow for Anticancer Effects

A positive result in the cytotoxicity screen (i.e., a low IC50 value) triggers a series of mechanistic follow-up experiments to determine how the compound kills cancer cells.

G cluster_0 Mechanistic Elucidation A Protocol 1: MTT Assay (Determine IC50) B Result: Significant Cytotoxicity (e.g., IC50 < 10 µM) A->B If positive C Investigate Mechanism of Cell Death B->C D Protocol 2: Apoptosis Assay (Annexin V / PI) C->D E Protocol 3: Caspase-3/7 Assay C->E F Protocol 4: Cell Cycle Analysis (PI Staining) C->F G Conclusion: Compound induces apoptosis and/or cell cycle arrest D->G E->G F->G

Caption: Workflow for investigating the anticancer mechanism of action.

Protocol 2: Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Materials:

  • Cells treated with the test compound at 1x and 2x IC50 concentrations for 24-48 hours.

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).

  • Sterile PBS and 1.5 mL microcentrifuge tubes.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Seed and treat cells as described for the MTT assay in 6-well plates. After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and gently wash the cell pellet twice with 1 mL of cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents function by inducing arrest at specific cell cycle checkpoints.

Materials:

  • Cells treated with the test compound at 1x and 2x IC50 concentrations.

  • Cold 70% ethanol.[19][20]

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).

  • RNase A (100 µg/mL).[20]

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1x10^6 treated cells per sample. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[19][20]

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 1 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade RNA, ensuring that the PI signal is specific to DNA content.

  • Staining & Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. The resulting histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase population located between them.

Part 3: Mechanistic Assays for Neuromodulatory Activity

Given that prominent imidazo[1,2-a]pyridines like Zolpidem are PAMs of the GABA-A receptor, it is prudent to investigate this potential mechanism.[2][3] GABA-A receptors are ligand-gated chloride ion channels that mediate the primary inhibitory neurotransmission in the brain.[7] PAMs bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand GABA, which leads to increased chloride influx and neuronal hyperpolarization.[7][21]

GABA-A Receptor Signaling Pathway

G cluster_0 Neuronal Membrane Receptor α β γ α β Cl_in Cl⁻ Influx (Hyperpolarization) Receptor->Cl_in Channel Opens GABA GABA GABA->Receptor:f1 Binds to α/β interface PAM Ethyl 7-fluoroimidazo [1,2-a]pyridine-2-carboxylate (Potential PAM) PAM->Receptor:f2 Binds to allosteric site (e.g., α/γ interface)

Caption: Positive Allosteric Modulation of the GABA-A Receptor.

Protocol 4: Fluorescence-Based Screening for GABA-A PAM Activity (Conceptual)

Directly measuring ion channel function via patch-clamp electrophysiology is the gold standard but requires specialized equipment.[22] A higher-throughput alternative is to use a fluorescence-based assay that measures changes in membrane potential. This protocol provides a conceptual framework for such a screen.

Materials:

  • A cell line stably expressing a relevant GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Fluorescence-based membrane potential assay kit (containing a voltage-sensitive dye).

  • GABA.

  • Test compound and known PAM control (e.g., Diazepam).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Black, clear-bottom 96- or 384-well plates.

  • A fluorescence plate reader with kinetic reading and liquid injection capabilities.

Procedure:

  • Cell Seeding: Plate the GABA-A expressing cells into the black-walled microplates and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Pre-incubation: Add the test compound at various concentrations (and the control PAM) to the appropriate wells. Incubate for a short period (e.g., 10-15 minutes).

  • Baseline Reading: Place the plate in the fluorescence reader and take a baseline fluorescence reading for several seconds.

  • GABA Agonist Injection: Using the reader's injector, add a sub-maximal concentration of GABA (e.g., an EC20 concentration, which elicits 20% of the maximal response). This concentration should be predetermined in separate experiments.

  • Kinetic Measurement: Immediately after injection, measure the change in fluorescence over time. A GABA-induced opening of the chloride channel will cause an influx of Cl-, leading to hyperpolarization and a change in the dye's fluorescence.

  • Data Analysis: A positive allosteric modulator will not cause a signal on its own but will significantly enhance the fluorescence change induced by the sub-maximal GABA concentration compared to the wells treated with GABA alone. Quantify the potentiation and plot a dose-response curve to determine the EC50 for the modulatory effect.

Summary of Expected Data and Interpretation

This multi-assay approach provides a comprehensive initial profile of the compound's biological activity.

AssayKey Parameter MeasuredPositive Result Interpretation
MTT IC50 (Half-maximal Inhibitory Concentration)A low IC50 value indicates potent cytotoxic or anti-proliferative activity, warranting further mechanistic investigation.[8]
Annexin V / PI Percentage of Apoptotic CellsAn increase in the Annexin V-positive population suggests the compound induces programmed cell death (apoptosis).[18]
Cell Cycle Distribution of Cells in G0/G1, S, G2/M PhasesAccumulation of cells in a specific phase (e.g., G2/M) indicates the compound interferes with cell cycle progression.[8]
GABA-A Screen Potentiation of GABA-induced fluorescence change (EC50)Enhancement of the GABA response indicates the compound is a positive allosteric modulator of the GABA-A receptor.[23][24]

By systematically applying these protocols, researchers can efficiently determine whether this compound possesses cytotoxic, pro-apoptotic, cell cycle-disrupting, or neuromodulatory properties, thereby guiding its future development as a potential therapeutic agent.

References

  • Song, Q., Zhang, Q., Fan, X., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
  • Sharma, V., Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Available from: [Link]

  • Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry. Available from: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Wang, H., et al. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]

  • Kumar, D., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega. Available from: [Link]

  • University of Bergen (UiB). (n.d.). Protocol IncuCyte® Apoptosis Assay. Available from: [Link]

  • Tamaoki, J., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available from: [Link]

  • ResearchGate. (2025). Determining the Relative Efficacy of Positive Allosteric Modulators of the GABA(A) Receptor: Design of a Screening Approach. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available from: [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Available from: [Link]

  • Sigel, E., et al. (2000). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology. Available from: [Link]

  • Johnston, G. A. R. (2014). GABAA Receptor: Positive and Negative Allosteric Modulators. PMC - PubMed Central. Available from: [Link]

  • Raheem, S. K., et al. (2025). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Journal of Molecular Structure. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Available from: [Link]

  • National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available from: [Link]

  • Patil, S. A., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

Application Notes & Protocols: Investigating Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a novel compound belonging to the promising imidazo[1,2-a]pyridine class of heterocyclic molecules. These application notes and protocols are designed to facilitate a structured, hypothesis-driven investigation into its potential as an anticancer agent.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In oncology, IP derivatives have garnered significant interest for their ability to potently inhibit the proliferation of various cancer cell lines, including those from breast, lung, colon, and cervical cancers.[2][3][4] The anticancer effects of these compounds are often attributed to their interaction with key cellular pathways that regulate cell survival, proliferation, and death.[1][2]

This guide focuses on This compound (CAS No. 1260798-14-8)[5], a specific derivative whose anticancer potential remains to be fully elucidated. The protocols herein outline a systematic approach to characterize its cytotoxic and mechanistic properties in vitro.

Compound Profile:

  • Compound Name: this compound

  • Scaffold: Imidazo[1,2-a]pyridine

  • CAS Number: 1260798-14-8[5]

  • Molecular Formula: C10H9FN2O2 (Assumed based on name)

  • Appearance: Researchers should procure the compound from a reputable supplier like Matrix Scientific and refer to the supplier's documentation for physical and chemical properties.[5]

Hypothesized Mechanism of Action

Based on extensive research into the IP scaffold, derivatives frequently exert their anticancer effects by modulating critical signaling pathways.[1][3] A primary and well-documented target is the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][6] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[3][7]

Our investigational strategy will therefore be built around the hypothesis that this compound inhibits the PI3K/Akt/mTOR signaling cascade, leading to G2/M cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Inhibition? PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Compound Ethyl 7-fluoroimidazo [1,2-a]pyridine-2-carboxylate Compound->Akt Proposed Inhibition p53 p53 / p21 Compound->p53 Upregulation? CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest induces

Figure 1: Hypothesized signaling pathway targeted by the compound.

Experimental Workflow: A Phased Approach

A logical progression of experiments is crucial for efficiently characterizing a novel compound. We propose a three-phase workflow: initial cytotoxicity screening, mechanistic investigation of cell death and proliferation, and finally, validation of the molecular target.

Experimental_Workflow cluster_phase1 cluster_phase2 cluster_phase3 start Start: Compound Acquisition & Stock Solution Prep phase1 Phase 1: Cytotoxicity Screening start->phase1 p1_exp MTT / SRB Assay (Multiple Cell Lines, 48-72h) phase1->p1_exp phase2 Phase 2: Mechanistic Assays p2_exp1 Apoptosis Assay (Annexin V / PI Staining) phase2->p2_exp1 p2_exp2 Cell Cycle Analysis (Propidium Iodide Staining) phase2->p2_exp2 phase3 Phase 3: Target Validation p3_exp Western Blot Analysis (p-Akt, Akt, p-mTOR, p53, p21, Cleaved Caspase-3) phase3->p3_exp end End: Data Synthesis & Conclusion p1_res Determine IC50 Values p1_exp->p1_res p1_res->phase2 p2_res Quantify Apoptosis & Cell Cycle Distribution p2_exp1->p2_res p2_exp2->p2_res p2_res->phase3 p3_res Confirm Pathway Inhibition p3_exp->p3_res p3_res->end

Figure 2: A systematic workflow for compound evaluation.

Phase 1: Cytotoxicity Assessment

Objective: To determine the concentration of this compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50). This is the foundational screen for anticancer activity.[8][9]

Recommended Cell Lines:

  • A549 (Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma, Estrogen Receptor positive)

  • MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative)

  • HeLa (Cervical Adenocarcinoma)

  • HepG2 (Hepatocellular Carcinoma)

Protocol 1: MTT Cell Viability Assay

Rationale: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a proxy for cell number.[7]

Materials:

  • Test Compound (TC): this compound

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • Positive Control: Doxorubicin or Cisplatin

  • Vehicle Control: DMSO (at the highest concentration used for TC)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) in complete medium.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated," "vehicle control," and "positive control." Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIncubation TimeIC50 (µM) ± SD
A549This compound48 hoursExperimental
MCF-7This compound48 hoursExperimental
MDA-MB-231This compound48 hoursExperimental
HeLaThis compound48 hoursExperimental
HepG2This compound48 hoursExperimental
A549Doxorubicin (Positive Control)48 hoursExperimental

Phase 2: Mechanistic Assays

Objective: To understand how the compound induces cytotoxicity. We will investigate its effects on apoptosis and the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[10]

Materials:

  • 6-well plates

  • Test compound

  • FITC Annexin V Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Flow Cytometer

Procedure:

  • Cell Seeding & Treatment: Seed approximately 2x10^5 cells per well in 6-well plates. After 24 hours, treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the supernatant, then wash the adherent cells with PBS, trypsinize them, and combine with the respective supernatant.[11]

  • Washing: Centrifuge the combined cells at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V(-) / PI(-)

    • Early apoptotic cells: Annexin V(+) / PI(-)

    • Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14] A compound-induced block at a specific phase (e.g., G2/M) is a hallmark of many anticancer agents.

Materials:

  • 6-well plates

  • Test compound

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding & Treatment: Follow the same procedure as in Protocol 2 (Step 1).

  • Cell Harvesting: Harvest adherent cells by trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[15] Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring that PI only binds to DNA.[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use appropriate software to model the cell cycle phases based on DNA content fluorescence intensity.[16]

Phase 3: Target Validation

Objective: To confirm the molecular mechanism hypothesized in Section 2 by examining the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Protocol 4: Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting (or immunoblotting) is a technique used to detect specific proteins in a sample.[17] By using antibodies specific to total and phosphorylated forms of proteins like Akt and mTOR, we can directly assess whether the compound inhibits pathway activity.[3]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running apparatus

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-p53, anti-p21, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells in a 10 cm dish with the test compound (IC50 and 2x IC50) for a relevant time point (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them directly on the plate with 1x SDS sample buffer or RIPA buffer.[18] Scrape and collect the lysate.

  • Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. Normalize the protein of interest to a loading control (β-actin). For phosphoproteins, compare the signal of the phosphorylated form to the total protein form.

References

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]

  • Wiley Online Library. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Altaher, A. M. H. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Lee, S. E., & Lee, J. Y. (2014). Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. University of Rochester Medical Center. [Link]

  • USF Health - University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cell Signaling Technology. (2013). Western Blotting Protocol. YouTube. [Link]

  • National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. NIH. [Link]

  • Chemical Methodologies. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]

  • National Institutes of Health. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects.... NIH. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide for the Evaluation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a Novel FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and hematology.

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML) and the Promise of Imidazo[1,2-a]pyridine Scaffolds

Acute Myeloid Leukemia (AML) is an aggressive and genetically diverse hematologic malignancy.[1] A significant driver of leukemogenesis in approximately one-third of AML cases is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] FLT3, a class III receptor tyrosine kinase, is crucial for the normal development of hematopoietic stem and progenitor cells.[2][3] However, activating mutations, most commonly internal tandem duplications (FLT3-ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to ligand-independent, constitutive activation of the receptor.[1][2] This aberrant signaling drives uncontrolled proliferation, inhibits apoptosis, and ultimately correlates with a poor prognosis, increased relapse rates, and inferior overall survival.[1][2][4]

The clear oncogenic role of mutant FLT3 has established it as a prime therapeutic target. While several FLT3 inhibitors have been developed and approved, challenges such as acquired resistance and off-target toxicities persist, necessitating the discovery of new chemical entities with improved potency and selectivity.[1][5][6][7] The imidazo[1,2-a]pyridine core is a promising scaffold that has been explored for the development of various kinase inhibitors, including those targeting FLT3.[8][9][10]

This document provides a comprehensive set of protocols designed to rigorously evaluate a novel compound, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (hereafter referred to as "Test Compound"), for its potential as a selective and potent FLT3 inhibitor. The methodologies outlined herein follow a logical, stepwise progression from direct enzymatic inhibition to cellular activity and finally to preclinical efficacy models.

The FLT3 Signaling Pathway: Normal vs. Oncogenic Activation

The diagram below illustrates the dimerization and autophosphorylation of the FLT3 receptor. In a healthy state, this is triggered by the binding of the FLT3 ligand (FL). In AML, FLT3-ITD mutations cause constitutive, ligand-independent dimerization and activation, leading to downstream signaling cascades (STAT5, PI3K/AKT, RAS/MAPK) that promote leukemic cell survival and proliferation.[2][4][11]

FLT3_Pathway cluster_0 Normal Signaling (Ligand-Dependent) cluster_1 Oncogenic Signaling (Ligand-Independent) cluster_2 Downstream Pro-Survival Pathways FL FLT3 Ligand (FL) FLT3_WT FLT3-WT Receptor FL->FLT3_WT Binds Dimer_WT Dimerization & Autophosphorylation (p-FLT3) FLT3_WT->Dimer_WT Activates STAT5 STAT5 Dimer_WT->STAT5 PI3K_AKT PI3K/AKT Dimer_WT->PI3K_AKT RAS_MAPK RAS/MAPK Dimer_WT->RAS_MAPK FLT3_ITD FLT3-ITD Mutant Dimer_ITD Constitutive Dimerization & Autophosphorylation (p-FLT3) FLT3_ITD->Dimer_ITD Spontaneous Dimer_ITD->STAT5 Constitutively Active Dimer_ITD->PI3K_AKT Constitutively Active Dimer_ITD->RAS_MAPK Constitutively Active Proliferation Cell Proliferation, Survival, Anti-Apoptosis STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation caption FLT3 Signaling: Normal vs. Oncogenic

Caption: FLT3 Signaling: Normal vs. Oncogenic.

Comprehensive Evaluation Workflow

The recommended workflow for characterizing the Test Compound is a multi-stage process. This ensures a thorough investigation, starting with its direct biochemical potency and selectivity, followed by validation of its on-target effects in a cellular context, and culminating in an assessment of its therapeutic potential in a preclinical animal model.

Workflow A Stage 1: Biochemical Assays B In Vitro Kinase Assay (IC50 Determination) - FLT3-WT - FLT3-ITD - FLT3-TKD (e.g., D835Y) A->B C Kinase Selectivity Panel (e.g., c-KIT, PDGFR) B->C D Stage 2: Cell-Based Assays C->D Proceed if potent and selective E Cell Line Selection - MV4-11 (FLT3-ITD/ITD) - MOLM-13 (FLT3-ITD/WT) - HL-60 (FLT3-WT) D->E F Target Engagement Assay (p-FLT3 Inhibition via Western Blot) E->F G Cell Viability Assay (GI50 Determination) F->G H Stage 3: In Vivo Preclinical Model G->H Proceed if potent on-target activity I AML Xenograft Model (e.g., MV4-11 in NSG mice) H->I J Efficacy Assessment (Tumor Growth Inhibition, Survival) I->J K Pharmacodynamic Analysis (p-FLT3 in Tumors) J->K caption Workflow for FLT3 Inhibitor Evaluation

Caption: Workflow for FLT3 Inhibitor Evaluation.

PART 1: BIOCHEMICAL ASSAYS — DIRECT INHIBITION OF FLT3 KINASE

Causality: The foundational step in characterization is to confirm direct, cell-free enzymatic inhibition. This isolates the interaction between the Test Compound and the FLT3 kinase, providing a pure measure of potency (IC50) without confounding variables like cell permeability or metabolism. Testing against both wild-type (WT) and clinically relevant mutant forms (ITD, TKD) is essential to understand the compound's inhibition profile.[12]

Protocol 1.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the Test Compound.

Materials:

  • Recombinant human FLT3-WT, FLT3-ITD, and FLT3-D835Y enzymes.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Poly-Glu-Tyr (4:1) substrate.

  • ATP.

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Test Compound and a reference inhibitor (e.g., Gilteritinib).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the Test Compound and reference inhibitor in DMSO, starting at a high concentration (e.g., 10 mM). Then, dilute these into the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the Test Compound dilution or vehicle control (DMSO in kinase buffer).

    • Add 2.5 µL of a 2x kinase/substrate mixture (containing the specific FLT3 enzyme and Poly-Glu-Tyr substrate).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 5 µL of a 2x ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis & Interpretation:

  • The raw luminescence units (RLU) are proportional to the amount of ADP produced.

  • Calculate the percent inhibition for each concentration of the Test Compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Use a non-linear regression model (sigmoidal dose-response) to fit the curve and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[13][14][15]

Data Summary Table (Template):

Compound FLT3-WT (IC50, nM) FLT3-ITD (IC50, nM) FLT3-D835Y (IC50, nM) c-KIT (IC50, nM)
Test Compound Experimental Value Experimental Value Experimental Value Experimental Value

| Gilteritinib (Control) | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |

PART 2: CELL-BASED ASSAYS — ASSESSING ACTIVITY IN A BIOLOGICAL CONTEXT

Causality: Demonstrating biochemical potency is necessary but not sufficient. Cell-based assays are critical to confirm that the Test Compound can penetrate the cell membrane, engage its intracellular target (p-FLT3), inhibit downstream signaling, and induce a desired biological outcome (e.g., cell death) in a manner that is dependent on the FLT3 mutation status of the cell line.

Protocol 2.1: Inhibition of FLT3 Autophosphorylation (Western Blot)

This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation status of FLT3 and its key downstream effectors.[3][16][17]

Materials:

  • AML Cell Lines: MV4-11 (FLT3-ITD homozygous), MOLM-13 (FLT3-ITD heterozygous), HL-60 (FLT3-WT).[18]

  • Appropriate cell culture media (e.g., RPMI-1640 + 10% FBS).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary Antibodies: anti-phospho-FLT3 (Tyr591)[19][20], anti-total-FLT3[21], anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-Actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: Seed MV4-11 or MOLM-13 cells at a density of 1x10⁶ cells/mL. Allow them to acclimate.

  • Treat the cells with a serial dilution of the Test Compound for 2-4 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash extensively and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal. Densitometry analysis can be used to quantify the p-FLT3/total FLT3 ratio.

Protocol 2.2: Cell Viability / Anti-proliferative Assay (Resazurin Reduction Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23][24][25] It is used to determine the concentration at which the Test Compound inhibits cell growth by 50% (GI50).

Materials:

  • AML cell lines (MV4-11, MOLM-13, HL-60).

  • Resazurin sodium salt solution or a commercial kit (e.g., alamarBlue™).

  • Test Compound and a reference inhibitor.

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader (Ex/Em ~560/590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of media).

  • Compound Addition: Prepare a serial dilution of the Test Compound. Add the compound dilutions to the wells (final volume 200 µL). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate for another 2-4 hours, or until a color change is observed.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Calculate percent viability relative to the vehicle control.

    • Plot percent viability versus the logarithm of the inhibitor concentration.

    • Use non-linear regression to determine the GI50 value.

Data Summary Table (Template):

Compound MV4-11 (FLT3-ITD/ITD) GI50, nM MOLM-13 (FLT3-ITD/WT) GI50, nM HL-60 (FLT3-WT) GI50, nM Selectivity Index (HL-60 / MV4-11)
Test Compound Experimental Value Experimental Value Experimental Value Calculated Value

| Gilteritinib (Control) | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Calculated Value |

PART 3: PRECLINICAL IN VIVO EVALUATION

Causality: After demonstrating potent and selective activity in vitro and in cells, the final validation step is to assess the compound's efficacy in a living organism. An AML xenograft model allows for the evaluation of anti-tumor activity, tolerability, and in vivo target engagement, providing crucial data on the compound's therapeutic potential.[26][27][28][29]

Protocol 3.1: AML Xenograft Model Efficacy Study (Conceptual)

This protocol outlines a study to evaluate the anti-leukemic activity of the Test Compound in an immunodeficient mouse model bearing human AML tumors.

Model:

  • Animals: Immunodeficient mice (e.g., NOD-scid gamma (NSG)).

  • Cell Line: MV4-11 cells, which readily engraft and form tumors.[30]

Procedure Outline:

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., administered orally, daily).

    • Group 2: Test Compound (at one or more dose levels, administered orally, daily).

    • Group 3: Positive Control (e.g., Gilteritinib, administered orally, daily).

  • Treatment and Monitoring:

    • Administer the treatments daily for a specified period (e.g., 21-28 days).

    • Measure tumor volumes 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Study Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Compare the mean tumor volume of treated groups to the vehicle group at the end of the study.

    • Secondary: Survival. A separate cohort can be treated until a humane endpoint is reached to generate Kaplan-Meier survival curves.

  • Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissues from a subset of animals a few hours after the final dose. Prepare lysates and perform Western blotting for p-FLT3 and total FLT3 to confirm in vivo target inhibition.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential FLT3 inhibitor. A successful outcome from this cascade—demonstrating potent and selective biochemical inhibition, on-target cellular activity leading to cancer cell death, and significant anti-tumor efficacy in vivo—would provide a strong rationale for advancing the compound into formal preclinical development. Subsequent steps would include comprehensive ADME/Tox studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and lead optimization to further enhance its drug-like properties.

References

  • A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (n.d.). Vertex AI Search.
  • A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology. (n.d.). Vertex AI Search.
  • Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel. (n.d.). Creative Animodel.
  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. (n.d.). Frontiers in Oncology.
  • Murine Models of Acute Myeloid Leukaemia. (n.d.). MDPI.
  • FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia. (2025, May 20). DIMA Biotechnology.
  • Murine Models of Acute Myeloid Leukemia. (n.d.). PMC - PubMed Central.
  • Potency of FLT3 inhibitors in biochemical and cellular assays. (n.d.). ResearchGate.
  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. (n.d.). PMC - NIH.
  • FLT3 Signaling pathways and their dysregulation in AML. (n.d.). ResearchGate.
  • Cell viability assays. (n.d.). Abcam.
  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023, September 22). NIH.
  • Cell Viability Assays. (n.d.). Creative Bioarray.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.
  • Application Notes and Protocols for High-Throughput Screening to Identify Novel FLT3 Inhibitors. (n.d.). Benchchem.
  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (n.d.). Spandidos Publications.
  • Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.
  • Development of selective FLT3 inhibitors. (n.d.). Vichem.
  • Molecular Analysis and In Vivo Efficacy Studies on a Novel Chemical-Series of FLT3 Inhibitors in Human FLT3-ITD AML. (2016, December 2). Blood - ASH Publications.
  • IC50 Determination. (n.d.). edX.
  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025, February 2). Frontiers.
  • FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. (n.d.). PMC - NIH.
  • A Review of FLT3 Kinase Inhibitors in AML. (2023, October 10). PMC - NIH.
  • Investigational FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitors in Treatment of Acute Myeloid Leukemia (AML). (n.d.). PMC - NIH.
  • IC50. (n.d.). Wikipedia.
  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
  • Expanded Treatment Protocol for Adults With FLT3-ITD Mutated Relapsed or Refractory Acute Myeloid Leukemia (AML) to Receive Quizartinib. (2020, April 15). TrialScreen.
  • Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia. (n.d.). Semantic Scholar.
  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate.
  • Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data. (2025, March 21). vjhemonc.com.
  • Management of Acute Myeloid Leukemia with FLT3 Mutation. (n.d.). Managing AML.
  • FLT3 (8F2) Rabbit Monoclonal Antibody #3462. (n.d.). Cell Signaling Technology.
  • Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach. (n.d.). NIH.
  • Developments and challenges of FLT3 inhibitors in acute myeloid leukemia. (n.d.). PMC - NIH.
  • Efficacy and Safety of FLT-3 Inhibitors in Newly Diagnosed FLT-3 Mutated AML Patients: A Systematic Review of Clinical Trials. (2023, November 2). Blood - ASH Publications.
  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv.
  • Western blot analysis of FLT-3 expression and of its down-stream... (n.d.). ResearchGate.
  • Phospho-FLT3 (Tyr591) Antibody #3461. (n.d.). Cell Signaling Technology.
  • Analysis of Flt3 phosphorylation. Western blot analyses for... (n.d.). ResearchGate.
  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (n.d.). PMC - NIH.
  • OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. (2021, March 3). NIH.
  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2024, January 15). PubMed.
  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (n.d.). PubMed Central.
  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. (2025, June 12). PubMed.
  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. (n.d.). PMC - NIH.

Sources

Application Notes & Protocols: A Comprehensive Guide for the Evaluation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate as a Novel Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework for the comprehensive evaluation of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a compound belonging to the imidazo[1,2-a]pyridine class, as a potential inhibitor of Aurora kinases. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a tiered approach from initial biochemical validation to cellular characterization and preliminary in vivo efficacy assessment. By integrating established methodologies with expert insights, this guide ensures a robust and scientifically sound evaluation process, grounded in the principles of modern kinase drug discovery.

Introduction: The Rationale for Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis.[1] In mammals, the family comprises three highly homologous members—Aurora A, Aurora B, and Aurora C—each with distinct roles and subcellular localizations that ensure the fidelity of cell division.[2][3]

  • Aurora A is crucial for centrosome maturation, mitotic entry, and the formation of a stable bipolar spindle.[1]

  • Aurora B , a key component of the Chromosomal Passenger Complex (CPC), is essential for chromosome condensation, proper kinetochore-microtubule attachments, and cytokinesis.[4][5]

  • Aurora C shares functions with Aurora B and is most prominently expressed during meiosis.[1]

Given their fundamental role in cell proliferation, the dysregulation and overexpression of Aurora kinases are frequently implicated in the pathogenesis of various human cancers, making them compelling targets for therapeutic intervention.[3][4] Small molecule inhibitors targeting these kinases aim to disrupt the mitotic machinery of cancer cells, leading to mitotic catastrophe and apoptosis.[6]

The compound of interest, This compound , belongs to a structural class that has shown promise in kinase inhibition.[7][8] The systematic evaluation detailed in these notes will elucidate its specific activity, selectivity, and potential as an anti-cancer agent.

A Phased Approach to Inhibitor Evaluation

A successful evaluation pipeline progresses logically from direct enzyme interaction to complex biological systems. This ensures that resources are spent on compounds with demonstrated target engagement and desired cellular effects before advancing to more complex models.

G Figure 1. Hierarchical Evaluation Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Characterization cluster_2 Phase 3: In Vivo Assessment p1_intro Compound Synthesis & QC (Purity >95%) p1_assay In Vitro Kinase Assay (IC50 Determination vs. Aurora A, B, C) p1_intro->p1_assay p1_select Kinase Selectivity Panel (Off-Target Profiling) p1_assay->p1_select p2_prolif Cell Proliferation Assay (GI50 in Cancer Cell Lines) p1_select->p2_prolif Promising Potency & Selectivity p2_target Cellular Target Engagement (e.g., p-Histone H3 Inhibition) p2_prolif->p2_target p2_pheno Phenotypic Analysis (Cell Cycle, Apoptosis, Polyploidy) p2_target->p2_pheno p3_pk Pharmacokinetic Profiling (Optional Bridging Step) p2_pheno->p3_pk Confirmed Cellular Mechanism p3_xenograft Human Tumor Xenograft Model (Tumor Growth Inhibition) p3_pk->p3_xenograft p3_pd Pharmacodynamic Analysis (Target Modulation in Tumors) p3_xenograft->p3_pd

Caption: Hierarchical workflow for inhibitor evaluation.

The Aurora Kinase Signaling Axis in Mitosis

Understanding the primary substrates of Aurora kinases is critical for designing robust target engagement assays. Inhibition of Aurora A or B results in distinct downstream effects that can be monitored to confirm the mechanism of action.

G Figure 2. Simplified Aurora Kinase Signaling in Mitosis cluster_aurA Aurora A Activity cluster_aurB Aurora B Activity (CPC) G2 G2 Phase Mitosis Mitosis G2->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AurA Aurora A AurB Aurora B Spindle Bipolar Spindle Assembly AurA->Spindle TPX2 TPX2 TPX2->AurA activates HistoneH3 Histone H3 AurB->HistoneH3 phosphorylates Chromosome Chromosome Segregation AurB->Chromosome pHistoneH3 p-Histone H3 (Ser10) (Mitotic Marker) Inhibitor Ethyl 7-fluoroimidazo [1,2-a]pyridine-2-carboxylate Inhibitor->AurA Inhibitor->AurB

Caption: Key substrates and roles of Aurora A and B during mitosis.

Phase 1: In Vitro Biochemical Evaluation

The primary goal of this phase is to determine if the compound directly inhibits the enzymatic activity of Aurora kinases and to assess its potency and selectivity.

Protocol 1.1: Aurora Kinase A/B/C Inhibition Assay (ADP-Glo™ Platform)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive and reliable method for determining inhibitor potency (IC50).[9][10]

Principle and Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based system.[11] First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP. Finally, the Kinase Detection Reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

G Figure 3. ADP-Glo™ Assay Principle step1 Step 1: Kinase Reaction ATP + Substrate --(Aurora Kinase)--> ADP + Phospho-Substrate step2 Step 2: ATP Depletion Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP. step1->step2 step3 Step 3: ADP Conversion & Detection Add Kinase Detection Reagent. ADP is converted to ATP. New ATP + Luciferin --(Luciferase)--> LIGHT step2->step3 result Luminescent Signal ∝ Kinase Activity step3->result

Caption: Workflow of the luminescent ADP-Glo™ kinase assay.

Materials:

  • Recombinant human Aurora A, B, and C enzymes (e.g., from Promega, SignalChem)

  • Substrate: Kemptide (LRRASLG) or other suitable peptide substrate[9]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[11]

  • Dithiothreitol (DTT)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)[12]

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control Inhibitor: AZD1152-HQPA (for Aurora B) or MK-5108 (for Aurora A)[9]

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from 1 mM. This will be the 100X stock plate.

  • Assay Plate Setup:

    • Add 1 µL of DMSO (for 0% inhibition control) or positive control inhibitor to control wells.

    • Add 1 µL of each test compound dilution to the respective wells of the 384-well plate.

  • Enzyme/Substrate Mix: Prepare a 2X enzyme/substrate master mix in kinase buffer. The final concentration of enzyme and substrate should be optimized based on the manufacturer's data sheet (e.g., 5-10 ng/well of enzyme, 0.2 µg/µL substrate).

  • Initiate Reaction (Pre-incubation): Add 25 µL of the 2X enzyme/substrate mix to each well. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Start Phosphorylation: Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase (e.g., 25 µM). Add 25 µL of the 2X ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[10]

  • Terminate Reaction: Add 50 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add 100 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer.

Data Analysis:

  • Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank)).

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Target Kinase Test Compound IC50 (nM) Control Inhibitor IC50 (nM)
Aurora A[Enter Data][Enter Data for MK-5108]
Aurora B[Enter Data][Enter Data for AZD1152-HQPA]
Aurora C[Enter Data][Enter Data for GSK1070916]
Table 1. Template for summarizing in vitro IC50 data.

Phase 2: Cell-Based Characterization

This phase assesses the compound's ability to inhibit Aurora kinases within a cellular environment, leading to an anti-proliferative effect and a characteristic phenotype.

Protocol 2.1: Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines.[2]

Materials:

  • Cancer cell lines known to be sensitive to Aurora kinase inhibition (e.g., HCT-116 colorectal carcinoma, HeLa cervical cancer, MV4-11 acute myeloid leukemia).[4][13]

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom, white-walled plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 1 nM to 10 µM) for 72 hours. Include a DMSO-only vehicle control.

  • Measure Viability: After the incubation period, add CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[2]

  • Read Luminescence: Measure luminescence on a plate reader.

Data Analysis: Calculate the Growth Inhibition 50 (GI50) value, the concentration required to inhibit cell growth by 50%, by plotting normalized luminescence against compound concentration.

Protocol 2.2: Cellular Target Engagement via Western Blot

This is a critical self-validating protocol to confirm that the observed anti-proliferative effect is due to the inhibition of the intended target.[2] The phosphorylation of Histone H3 at Serine 10 is a direct and canonical substrate of Aurora B.[6][14]

Procedure:

  • Treatment: Treat a high-density culture of cells (e.g., HeLa) with the test compound at concentrations around its GI50 value (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 6-8 hours).[9]

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) .

    • Probe a parallel blot or strip and re-probe the same membrane with an antibody for Total Histone H3 as a loading control.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the signal.

Expected Outcome: A dose-dependent reduction in the phospho-Histone H3 (Ser10) signal indicates successful inhibition of Aurora B in cells.[2]

Cell Line Test Compound GI50 (nM) p-H3(S10) Inhibition (at 1x GI50) Observed Phenotype
HCT-116[Enter Data][Yes/No/Partial][e.g., Polyploidy, G2/M arrest]
HeLa[Enter Data][Yes/No/Partial][e.g., Polyploidy, G2/M arrest]
MV4-11[Enter Data][Yes/No/Partial][e.g., Polyploidy, G2/M arrest]
Table 2. Template for summarizing cell-based activity.

Phase 3: In Vivo Efficacy Assessment

This phase evaluates the compound's anti-tumor activity in a living organism, typically using a mouse xenograft model.

Protocol 3.1: Human Tumor Xenograft Model

This protocol establishes a human tumor in an immunodeficient mouse to test the efficacy of the novel compound.[15]

Principle and Rationale: This model provides the most relevant preclinical system to evaluate a compound's potential for clinical success. It assesses not only the direct anti-tumor effect but also integrates the compound's pharmacokinetic and pharmacodynamic properties in a complex biological system.

Procedure:

  • Cell Implantation: Subcutaneously implant a suitable human cancer cell line (e.g., 5-10 million HCT-116 cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, test compound at two dose levels, positive control). Administer the compound via a clinically relevant route (e.g., oral gavage, intravenous injection) on a predetermined schedule (e.g., daily for 21 days).[13][15]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-Histone H3).[4]

Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = 100 * (1 - (ΔT / ΔC)), where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Xenograft Model Dose & Schedule % TGI Toxicity Notes
HCT-116[e.g., 50 mg/kg, PO, QD][Enter Data][e.g., <10% body weight loss]
HCT-116[e.g., 100 mg/kg, PO, QD][Enter Data][e.g., 15% body weight loss]
Table 3. Template for summarizing in vivo efficacy.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. BenchChem.
  • BPS Bioscience. (n.d.).
  • Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Promega Corporation. (n.d.). Aurora B Kinase Assay.
  • Álvarez-Fernández, C., & Malumbres, M. (2014). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. Frontiers in Oncology. [Link]

  • Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research.
  • Shi, Y., et al. (2009). Biological evaluation of novel multi-targeted Aurora-B kinase inhibitor TAK-901 in xenograft models. Molecular Cancer Therapeutics. [Link]

  • Lin, Z., et al. (2016). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget. [Link]

  • Dar, A. A., et al. (2010). Aurora kinase inhibitors: Progress towards the clinic. Molecular Cancer Therapeutics. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience.
  • BenchChem. (2025). Application Notes: Experimental Design for Aurora Kinase Inhibition Assays. BenchChem.
  • Blevins, M. A., et al. (2010). Discovery and Development of an Aurora Kinase Inhibitor Clinical Candidate Using an Image-Based Assay for Measuring Proliferation, Apoptosis, and DNA Content. ASSAY and Drug Development Technologies. [Link]

  • Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo.
  • Falchook, G. S., et al. (2011). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. The American Journal of Cancer. [Link]

  • Ye, W., et al. (2019). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences. [Link]

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry. [Link]

  • Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • ChemicalBook. (n.d.). IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.
  • Agarwal, S., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design. [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. [Link]

  • Doll, R. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]

  • Mohammadi, M., et al. (2022). Synthesis, cytotoxic characterization, and SAR study of imidazo[1,2-b]pyrazole-7-carboxamides. Archiv der Pharmazie. [Link]

  • Watterson, S. H., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

The Versatile Scaffold: Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is featured in marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine, showcasing its therapeutic versatility.[4][5][6][7] The introduction of a fluorine atom at the 7-position and a versatile ethyl carboxylate at the 2-position, as in Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, offers a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide provides an in-depth exploration of the applications and experimental protocols for this specific scaffold, aimed at researchers and professionals in drug discovery and development.

Strategic Importance in Drug Design

The unique electronic properties of the imidazo[1,2-a]pyridine nucleus, combined with the strategic placement of substituents, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The 7-fluoro substituent can significantly impact metabolic stability, lipophilicity, and binding interactions with target proteins. The ethyl carboxylate at the 2-position serves as a versatile chemical handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening.

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Anticancer: Targeting various cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.[8][9]

  • Antituberculosis: Showing potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[10][11]

  • Antiviral: Including the inhibition of hepatitis C virus replication.[12]

  • Anti-inflammatory: Exhibiting potential in modulating inflammatory pathways.[13][14]

  • Neurological Disorders: Acting on GABAA receptors, relevant for anxiety and insomnia.[4][5][12]

The exploration of this compound as a starting material provides a direct route to novel chemical entities within these therapeutic areas.

Synthetic Pathways and Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several robust methods available to medicinal chemists. The classical and most common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[13][15] Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer a more convergent and efficient strategy for generating structural diversity.[16][17]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and derivatization of this compound and its subsequent conversion into bioactive molecules.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization cluster_application Biological Application A 4-Fluoro-2-aminopyridine C This compound A->C Cyclocondensation B Ethyl bromopyruvate B->C D 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid C->D Hydrolysis F Hydrazide Derivatives C->F Hydrazinolysis E Amide Derivatives D->E Amide Coupling G Bioactive Compounds E->G F->G H Biological Screening (e.g., Anticancer, Antitubercular assays) G->H Lead Identification & Optimization

Caption: Synthetic and derivatization workflow for this compound.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific properties of reagents.

Protocol 1: Synthesis of this compound

This protocol is based on the classical cyclocondensation reaction.

Materials:

  • 4-Fluoro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • To a solution of 4-fluoro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the title compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Hydrolysis to 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Materials:

  • This compound

  • Lithium hydroxide (or sodium hydroxide)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl. A precipitate should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Protocol 3: Synthesis of Amide Derivatives via Amide Coupling

The carboxylic acid is a versatile precursor for creating a library of amide derivatives.

Materials:

  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

  • Desired amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a solution of 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Potential Therapeutic Applications and Structure-Activity Relationships

The derivatization of the this compound scaffold allows for the systematic exploration of structure-activity relationships (SAR).

Position Modification Potential Impact on Biological Activity
C2-Carboxylate Conversion to amides, hydrazides, or other functional groupsModulates solubility, cell permeability, and interaction with target proteins. Amide derivatives are particularly prominent in antitubercular agents.[10][11]
C3-Position Not directly substituted in the starting material, but can be a site for further functionalization.Substitution at this position is known to influence anticancer and anti-inflammatory activities.
C7-Fluoro Fixed in the starting materialEnhances metabolic stability and can improve binding affinity through favorable electronic interactions.
Other Positions (C5, C6, C8) Can be modified on the starting 2-aminopyridineAllows for broad exploration of the chemical space to optimize potency and selectivity.
Illustrative Signaling Pathway: Targeting Kinases in Cancer

Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors. The general mechanism involves binding to the ATP-binding pocket of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

G cluster_pathway Generic Kinase Inhibition Pathway A Growth Factor B Receptor Tyrosine Kinase A->B Binding C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C Activation G ADP B->G D Cell Proliferation, Survival, Angiogenesis C->D E Imidazo[1,2-a]pyridine Derivative E->B Inhibition F ATP F->B

Caption: Inhibition of a generic kinase signaling pathway by an imidazo[1,2-a]pyridine derivative.

Conclusion

This compound is a highly valuable and versatile scaffold for the development of new therapeutic agents. Its strategic substitution pattern provides a foundation for creating diverse chemical libraries with the potential for a wide range of biological activities. The synthetic protocols outlined herein offer a practical guide for researchers to access this core and its derivatives, paving the way for the discovery of next-generation medicines. The established importance of the imidazo[1,2-a]pyridine nucleus in medicinal chemistry underscores the significant potential of this particular building block in future drug discovery endeavors.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]

  • Anonymous. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. . [Link]

  • Anonymous. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. [Link]

  • Wikipedia. (n.d.). Imidazopyridine. en.wikipedia.org. [Link]

  • Anonymous. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Anonymous. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. [Link]

  • Anonymous. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. [Link]

  • Anonymous. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC. [Link]

  • Anonymous. (2025). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. ResearchGate. [Link]

  • Agarwal, D. S., Beteck, R. M., Ilbeigi, K., Caljon, G., & Legoabe, L. J. (2023). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. [Link]

  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., Sharma, S., Parikh, A., & Raval, D. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., Štefanič Anderluh, P., & Urleb, U. (2008). SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., Sharma, S., Parikh, A., & Raval, D. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Al-Omaari, M., Abu-Irmaileh, B., Abu-Izneid, T., & Shubair, M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]

  • Anonymous. (n.d.). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Clinivex. (n.d.). Ethyl 7-Methyl-2-Phenylimidazo[1,2-A]Pyridine-3-Carboxylate. theclinivex.com. [Link]

Sources

Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Practical Guide for Fluorescent Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Fluorophore

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and materials science, owing to its versatile biological activities and unique photophysical properties.[1][2] This class of heterocyclic compounds is increasingly recognized for its potential in the development of novel fluorescent probes for bioimaging.[3][4][5] Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a promising member of this family, engineered to offer favorable characteristics for live-cell imaging applications. The introduction of a fluorine atom at the 7-position can enhance photostability and influence the electronic properties of the molecule, while the ethyl carboxylate group at the 2-position provides a handle for further functionalization and can modulate cellular permeability.[6]

This technical guide provides a comprehensive overview of the application of this compound as a fluorescent probe for cellular imaging. We will delve into its anticipated photophysical properties, provide detailed protocols for its use in live-cell staining, discuss methodologies for assessing its biocompatibility, and offer insights into data acquisition and interpretation. The protocols outlined herein are designed to be a robust starting point for researchers, scientists, and drug development professionals seeking to leverage this novel probe in their investigations of cellular structure and function.

Photophysical Profile and Handling

While comprehensive experimental data for this compound is still emerging, we can extrapolate its likely photophysical properties based on the extensive characterization of structurally similar imidazo[1,2-a]pyridine derivatives.[7][8] These compounds typically exhibit fluorescence in the blue-to-green region of the spectrum.

Table 1: Estimated Photophysical Properties of this compound

ParameterEstimated ValueNotes
Excitation Maximum (λex)~350 - 380 nmBased on analogs. Optimal excitation should be determined experimentally.
Emission Maximum (λem)~420 - 460 nmBlue to cyan fluorescence is anticipated.[9]
Stokes Shift~70 - 80 nmA reasonably large Stokes shift is expected, minimizing self-quenching.
Quantum Yield (ΦF)Moderate to HighImidazo[1,2-a]pyridines can be highly fluorescent.[7]
Molar Extinction Coefficient (ε)> 20,000 M⁻¹cm⁻¹Typical for this class of aromatic compounds.

Probe Preparation and Storage:

For optimal performance and longevity, proper handling and storage of the fluorescent probe are paramount.

  • Reconstitution: Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. A typical stock concentration is 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a suitable buffer or cell culture medium.

Experimental Protocols

The following protocols provide a detailed framework for utilizing this compound in live-cell imaging experiments.

Protocol 1: Live-Cell Staining

This protocol outlines the fundamental steps for staining live cells with the probe. Optimization of probe concentration and incubation time is crucial for achieving a high signal-to-noise ratio while maintaining cell health.

Workflow for Live-Cell Staining:

Caption: Workflow for assessing the cytotoxicity of the fluorescent probe.

Materials:

  • Cell line of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability assay reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Probe Treatment:

    • Prepare a serial dilution of the probe in complete culture medium. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for the initial assessment. [10][11] * Treat the cells with the different concentrations of the probe and include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 24 hours).

  • Viability Assay (MTT Example):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Solubilize the formazan crystals with DMSO.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the probe that reduces cell viability by 50%. [10]

Protocol 3: Co-staining with Organelle-Specific Dyes

To investigate the subcellular localization of this compound, co-staining with commercially available organelle-specific fluorescent probes is recommended.

Materials:

  • Cells stained with this compound (as per Protocol 1)

  • Organelle-specific fluorescent probes (e.g., MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, LysoTracker™ for lysosomes) [12][13]* Manufacturer's protocols for the selected organelle trackers

Procedure:

  • Probe Staining: Stain the cells with this compound following the optimized conditions from Protocol 1.

  • Organelle Staining: Following the initial probe staining and washing, incubate the cells with the organelle-specific dye according to the manufacturer's recommended protocol. Ensure that the spectral properties of the organelle tracker are compatible with the imidazopyridine probe to minimize spectral bleed-through.

  • Washing: Wash the cells as per the organelle tracker's protocol.

  • Imaging: Acquire images in separate channels for each fluorophore using a confocal microscope to obtain high-resolution images and assess the degree of colocalization.

Data Acquisition and Analysis

Microscopy Settings:

  • Excitation and Emission Filters: Use a filter set that is appropriate for the estimated spectral properties of the probe. A standard DAPI filter set (e.g., Ex: 365/10 nm, Em: 447/60 nm) may be a suitable starting point.

  • Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

  • Light Source: Use the lowest intensity of the excitation light that is sufficient for imaging.

Image Analysis:

  • Background Subtraction: Apply a background subtraction algorithm to reduce non-specific signal and improve image clarity.

  • Colocalization Analysis: If co-staining is performed, use image analysis software (e.g., ImageJ/Fiji) to calculate colocalization coefficients (e.g., Pearson's or Mander's) to quantify the degree of spatial overlap between the probe and the organelle marker.

Troubleshooting

Table 2: Common Issues and Solutions in Live-Cell Imaging

IssuePotential CauseRecommended Solution
High Background Fluorescence - Probe concentration is too high.- Inadequate washing.- Autofluorescence from cells or medium.- Titrate the probe to a lower concentration.- Increase the number and duration of wash steps.- Use a phenol red-free medium for imaging and acquire an unstained control to assess autofluorescence.
Weak Fluorescent Signal - Probe concentration is too low.- Short incubation time.- Photobleaching.- Increase the probe concentration or incubation time.- Reduce exposure time and excitation light intensity.- Use an anti-fade reagent in the imaging medium if compatible with live cells.
Signs of Cell Stress or Death - Probe cytotoxicity.- Phototoxicity.- Perform a cytotoxicity assay to determine a non-toxic working concentration.- Minimize the duration and intensity of light exposure.
Uneven Staining - Cell health is compromised.- Probe aggregation.- Ensure cells are healthy and in the exponential growth phase.- Ensure the probe is fully dissolved in the working solution.

Conclusion

This compound holds significant promise as a novel fluorescent probe for live-cell imaging. Its imidazo[1,2-a]pyridine core suggests favorable photophysical properties, including good brightness and photostability. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the utility of this compound in their specific cellular imaging applications. As with any new tool, empirical optimization of staining conditions and careful assessment of biocompatibility are crucial for obtaining reliable and meaningful results. The continued exploration of this and related fluorophores will undoubtedly contribute to the expanding toolkit available for visualizing the intricate and dynamic processes of life at the cellular level.

References

  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (URL: [Link])

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (URL: [Link])

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])

  • Discerning the Chemistry in Individual Organelles with Small-Molecule Fluorescent Probes. (URL: [Link])

  • Two- and three-photon excitable quaternized imidazo[1,2- a]pyridines as mitochondrial imaging and potent cancer therapy agents. (URL: [Link])

  • Why Vertically π-expanded imidazo[1,2-a]pyridines Are Weak Fluorescence Emitters: Experimental and Computational Studies. (URL: [Link])

  • Discerning the Chemistry in Individual Organelles with Small-Molecule Fluorescent Probes. (URL: [Link])

  • Multi-organelle imaging with dye combinations: targeting the ER, mitochondria, and plasma membrane. (URL: [Link])

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: [Link])

  • Engineering of imidazo[1,2-a]pyridine into multifunctional dual-state emissive (DSE) luminogens for hydrazine sensing and cell-imaging. (URL: [Link])

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (URL: [Link])

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (URL: [Link])

  • Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission. (URL: [Link])

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (URL: [Link])

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (URL: [Link])

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (URL: [Link])

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (URL: [Link])

  • Highly emissive tridentate fluorophores based on bis-imidazo[1,2-α]pyridine for deep-blue photoluminescence with CIE y ≤ 0.08. (URL: [Link])

  • Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals. (URL: [Link])

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (URL: [Link])

  • ExploringTheExcited-StateChargeTransferFluorescenceProfileof7-Hydroxycoumarinand2-Methylimidazole_accepted.pdf. (URL: [Link])

  • 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. (URL: [Link])

  • Fluorochrome Data Tables. (URL: [Link])

  • Ethyl imidazo(1,2-a)pyrimidine-2-carboxylate. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purity of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This molecule is a key heterocyclic scaffold in medicinal chemistry, and achieving high purity is critical for reliable downstream applications, from screening to preclinical studies.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common purity challenges and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, synthesis, and analysis of this compound.

Q1: What is the typical synthetic route for this compound?

A1: The most common and direct method is the condensation reaction between 4-fluoro-2-aminopyridine and an ethyl 3-halo-2-oxopropanoate, such as ethyl 3-bromo-2-oxopropanoate.[3] This reaction, a variation of the Tschitschibabin reaction, typically involves heating the two reagents in a suitable solvent like ethanol or acetonitrile. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused bicyclic imidazo[1,2-a]pyridine system.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause?

A2: Discoloration often points to the formation of high-molecular-weight byproducts or degradation products. This can be caused by excessive heating during the reaction or purification, prolonged exposure to air and light, or the presence of residual acidic or basic impurities. The electron-withdrawing nature of the fluorine atom can sometimes make the pyridine ring more susceptible to certain side reactions under harsh conditions.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: While generally stable, the ethyl ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions.[4][5][6][7] To ensure long-term stability and prevent degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For maximum shelf-life, storage at 2-8°C is recommended.

Q4: What are the primary analytical techniques to assess the purity of my compound?

A4: The gold standard for purity assessment is High-Performance Liquid Chromatography (HPLC), typically with UV detection. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are essential for structural confirmation and can also reveal the presence of impurities.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the main product and any impurities.

Section 2: Troubleshooting Guide for Purity Optimization

This section addresses specific problems you may encounter during synthesis and purification, providing causal explanations and actionable solutions.

Problem 1: Low Purity (<95%) After Initial Work-up

Q: My crude product shows multiple spots on TLC and low purity by HPLC. What are the likely impurities and how can I minimize them?

A: Causal Analysis & Solutions

Low purity after the initial work-up typically points to either an incomplete reaction or the formation of significant side products. Let's break down the possibilities:

  • Unreacted Starting Materials: The presence of 4-fluoro-2-aminopyridine or ethyl 3-bromo-2-oxopropanoate is a common issue.

    • Why it happens: Insufficient reaction time, temperatures that are too low, or inefficient mixing can lead to an incomplete reaction. The nucleophilicity of the 2-aminopyridine can be reduced by the electron-withdrawing fluorine atom, potentially requiring more forcing conditions compared to non-fluorinated analogs.[10]

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress diligently using TLC or LC-MS until the starting materials are consumed.

      • Optimize Conditions: Gradually increase the reaction temperature or prolong the reaction time. Consider switching to a higher-boiling solvent like DMF, but be mindful of potential degradation.

      • Stoichiometry: Ensure an accurate 1:1 molar ratio of reactants. A slight excess (1.05 to 1.1 equivalents) of the more volatile or less stable reagent might be beneficial.

  • Formation of N-Oxide Impurity: The pyridine nitrogen can be oxidized to an N-oxide, especially if the reaction is exposed to air at high temperatures.

    • Why it happens: Electron-deficient pyridines can be susceptible to N-oxidation.[11][12] While not always a major pathway, it can occur under aerobic conditions.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

      • Degassed Solvents: Use solvents that have been degassed prior to use.

  • Formation of Isomeric Byproducts: While the reaction is generally regioselective, trace amounts of other isomers can sometimes form, complicating purification.

    • Why it happens: Alternative cyclization pathways, though less favorable, might be possible under certain conditions.

    • Troubleshooting Steps:

      • Controlled Addition: Add the ethyl 3-bromo-2-oxopropanoate solution dropwise to the heated solution of 4-fluoro-2-aminopyridine to maintain a low instantaneous concentration of the alkylating agent.

      • pH Control: Ensure the reaction medium is not overly acidic or basic, as this can sometimes influence reaction pathways.

Crude Crude Product (Purity <95%) Analyze Analyze by TLC / LC-MS Crude->Analyze SM Starting Materials Present? Analyze->SM SideProducts Unknown Spots Present? Analyze->SideProducts SM->SideProducts No Optimize Optimize Reaction: - Increase Time/Temp - Check Stoichiometry SM->Optimize Yes Purify Proceed to Purification SideProducts->Purify No Identify Identify Impurities: - N-Oxide? - Isomer? - Hydrolysis? SideProducts->Identify Yes Optimize->Crude Re-run Identify->Purify start Crude Product extraction Aqueous Work-up (e.g., NaHCO3 wash) start->extraction drying Dry Organic Layer (e.g., Na2SO4 or MgSO4) extraction->drying concentration Concentrate in vacuo drying->concentration primary_purification Primary Purification (Flash Chromatography) concentration->primary_purification purity_check1 Assess Purity (TLC / HPLC) primary_purification->purity_check1 secondary_purification Secondary Purification (Recrystallization) purity_check1->secondary_purification Purity < Target purity_check2 Final Purity & Characterization (HPLC, NMR, MS) purity_check1->purity_check2 Purity ≥ Target secondary_purification->purity_check2 final_product Pure Product (>98%) purity_check2->final_product Pass

Sources

Purification of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during column chromatography of this moderately polar, basic heterocyclic compound.

Understanding the Molecule: Key Physicochemical Characteristics

This compound is a heterocyclic compound with key structural features that dictate its chromatographic behavior. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, which can interact strongly with the acidic silanols on the surface of standard silica gel, potentially leading to peak tailing. The presence of an ethyl ester and a fluorine atom contributes to its moderate polarity. Understanding these characteristics is the first step in developing a robust purification strategy. The fluorine atom, being highly electronegative, can increase the molecule's overall polarity compared to its non-fluorinated analog[1].

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For most applications, standard flash silica gel (40-63 µm particle size) is the recommended stationary phase due to its versatility and cost-effectiveness. However, because our target compound has a basic nitrogen in the pyridine ring, it may exhibit tailing on acidic silica. If significant tailing is observed, consider the following options:

  • Deactivated Silica Gel: You can deactivate the silica gel by preparing a slurry with the chosen mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide. This neutralizes the acidic sites on the silica surface, leading to more symmetrical peaks[2].

  • Neutral Alumina: As an alternative to silica, neutral alumina can be an effective stationary phase for basic compounds, as it lacks the acidic character of silica gel.

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The key is to find a solvent system that provides an optimal retention factor (Rƒ) on a Thin Layer Chromatography (TLC) plate. For effective separation by column chromatography, the target compound should have an Rƒ value between 0.15 and 0.35[3][4]. A higher Rƒ (too little retention) will result in poor separation from less polar impurities, while a lower Rƒ (too much retention) will lead to broad peaks and excessive solvent consumption.

A systematic approach to solvent selection is recommended:

  • Start with a binary system: A common and effective starting point for moderately polar compounds is a mixture of a non-polar solvent and a polar solvent.

  • Test different polarities: Use TLC to test various ratios of your chosen solvent system.

  • Consider alternative solvents: If separation is not achieved by simply adjusting the ratio, try a different solvent combination.

Recommended Starting Solvent Systems for TLC Analysis:

Non-Polar SolventPolar SolventInitial Ratio (v/v)Notes
Hexanes/HeptaneEthyl Acetate70:30A standard, versatile system. In similar purifications of imidazopyridine amides, a 4:1 heptane:EtOAc system has been used successfully[4].
DichloromethaneMethanol98:2A more polar system suitable if the compound shows low Rƒ in Hex/EtOAc. Be cautious, as methanol is a very strong eluent.
DichloromethaneEthyl Acetate90:10Offers intermediate polarity with good solvating properties.

Q3: My compound is streaking/tailing on the TLC plate and the column. How can I fix this?

A3: Tailing is a classic sign of undesirable interactions between a basic compound and acidic silica gel. To resolve this:

  • Add a Basic Modifier: Incorporate 0.1-1% of triethylamine (Et₃N) or a few drops of ammonium hydroxide into your mobile phase. This will compete with your compound for the acidic sites on the silica, resulting in sharper, more symmetrical peaks.

  • Switch to a Different Stationary Phase: As mentioned in A1, neutral alumina can be a good alternative.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities
  • Possible Cause: The chosen mobile phase has either too high or too low eluting strength, or it lacks the selectivity needed to resolve the compounds.

  • Troubleshooting Protocol:

    • Re-optimize on TLC: Aim for a solvent system that gives your target compound an Rƒ of ~0.25 and maximizes the difference in Rƒ (ΔRƒ) between your product and the closest impurity.

    • Employ a Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution is highly recommended. Start with a lower polarity mixture and gradually increase the proportion of the more polar solvent. This will elute non-polar impurities first, followed by your target compound, and finally, the more polar impurities.

    • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, if a hexane/ethyl acetate system is not working, try a dichloromethane/methanol system. The different intermolecular interactions can alter the elution order.

Issue 2: The Compound is Not Eluting from the Column
  • Possible Cause 1: The mobile phase is not polar enough.

    • Solution: Drastically increase the polarity of the mobile phase. If you started with a hexane/ethyl acetate system, try switching to 100% ethyl acetate, or even a dichloromethane/methanol mixture.

  • Possible Cause 2: The compound has irreversibly adsorbed or decomposed on the silica gel.

    • Solution: Before running a full column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or a streak from the baseline, your compound may be unstable on silica. In this case, switching to a less acidic stationary phase like neutral alumina is advisable.

Issue 3: Low Yield of Recovered Product
  • Possible Cause 1: Column overloading.

    • Solution: A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase. For difficult separations, this may need to be reduced to <1%.

  • Possible Cause 2: The compound is eluting in very broad bands, leading to dilute fractions and difficulty in isolating the pure product.

    • Solution: This is often a result of a low Rƒ value. Re-optimize your solvent system on TLC to increase the Rƒ to the 0.15-0.35 range. Also, ensure your column is packed well to avoid channeling.

  • Possible Cause 3: Co-elution with a UV-inactive impurity.

    • Solution: After combining what appear to be pure fractions based on TLC, obtain an NMR spectrum. If impurities are present, a second column under different conditions (e.g., different solvent system or stationary phase) may be necessary.

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, use a capillary tube to spot the dissolved sample.

  • Prepare developing chambers with different solvent systems (e.g., 80:20 Hex/EtOAc, 70:30 Hex/EtOAc, 50:50 Hex/EtOAc).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rƒ for the spot corresponding to your product.

  • Select the solvent system that gives an Rƒ value between 0.15 and 0.35 and provides the best separation from other spots.

Protocol 2: Step-by-Step Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.

    • Equilibrate the packed column by passing several column volumes of the initial, least polar mobile phase through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility) and carefully pipette it onto the top of the silica bed.

    • Dry Loading: If the crude material is not very soluble in the mobile phase, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the chosen mobile phase. If using a gradient, start with a low polarity mixture and gradually increase the concentration of the more polar solvent.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visual Workflows and Diagrams

Caption: Workflow for purification of this compound.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem technical support documents.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • SiliCycle. (n.d.). Quick Overview of Column Chromatography. Application Note F2.0.
  • BYJU'S. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Retrieved from [Link]

  • Chemistry For Everyone. (2023, September 8). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS No: 1260798-14-8)[1]. This document provides field-proven insights, troubleshooting guides, and FAQs to assist researchers in achieving high purity and yield for this key heterocyclic intermediate. Our approach is grounded in fundamental chemical principles to empower you to solve challenges systematically.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the recrystallization of this compound, focusing on the scientific principles behind the purification strategy.

Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[2] An ideal solvent for this compound should meet the following criteria:

  • Differential Solubility: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

  • Impurity Solubility: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for removal via hot filtration).[3]

  • Chemical Inertness: The solvent must not react with the compound.[4] Given the ester and imidazopyridine functionalities, highly reactive solvents should be avoided.

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to allow for easy removal from the purified crystals without requiring high temperatures that could degrade the product.[4]

  • Crystal Quality: The chosen solvent should promote the formation of well-defined, non-oily crystals.

Q2: How does the 7-fluoro substituent impact solvent selection compared to its non-fluorinated analog?

A2: The fluorine atom significantly alters the molecule's electronic and physical properties. While highly electronegative, the carbon-fluorine bond is more hydrophobic than a carbon-hydrogen bond, which generally increases the compound's lipophilicity (affinity for non-polar environments).[5][6] This has two major consequences for recrystallization:

  • Increased Solubility in Non-Polar Solvents: You may find that the compound is more soluble in solvents like toluene or mixed hexanes/ethyl acetate systems compared to the non-fluorinated parent compound.

  • Decreased Solubility in Polar Solvents: Conversely, solubility in highly polar solvents like water will be significantly reduced.[7] This makes water an excellent potential anti-solvent for mixed-solvent systems.

Therefore, while protocols for similar imidazo[1,2-a]pyridines often use alcohols like methanol or ethanol[8][9], the 7-fluoro analog may require a less polar solvent or a mixed-solvent system to achieve the ideal solubility profile.

Q3: What are the most promising starting solvents to screen for this molecule?

A3: Based on the structure—a moderately polar heterocyclic core with an ester and a lipophilic fluorine atom—solvents of intermediate polarity are the most logical starting points. We recommend screening the following, starting with small quantities of your crude product.

SolventBoiling Point (°C)Rationale & Expected Behavior
Ethanol 78Often a good choice for imidazopyridine derivatives.[9][10] The hydroxyl group interacts with the polar ester and nitrogen atoms, while the ethyl chain provides non-polar character.
Isopropanol (IPA) 82Slightly less polar and more viscous than ethanol; can sometimes yield better crystals by slowing down the crystallization rate.
Ethyl Acetate 77A solvent of intermediate polarity. The ester functionality aligns well with the target molecule ("like dissolves like").[11] May show high solubility, making it a good candidate for a mixed system with an anti-solvent like hexanes.
Toluene 111A non-polar aromatic solvent. May be effective due to the aromatic core of the molecule and the lipophilic fluorine. Its higher boiling point can be advantageous for dissolving stubborn solids.
Acetone 56A polar aprotic solvent. Its high volatility makes it easy to remove, but rapid cooling can sometimes lead to precipitation of impurities.[12]
Acetonitrile 82A polar aprotic solvent that is miscible with a wide range of other solvents, making it versatile for creating mixed-solvent systems.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system using minimal material.[12]

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (from the table above) dropwise, vortexing after each addition. If the compound dissolves readily in less than 0.5 mL of solvent at room temperature, that solvent is unsuitable as a primary recrystallization solvent.[3]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling & Crystallization: Allow the clear, hot solutions to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod.[13] Afterwards, place the tubes in an ice-water bath for 15-20 minutes.

  • Evaluation: A successful solvent is one in which the compound dissolved completely when hot and formed a significant amount of crystalline precipitate upon cooling.

Protocol 2: General Recrystallization Workflow

Once a suitable solvent system is identified, proceed with the bulk purification.

Recrystallization_Workflow start Start with Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling & Crystallization hot_filter_q->cool No hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Crystals Under Vacuum wash->dry end Pure Product dry->end

Caption: General workflow for the recrystallization process.

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Q4: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A4: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is too concentrated.[14] This is common with low-melting point solids or when using mixed-solvent systems where the anti-solvent is added too quickly.

  • Causality: The solution becomes supersaturated while the temperature is still high enough for the compound to exist as a liquid rather than a solid. Impurities can also suppress the melting point and encourage oiling.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-15%) more of the hot solvent to decrease the saturation point.[15]

    • Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal lattice formation.

    • Scratch or Seed: As the solution cools, vigorously scratch the inner surface of the flask with a glass rod at the air-solvent interface.[13] Alternatively, add a "seed crystal" of the pure compound if available. This provides a nucleation site for crystal growth.[16]

Q5: No crystals are forming, even after cooling in an ice bath. What should I do?

A5: This is a common issue that typically points to one of two problems: excessive solvent or supersaturation.[15]

Troubleshooting_No_Crystals problem Problem: No Crystals Formed cause1 Possible Cause 1: Too Much Solvent? problem->cause1 cause2 Possible Cause 2: Supersaturation? cause1->cause2 No solution1 Solution: Reduce solvent volume (boil off or use rotary evaporator) and re-cool. cause1->solution1 Yes solution2a Solution 1: Scratch flask vigorously with a glass rod. cause2->solution2a Try First recover If all else fails: Remove all solvent and attempt recrystallization with a new solvent system. cause2->recover If all fail solution2b Solution 2: Add a seed crystal of pure compound. solution2a->solution2b If no success solution2c Solution 3: Cool to lower temp (e.g., dry ice/acetone). solution2b->solution2c If no success

Caption: Decision tree for troubleshooting failure of crystallization.

Q6: My final yield is very low (<50%). How can I improve recovery?

A6: Low recovery is often a trade-off for high purity, but yields can be optimized.

  • Causality & Solutions:

    • Too Much Solvent: This is the most common cause.[16] Using the absolute minimum amount of hot solvent required to dissolve the solid is crucial.

    • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product.[14] To prevent this, use a stemless funnel, keep the receiving flask hot with steam or on a hot plate, and add a small excess of solvent before filtering. This excess can be boiled off before cooling.

    • Significant Solubility in Cold Solvent: Your compound may still be quite soluble even in the cold solvent.

      • Cool to a Lower Temperature: Ensure you are using an ice-water bath, and if possible and practical, a salt-ice or dry ice/acetone bath for even lower temperatures.[13]

      • Second Crop: After filtering the first crop of crystals, reduce the volume of the mother liquor by 50-60% using a rotary evaporator and cool it again. This will often yield a second crop of crystals, which should be analyzed for purity separately.[13]

Q7: The purified crystals are colored, but the pure compound should be white. What should I do?

A7: Colored impurities are common in heterocyclic synthesis.

  • Causality: Highly conjugated, colored byproducts may have similar solubility profiles to your target compound.

  • Solutions:

    • Activated Charcoal (Decolorization): After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. The charcoal adsorbs colored impurities. Caution: Adding charcoal to a boiling solution can cause violent bumping. Let the solution cool slightly before adding.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.

    • Alternative Purification: If recrystallization fails to remove the color, the impurity may be structurally very similar to the product, requiring purification by column chromatography.[13]

References

  • Biological aspects of fluorine. (n.d.). In Wikipedia.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Williamson, K. L. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Are there any general rules for choosing solvents for recrystallization?. (2012). Chemistry Stack Exchange.
  • Organofluorine chemistry. (n.d.). In Wikipedia.
  • 1-Fluorononane. (n.d.). Solubility of Things.
  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?. (2022). ResearchGate.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Varghese, R. J., et al. (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. (n.d.). Matrix Scientific.
  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Institutes of Health.
  • IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). CymitQuimica.
  • imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. (n.d.). ChemicalBook.

Sources

Technical Support Center: Optimizing Synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The typical synthesis involves the cyclization of a 2-aminopyridine derivative with an α-haloketone or a related species.[1][2]

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I fix this?

Answer:

Low to no yield is a common initial hurdle. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or the reaction mechanism itself.

Step-by-Step Troubleshooting:

  • Reagent Purity and Stoichiometry:

    • 2-Amino-4-fluoropyridine: Ensure the starting aminopyridine is pure and dry. Impurities can interfere with the initial nucleophilic attack.

    • Ethyl Bromopyruvate: This reagent is susceptible to degradation. Use freshly opened or purified ethyl bromopyruvate. Consider preparing it fresh if possible. Verify the stoichiometry; a slight excess (1.1-1.2 equivalents) of the bromopyruvate can sometimes drive the reaction to completion.

    • Solvent: Ensure your solvent (e.g., ethanol, methanol, DMF) is anhydrous. Water can interfere with the reaction, particularly if using a base.[3]

  • Reaction Temperature and Time:

    • The reaction typically requires heating.[4] Start with a moderate temperature (e.g., 80 °C in ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition and side product formation.

    • Reaction times can vary. Monitor the consumption of the starting materials via TLC to determine the optimal reaction time.

  • Catalyst and Base:

    • While some syntheses of imidazo[1,2-a]pyridines proceed without a catalyst, others benefit from the addition of a Lewis acid or a base.[1]

    • If the reaction is not proceeding, consider the addition of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction.[5] This can prevent the protonation of the starting aminopyridine, which would render it non-nucleophilic.

    • In some cases, a mild Lewis acid catalyst might be beneficial.[1]

  • Reaction Atmosphere:

    • Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, although this is not always strictly necessary for this type of condensation.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of impurities. What are these side products and how can I minimize them?

Answer:

Side product formation is often related to the reactivity of the starting materials and intermediates.

Common Side Products and Mitigation Strategies:

  • Dimerization of Ethyl Bromopyruvate: Under basic conditions or at high temperatures, ethyl bromopyruvate can self-condense.

    • Solution: Add the ethyl bromopyruvate slowly to the reaction mixture containing the aminopyridine. Avoid using strong bases.

  • Formation of Isomeric Products: Depending on the substitution pattern of the aminopyridine, the formation of regioisomers is a possibility, although less common with 2-aminopyridines.

    • Solution: Careful control of reaction conditions, particularly temperature, can favor the formation of the desired isomer. Characterization by NMR is crucial to confirm the structure.

  • Decomposition: At excessively high temperatures or with prolonged reaction times, the starting materials or the product may decompose, leading to a complex mixture.

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress closely with TLC.

Issue 3: Difficulty in Product Purification

Question: I'm having trouble isolating a pure sample of this compound. What purification techniques are most effective?

Answer:

Effective purification is critical for obtaining a high-quality final product.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitates, it may be the product or a salt. Filter the solid and wash it with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.

    • If the product remains in solution, remove the solvent under reduced pressure. The resulting crude residue can then be subjected to further purification.

  • Column Chromatography:

    • This is often the most effective method for separating the desired product from side products and unreacted starting materials.[5]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture.

  • Recrystallization:

    • If the product obtained after chromatography is still not sufficiently pure, recrystallization can be employed.

    • Common solvents for recrystallization include ethanol, ethyl acetate, or a mixture of solvents. The choice of solvent will depend on the solubility of the product and impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?

A1: The most common synthesis of imidazo[1,2-a]pyridines, often referred to as the Tschitschibabin reaction, involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2] The mechanism proceeds in two main steps:

  • SN2 Reaction: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the α-carbon of the α-halocarbonyl compound, displacing the halide. This forms an N-alkylated intermediate.

  • Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then attacks the carbonyl carbon in an intramolecular fashion. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[6]

Q2: Why is the fluorine atom at the 7-position important?

A2: The 7-fluoro substituent is an important feature in many biologically active molecules. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule.[7] These modifications can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates.[8]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, several alternative methods for the synthesis of the imidazo[1,2-a]pyridine scaffold have been developed. These include:

  • One-pot, multi-component reactions: These reactions combine multiple starting materials in a single step to build the heterocyclic core, often with the use of a catalyst.[9][10]

  • Metal-catalyzed cross-coupling reactions: Palladium or copper-catalyzed reactions can be used to form key bonds in the imidazo[1,2-a]pyridine ring system.[11]

  • Reactions involving alkynes: Some methods utilize the reaction of 2-aminopyridines with alkynes and aldehydes to construct the desired scaffold.[1]

The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.

Q4: What analytical techniques are essential for characterizing the final product?

A4: To confirm the structure and purity of this compound, the following analytical techniques are crucial:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, including the position of the fluorine atom and the ester group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carbonyl group of the ester.

  • Melting Point: A sharp melting point is an indicator of high purity.

Optimized Reaction Parameters

The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.

ParameterRecommended RangePotential Issues if Not Optimized
Temperature 60-100 °CToo low: slow or no reaction. Too high: decomposition, side products.
Solvent Ethanol, Methanol, DMFProtic solvents can participate in the reaction. Aprotic solvents may require higher temperatures. Ensure solvent is anhydrous.
Base NaHCO₃, K₂CO₃ (optional)No base: HBr formed can inhibit the reaction. Strong base: can promote side reactions of ethyl bromopyruvate.
Reaction Time 2-24 hoursToo short: incomplete reaction. Too long: potential for product degradation.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Amino-4-fluoropyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluoropyridine (1.0 eq) in anhydrous ethanol.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Slowly add ethyl bromopyruvate (1.1 eq) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by TLC.

  • After the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Visualizing the Reaction Pathway

The following diagram illustrates the general synthetic pathway for the formation of the imidazo[1,2-a]pyridine core.

Synthesis_Pathway 2-Amino-4-fluoropyridine 2-Amino-4-fluoropyridine Intermediate Intermediate 2-Amino-4-fluoropyridine->Intermediate + Ethyl Bromopyruvate (SN2 Reaction) This compound This compound Intermediate->this compound Intramolecular Cyclization & Dehydration

Caption: General reaction scheme for imidazo[1,2-a]pyridine synthesis.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. PubMed. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/381024564_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. National Institutes of Health. [Link]

  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]

  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Semantic Scholar. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]

  • Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. PubMed. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important scaffold in their work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in several marketed drugs such as zolpidem and alpidem.[1][2] The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent and efficient method for its synthesis, involving the condensation of a 2-aminoazine, an aldehyde, and an isocyanide.[1][3] While powerful, this reaction and other synthetic routes can be prone to side reactions, leading to purification challenges and reduced yields. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: I've set up my GBB reaction, but I'm seeing very low conversion to the desired imidazo[1,2-a]pyridine. What are the likely causes?

A1: Low or no yield in a GBB reaction can stem from several factors, primarily related to the stability of the key imine intermediate and the reactivity of your starting materials.

  • Cause & Explanation: The GBB reaction initiates with the formation of an imine from the 2-aminopyridine and the aldehyde. This step is often the rate-limiting and is reversible. If the equilibrium does not favor the imine, the subsequent steps, including the crucial nucleophilic attack by the isocyanide, will be inefficient. The nucleophilicity of the 2-aminopyridine is a key factor; electron-withdrawing groups on the pyridine ring can decrease its reactivity and hinder imine formation.

  • Troubleshooting & Protocol Adjustments:

    • Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed. Common catalysts include scandium triflate (Sc(OTf)₃), p-toluenesulfonic acid (p-TsOH), and perchloric acid.[1][3] The choice and loading of the catalyst can significantly impact the reaction rate. For less reactive substrates, a stronger Lewis acid like Sc(OTf)₃ may be necessary to sufficiently activate the aldehyde for imine formation. It is recommended to perform a catalyst screen to identify the optimal choice for your specific substrate combination.

    • Solvent Selection: The polarity of the solvent plays a critical role. While polar aprotic solvents like DMF are often used, alcohols such as methanol or ethanol can also be effective.[4] In some cases, less polar solvents like toluene or dioxane can be used, though this may require higher temperatures and longer reaction times. It's important to note that certain solvents can participate in side reactions (see Issue 3).

    • Reaction Temperature and Time: For sluggish reactions, increasing the temperature can help drive the equilibrium towards the imine and accelerate the subsequent cyclization. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid potential degradation of starting materials or products with prolonged heating.

    • Purity of Reagents: Ensure the purity of your 2-aminopyridine, aldehyde, and isocyanide. Impurities can interfere with the reaction and lead to the formation of byproducts. Isocyanides, in particular, can be prone to polymerization or hydrolysis, so using freshly purified or commercially available high-purity isocyanides is recommended.

Issue 2: Formation of Ugi-type Byproducts

Q2: My reaction is producing a significant amount of a linear, Ugi-type byproduct instead of the desired cyclic imidazo[1,2-a]pyridine. Why is this happening and how can I prevent it?

A2: The formation of a Ugi-type byproduct is a classic side reaction in GBB chemistry and arises from a deviation in the reaction pathway after the formation of the nitrilium intermediate.

  • Cause & Explanation: In the standard GBB mechanism, the nitrilium ion, formed from the attack of the isocyanide on the imine, undergoes an intramolecular cyclization with the pyridine nitrogen to form the fused ring system.[5] However, if a nucleophile is present in the reaction mixture, it can intercept the nitrilium intermediate before cyclization occurs, leading to a linear Ugi-type product. The most common external nucleophile is the carboxylate anion, which is a key component in the Ugi four-component reaction.[4][6] If your starting materials or solvent contain carboxylic acid impurities, this side reaction can be prominent.

  • Troubleshooting & Protocol Adjustments:

    • Purity of Starting Materials and Solvents: The most critical step is to ensure your reagents and solvent are free from carboxylic acid contamination. Use freshly distilled solvents and high-purity starting materials.

    • Reaction Conditions: The choice of catalyst can influence the relative rates of the desired cyclization versus the competing Ugi pathway. Lewis acids that strongly coordinate to the pyridine nitrogen may favor the intramolecular cyclization.

    • Reaction Setup: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of aldehydes to carboxylic acids, which can then participate in the Ugi reaction.

  • Visualizing the Competing Pathways:

    GBB_vs_Ugi reagents 2-Aminopyridine + Aldehyde + Isocyanide imine Imine Intermediate reagents->imine Condensation nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide gbb_product Imidazo[1,2-a]pyridine (Desired Product) nitrilium->gbb_product Intramolecular Cyclization ugi_byproduct Ugi-type Byproduct (Side Product) nitrilium->ugi_byproduct + Nucleophile nucleophile External Nucleophile (e.g., Carboxylate) nucleophile->ugi_byproduct

    Caption: Competing pathways in the GBB reaction leading to the desired product or a Ugi-type byproduct.

Issue 3: Hydrolysis of Intermediates and Reagents

Q3: My reaction mixture is complex, and I suspect hydrolysis of my starting materials or intermediates is the issue. What are the signs and how can I mitigate this?

A3: Water can be a detrimental component in the synthesis of imidazo[1,2-a]pyridines, leading to the hydrolysis of both the isocyanide starting material and the key nitrilium intermediate.

  • Cause & Explanation:

    • Isocyanide Hydrolysis: Isocyanides are sensitive to acidic conditions and can be hydrolyzed to formamides.[7] This not only consumes one of your key reactants but also introduces a new, potentially reactive species into the mixture.

    • Nitrilium Ion Hydrolysis: The nitrilium intermediate is highly electrophilic and susceptible to nucleophilic attack by water.[8] This leads to the formation of an amide byproduct and prevents the desired cyclization. The presence of water, especially under acidic conditions, significantly favors this side reaction.

  • Troubleshooting & Protocol Adjustments:

    • Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.

    • Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves or magnesium sulfate, can help to scavenge any trace amounts of water present in the reaction mixture.

    • Order of Addition: Adding the isocyanide last, after the formation of the imine, can sometimes minimize its exposure to acidic conditions and potential hydrolysis.

  • Mechanism of Nitrilium Ion Hydrolysis:

    Hydrolysis_Mechanism nitrilium Nitrilium Ion Intermediate tetrahedral_intermediate Tetrahedral Intermediate nitrilium->tetrahedral_intermediate + H₂O (Nucleophilic Attack) water H₂O water->tetrahedral_intermediate amide_byproduct Amide Byproduct tetrahedral_intermediate->amide_byproduct Proton Transfer & Rearrangement

    Caption: Hydrolysis of the nitrilium intermediate by water, leading to an amide byproduct.

Experimental Protocols

Standard Protocol for the Synthesis of a 3-Aminoimidazo[1,2-a]pyridine (GBB Reaction)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv.) and the aldehyde (1.0 mmol, 1.0 equiv.).

    • Add anhydrous solvent (e.g., methanol, 5 mL).

    • Add the acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Reaction:

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.

    • Continue stirring at room temperature or heat as necessary (monitor by TLC). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting Protocol: Purification of Imidazo[1,2-a]pyridine from Amide Byproduct

If your reaction is contaminated with an amide byproduct due to hydrolysis, the following purification strategy can be employed.

  • Initial Purification:

    • Perform an initial purification by flash column chromatography. Amides are generally more polar than the corresponding imidazo[1,2-a]pyridines and will elute later. This may provide partial separation.

  • Crystallization:

    • If column chromatography is insufficient, crystallization can be an effective method for obtaining a pure product.

    • Dissolve the partially purified product in a minimum amount of a hot solvent in which the imidazo[1,2-a]pyridine has good solubility at elevated temperatures and poor solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

Data Summary Table

CatalystSolventTemperature (°C)Time (h)Typical Yield Range (%)Reference
Sc(OTf)₃MethanolRoom Temp2-1270-95[1]
p-TsOHEthanolReflux4-860-85[3]
Perchloric Acidn-ButanolReflux6-1250-80[10]
IodineEthanolRoom Temp1-475-98[9]

Conclusion

The synthesis of imidazo[1,2-a]pyridines, while a powerful tool in medicinal chemistry, requires careful attention to reaction conditions to avoid common side reactions. By understanding the mechanisms behind the formation of byproducts such as Ugi-type adducts and hydrolysis products, researchers can proactively troubleshoot their experiments and optimize their synthetic routes. This guide provides a starting point for addressing these challenges, and we encourage you to adapt these strategies to your specific research needs.

References

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • Isocyanide - Wikipedia. [Link]

  • Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction. ResearchGate. [Link]

  • Mechanism of GBB and Ugi four-component reactions. ResearchGate. [Link]

  • Mechanistic Insight from Lewis-Acid-Dependent Selectivity and Reversible Haloboration, as Harnessed for Boron-Based Electrophilic Cyclization Reactions. PubMed. [Link]

  • Ethyl isocyanide on hydrolysis in acidic medium generates class 12 chemistry CBSE. Vedantu. [Link]

  • Ethyl isocyanide on hydrolysis in acidic medium generates: (A) Propan - askIITians. [Link]

  • Ugi reaction - Wikipedia. [Link]

  • Organic Chemistry-4. e-PG Pathshala. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]

  • Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF. ResearchGate. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Publishing. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]

  • Cyanides and Isocyanides || Hydrolysis & Addition Reactions ||Gurpreet Sir||. YouTube. [Link]

  • Ugi Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Rapid Synthesis of 3‐Aminoimidazo[1,2‐ a ]Pyridines and Pyrazines. ResearchGate. [Link]

  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Hydrolysis of Nitrile Compounds in Near-Critical Water | Request PDF. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

  • Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide. ResearchGate. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. PubMed Central. [Link]

  • The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7.. ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PubMed Central. [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels-Alder reactions between acyclic dienes and α,β–enals | Request PDF. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Effects of Boron-Containing Lewis Acids on Olefin Metathesis | Request PDF. ResearchGate. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

Sources

Stability issues of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260798-14-8). This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solution stability of this compound. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the structure, the primary stability concerns involve the ethyl ester functional group and the imidazo[1,2-a]pyridine core. The main degradation pathways to be aware of are:

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid. Esterase enzymes, if present in biological media, can also catalyze this reaction.[1]

  • Photodegradation: The imidazo[1,2-a]pyridine scaffold is known to be photosensitive.[2] A safety data sheet for the related 7-bromo analogue explicitly states it is "Light sensitive".[3] Exposure to light, especially UV, can lead to the formation of degradation products.

  • Oxidation: While the imidazo[1,2-a]pyridine ring is generally stable, compounds with imidazole moieties can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that promote autoxidation.[4]

Q2: I'm observing a loss of my compound in an aqueous buffer over a few hours. What is the likely cause?

A2: The most probable cause is pH-dependent hydrolysis of the ethyl ester bond. The rate of hydrolysis is significantly influenced by the pH of the solution. It is typically slowest in a neutral to slightly acidic pH range (approx. pH 4-6) and increases significantly in acidic (pH < 3) or, more commonly, basic (pH > 8) conditions. If your buffer is alkaline, you can expect accelerated degradation to the corresponding carboxylic acid, 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are critical for maintaining the integrity of this compound.

  • Solvent Selection: For a stock solution, use a dry, aprotic organic solvent in which the compound is highly soluble, such as anhydrous DMSO or DMF. Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification or contain trace amounts of water that facilitate hydrolysis.

  • Storage Conditions: Stock solutions should be stored at -20°C or, preferably, -80°C. They should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture into the solution.

  • Light Protection: Always protect both the solid compound and its solutions from light. Use amber vials or wrap containers in aluminum foil.[3]

Q4: My experimental results are inconsistent. Could this be related to compound stability?

A4: Yes, inconsistent results are a classic sign of compound instability. If the compound degrades in your assay medium, its effective concentration will decrease over the course of the experiment, leading to poor reproducibility. This is especially problematic in cell-based assays that run for 24 hours or longer. We recommend performing a stability check of the compound in your final assay medium (without cells or other biological components) over the time course of your experiment. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.

Q5: What analytical methods are best for detecting degradation?

A5: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach. An ideal method should be able to separate the parent compound, this compound, from its potential degradation products, primarily the more polar carboxylic acid metabolite. LC-MS (Liquid Chromatography-Mass Spectrometry) is also highly valuable as it can help in identifying the mass of the degradation products, confirming, for example, the conversion of the ester to the carboxylic acid.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Problem Potential Cause Recommended Solution
Loss of compound potency in cell-based assays over 24-72h. Hydrolysis of the ethyl ester to the less active (or inactive) carboxylic acid in the aqueous cell culture medium.1. Confirm stability by incubating the compound in the medium (without cells) and analyzing by HPLC/LC-MS at t=0 and t=24/48/72h. 2. If unstable, consider reducing the assay duration. 3. Alternatively, replenish the compound by replacing the medium at set intervals.
Appearance of a new, more polar peak in HPLC/LC-MS analysis. Ester hydrolysis. The resulting carboxylic acid will be more polar and thus have a shorter retention time on a standard C18 reverse-phase column.1. Confirm the identity of the new peak by co-elution with a synthesized standard of the carboxylic acid, if available. 2. Use high-resolution mass spectrometry to confirm the mass of the degradant corresponds to the hydrolyzed product.
Stock solution appears discolored (e.g., yellowing). Photodegradation or oxidation.1. Discard the solution. 2. Prepare a fresh stock solution in an amber vial or foil-wrapped tube. 3. Consider purging the vial with an inert gas (argon or nitrogen) before sealing to minimize oxidation.
Batch-to-batch variability in experimental outcomes. Inconsistent storage or handling of the compound or its solutions.1. Implement a strict, standardized protocol for solution preparation, storage, and handling as outlined in the FAQ section. 2. Ensure all users are trained on the light and pH sensitivity of the compound.
Methodologies and Protocols
Protocol 1: General Stock Solution Preparation

This protocol ensures the preparation of a stable, high-concentration stock solution for long-term storage.

  • Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Solvent: Use anhydrous, high-purity DMSO.

  • Procedure: Weigh the required amount of the solid compound in a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. When needed, use a fresh aliquot for each experiment and discard any unused portion of the thawed solution.

Protocol 2: Forced Degradation Study for Hydrolytic Stability Assessment

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[5]

  • Preparation of Stress Solutions:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water (HPLC-grade)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Procedure: a. Prepare a 1 mg/mL solution of the compound in a suitable organic solvent (e.g., Acetonitrile). b. In three separate amber vials, add 100 µL of the compound solution to 900 µL of the acidic, neutral, and basic stress solutions, respectively. This gives a final compound concentration of 100 µg/mL. c. Prepare a control sample by adding 100 µL of the compound solution to 900 µL of the initial organic solvent. d. Incubate all vials at 40°C.

  • Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial. b. If using the basic or acidic solutions, neutralize the aliquot with an equimolar amount of acid or base, respectively. c. Analyze the samples immediately by a suitable RP-HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Monitor for the decrease in the peak area of the parent compound and the appearance and increase of new peaks (degradants).

Visualizations
Suspected Primary Degradation Pathway

The diagram below illustrates the most likely degradation pathway for this compound in aqueous solution: the hydrolysis of the ethyl ester to its corresponding carboxylic acid.

G parent This compound (Parent Compound) degradant 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid (Primary Degradant) parent->degradant  Hydrolysis (H₂O, H⁺ or OH⁻) ethanol Ethanol parent->ethanol  Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow for Experimental Variability

Use this workflow to diagnose the root cause of inconsistent experimental results.

G decision decision start_node Start: Inconsistent Results Observed decision_stock Stock solution integrity verified? start_node->decision_stock Check Stock Solution end_node_1 Solution: Implement Strict Storage/Handling Protocol end_node_2 Solution: Modify Assay Conditions (e.g., shorter duration, replenish compound) end_node_3 Solution: Protect from Light at All Stages decision_stock->end_node_1 No decision_medium Compound stable in assay medium for experiment duration? decision_stock->decision_medium Yes decision_medium->end_node_2 No decision_light Was experiment protected from light? decision_medium->decision_light Yes decision_light->end_node_1 Yes (Re-evaluate handling) decision_light->end_node_3 No

Caption: Troubleshooting workflow for inconsistent results.

References
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2021). Molecules. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]

  • Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. (2022). Critical Reviews in Analytical Chemistry. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2023). Organic & Biomolecular Chemistry. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH Harmonised Tripartite Guideline. [Link]

  • Imidazopyridines as fluorogenic substrates for esterase detection. (2025). Dyes and Pigments. [Link]

Sources

Interpreting NMR spectra of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to support your research.

Welcome to the technical support center for the spectral analysis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth FAQs and troubleshooting advice to navigate the complexities of interpreting the NMR spectra of this fluorinated heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure and numbering of the imidazo[1,2-a]pyridine core?

A1: The core of the molecule is the imidazo[1,2-a]pyridine bicyclic system. Understanding the standard numbering is the first step in assigning NMR signals. The fusion of the imidazole and pyridine rings dictates a specific numbering pattern that is crucial for correct spectral interpretation.[1][2][3]

Below is a diagram illustrating the chemical structure and the conventional atom numbering.

G cluster_0 This compound mol N1 N1 C2 C2 C3 C3 N4 N4 C5 C5 C6 C6 C7 C7 C8 C8 C8a C8a

Caption: Structure and IUPAC numbering of the imidazo[1,2-a]pyridine core.

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A2: The substitution pattern—an electron-withdrawing carboxylate group at C2 and a fluorine atom at C7—significantly influences the electronic environment and, consequently, the chemical shifts of the protons and carbons. The expected values are extrapolated from data on similarly substituted imidazo[1,2-a]pyridines and knowledge of substituent effects.[3][4] The fluorine atom will also introduce characteristic splitting patterns due to H-F and C-F coupling.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key Couplings (J, Hz)
3H-3~8.2 (s)~113
5H-5~8.2 (dd)~118³J(H5-H6) ≈ 7.5, ⁵J(H5-F7) ≈ 2.5
6H-6~7.0 (ddd)~110³J(H6-H5) ≈ 7.5, ³J(H6-F7) ≈ 9.0, ⁴J(H6-H8) ≈ 2.0
8H-8~7.6 (d)~116⁴J(H8-F7) ≈ 5.0, ⁴J(H8-H6) ≈ 2.0
2C-2-~140
3C-3-~113
5C-5-~118³J(C5-F7) ≈ 4.0
6C-6-~110²J(C6-F7) ≈ 25.0
7C-7-~150¹J(C7-F7) ≈ 240.0
8C-8-~116²J(C8-F7) ≈ 12.0
8aC-8a-~127
Ester-CH₂-CH₂-~4.4 (q)~61³J(CH₂-CH₃) ≈ 7.1
Ester-CH₃-CH₃~1.4 (t)~14³J(CH₃-CH₂) ≈ 7.1
Ester-C=OC=O-~162

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Q3: How does the fluorine at the C7 position specifically influence the NMR spectrum?

A3: The presence of a fluorine atom (¹⁹F, spin I=½) introduces heteronuclear spin-spin coupling to nearby protons and carbons. This is a powerful diagnostic tool for confirming the position of the fluorine substituent.

  • ¹H NMR:

    • H-6 (ortho): The signal for H-6 is expected to be split by a vicinal (three-bond) coupling to the fluorine, with a typical ³JH-F of around 9.0 Hz.

    • H-8 (ortho): H-8 will show a four-bond coupling (⁴JH-F) of approximately 5.0 Hz.

    • H-5 (meta): A smaller five-bond coupling (⁵JH-F) of around 2.5 Hz may be observed, further splitting the H-5 signal.

  • ¹³C NMR:

    • The most significant effect is the large one-bond coupling constant (¹JC-F) for C7, which is typically in the range of 240-250 Hz. This splits the C7 signal into a doublet.

    • Two-bond (²JC-F) and three-bond (³JC-F) couplings are also observed for C6, C8, and C5, with magnitudes decreasing with distance. These couplings are invaluable for assigning the carbon signals in the pyridine ring.[5][6][7]

Q4: How can 2D NMR experiments confirm the structure and assignments?

A4: For unambiguous assignment, especially with overlapping signals, 2D NMR is essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the signals for H-3, H-5, H-6, and H-8 to their respective carbon atoms (C-3, C-5, C-6, and C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary carbons and piecing together the molecular framework.

The diagram below illustrates some key expected HMBC correlations.

G H3 H3 C2 C2 H3->C2 ³J C8a C8a H3->C8a ³J H5 H5 H5->C8a ³J C7 C7 H5->C7 ³J C3 C3 C5 C5 CO C=O Et_CH2 CH2 Et_CH2->C2 ³J Et_CH2->CO ²J

Caption: Key expected HMBC correlations for structural confirmation.

Troubleshooting Guide

Q: The signals for the aromatic protons are more complex than simple doublets or triplets. Why?

A: This is a classic sign of H-F coupling. The fluorine at C7 splits the signals of H6 (ortho), H8 (ortho), and H5 (meta). What might appear as a simple doublet for H5 is actually a doublet of doublets due to coupling with H6 (³JH-H) and a smaller coupling with the fluorine (⁵JH-F). Similarly, the H6 signal will be a doublet of doublet of doublets due to couplings with H5, the fluorine at C7, and H8.

Troubleshooting Steps:

  • Measure the coupling constants (J-values) carefully. A J-value around 9 Hz is likely a ³JH-F, while smaller values (2-5 Hz) could be longer-range H-F or H-H couplings.

  • Run a ¹⁹F-decoupled ¹H NMR experiment. If available, this experiment will remove all H-F couplings, causing the proton signals to simplify to standard H-H splitting patterns. This is a definitive way to confirm which protons are coupled to fluorine.

Q: My signals for H-5 and H-3 are overlapping. How can I resolve them?

A: Overlapping signals in the aromatic region are common, especially for complex heterocyclic systems.[8]

Troubleshooting Steps:

  • Change the solvent. Switching from a non-polar solvent like CDCl₃ to a more polar one like DMSO-d₆ can alter the chemical shifts and may resolve the overlapping signals.

  • Utilize 2D NMR. A 2D HSQC experiment will resolve the issue by spreading the signals into two dimensions. The cross-peak for H-3 will correlate to a different ¹³C chemical shift than the cross-peak for H-5, allowing for their unambiguous identification.

  • Use a higher-field NMR spectrometer. A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 300 MHz) will increase the spectral dispersion, often resolving overlapping multiplets.

Q: I'm seeing unexpected broad signals or a rolling baseline. What could be the cause?

A: These are often signs of experimental artifacts or sample issues.[9] Nitrogen-containing compounds can sometimes present challenges.[10]

Troubleshooting Steps:

  • Check Sample Purity: Impurities, especially paramagnetic ones, can cause significant line broadening. Ensure your sample is clean.

  • Ensure Proper Shimming: A poorly shimmed magnet will result in broad, distorted peaks and a poor baseline. Re-shim the spectrometer carefully.

  • Check for Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment that can sometimes cause broadening of adjacent proton signals, although this is less common for aromatic protons.

  • Sufficient Relaxation Delay: Ensure the relaxation delay (d1) in your experiment is adequate (typically 1-2 seconds for ¹H NMR) to allow for full relaxation of the nuclei between scans.

Q: How can I definitively assign the quaternary carbons C-2, C-7, and C-8a?

A: Quaternary carbons do not appear in a DEPT-135 or an HSQC spectrum, so their assignment relies on HMBC data.

Assignment Protocol:

  • Identify C-7: This is the easiest quaternary carbon to assign. It will appear as a doublet in the ¹³C spectrum with a very large coupling constant (¹JC-F ≈ 240 Hz).

  • Assign C-2 and C-8a using HMBC:

    • Look for a correlation from the sharp singlet of H-3. H-3 will show a three-bond correlation to C-8a and a two-bond correlation to C-2.

    • H-5 will show a three-bond correlation to C-8a.

    • The protons of the ethyl ester's -CH₂- group will show a three-bond correlation to C-2.

    • By combining these correlations, you can confidently assign C-2 and C-8a.

References

  • Abu Thaher, B. A. (2006). Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • ResearchGate. (2007). Coupling of Protons with Fluorine.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
  • Lustig, E., & Hansen, E. A. (1962). NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. The Journal of Chemical Physics, 36(8), 2083-2086.
  • MDPI. (n.d.).
  • Microwave assisted synthesis of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. (2015). Heterocycles, 91(11).
  • Matrix Scientific. 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • IRIS-AperTO - UniTo. (2022). New substituted imida.
  • IMSERC. NMR Periodic Table: Fluorine NMR.
  • The Journal of Chemical Physics. (n.d.).
  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ResearchGate. 13C NMR spectrum of imidazo[1,2-a]pyridine 7a.
  • University of Ottawa. Nitrogen NMR.
  • CymitQuimica.
  • ESA-IPB.
  • National Institutes of Health.
  • University of Calgary. Spectra Problem #7 Solution.
  • ChemicalBook. IMidazo[1,2-a]pyridine-2-carboxylic acid, 7-broMo-, ethyl ester(1187236-18-5) 1H NMR.
  • National Institutes of Health. Ethyl 8-(4-nitrophenyl)
  • ChemicalBook. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum.
  • Royal Society of Chemistry.
  • MDPI.
  • PubMed.
  • Semantic Scholar.
  • PubMed Central.
  • YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

Sources

Validation & Comparative

A Comparative Analysis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate and Established Kinase Inhibitors in the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, notably in the inhibition of key signaling kinases.[1][2] This guide provides a comparative overview of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a representative of this promising class of compounds, against well-characterized inhibitors of the critical PI3K/Akt/mTOR signaling pathway: GDC-0941 (Pictilisib), MK-2206, and Rapamycin (Sirolimus).

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4][5][6][7] Its aberrant activation is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by experimental data and protocols to facilitate informed decisions in kinase inhibitor research.

Introduction to the Compared Kinase Inhibitors

This compound represents a class of synthetic small molecules built upon the imidazo[1,2-a]pyridine core. Various derivatives of this scaffold have shown potent inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway.[1][8][9] While specific public data on the 7-fluoro-substituted ethyl carboxylate derivative is limited, its structural features suggest a potential for ATP-competitive inhibition within the kinase domain. The electron-withdrawing fluorine atom can enhance binding affinity and modulate pharmacokinetic properties.

GDC-0941 (Pictilisib) is a potent and selective inhibitor of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[10][11][12] By blocking the activity of PI3K, GDC-0941 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream signaling.[10]

MK-2206 is a highly selective allosteric inhibitor of all three Akt (Protein Kinase B) isoforms (Akt1, Akt2, and Akt3).[13][14][15] Unlike ATP-competitive inhibitors, MK-2206 binds to a site outside the active site, inducing a conformational change that prevents Akt activation and subsequent phosphorylation of its numerous downstream targets.[13][14]

Rapamycin (Sirolimus) is a macrolide compound that specifically inhibits the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[16][17][18][19][20] Rapamycin, by forming a complex with the intracellular protein FKBP12, allosterically inhibits mTORC1, a master regulator of protein synthesis and cell growth.[18][19]

Comparative Kinase Inhibition Profile

The following table summarizes the reported inhibitory activities (IC50 values) of the comparator compounds against their primary targets. While specific data for this compound is not available, a hypothetical range is included based on published data for analogous imidazo[1,2-a]pyridine-based PI3K/Akt inhibitors to provide a framework for comparison.[1][8]

CompoundPrimary Target(s)Reported IC50 (nM)Selectivity Profile
This compound (Hypothetical) PI3Kα / Akt10 - 200Expected to show selectivity for PI3K/Akt isoforms over other kinase families, dependent on specific substitutions.
GDC-0941 (Pictilisib) PI3Kα, PI3Kδ3Pan-Class I PI3K inhibitor with moderate selectivity against p110β (33 nM) and p110γ (75 nM).[10][12]
MK-2206 Akt1, Akt2, Akt38, 12, 65Highly selective allosteric inhibitor of all Akt isoforms.[14]
Rapamycin (Sirolimus) mTORC1~1 (in complex with FKBP12)Highly specific for mTORC1; does not directly inhibit mTORC2 at therapeutic concentrations.[16]

Signaling Pathway and Points of Inhibition

The PI3K/Akt/mTOR pathway is a linear signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). The following diagram illustrates the key components of this pathway and the points of inhibition for the compared compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Phosphorylation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Inhibition Imidazopyridine Ethyl 7-fluoroimidazo[1,2-a] pyridine-2-carboxylate (Hypothesized Target) Imidazopyridine->PI3K Inhibition GDC0941 GDC-0941 GDC0941->PI3K Inhibition MK2206 MK-2206 MK2206->Akt Allosteric Inhibition Rapamycin Rapamycin Rapamycin->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

To empirically compare the inhibitory potential of novel compounds like this compound with established inhibitors, standardized biochemical and cellular assays are essential.

Biochemical Kinase Assay: IC50 Determination

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase in a cell-free system. The causality behind this experimental choice is to directly measure the interaction between the inhibitor and its target kinase without the complexity of a cellular environment.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->reagents inhibitor_prep Prepare Serial Dilutions of Inhibitor reagents->inhibitor_prep plate_setup Plate Setup: - Add kinase, inhibitor, and substrate to wells inhibitor_prep->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection: Measure signal (e.g., luminescence, fluorescence, radioactivity) stop_reaction->detection analysis Data Analysis: Calculate IC50 values detection->analysis end End analysis->end Cellular_Assay_Workflow start Start cell_culture Culture Cancer Cell Line (e.g., MCF-7, A375) start->cell_culture serum_starve Serum Starve Cells cell_culture->serum_starve inhibitor_treatment Treat Cells with Inhibitor (Varying Concentrations and Times) serum_starve->inhibitor_treatment stimulate_pathway Stimulate Pathway (e.g., with IGF-1 or EGF) inhibitor_treatment->stimulate_pathway cell_lysis Lyse Cells and Quantify Protein stimulate_pathway->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blot Transfer sds_page->western_blot antibody_incubation Incubate with Primary (e.g., p-Akt, p-S6K) and Secondary Antibodies western_blot->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Analyze Band Intensities detection->analysis end End analysis->end

Caption: Workflow for a cellular Western blot assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line with a known active PI3K/Akt/mTOR pathway (e.g., MCF-7 or A375) in 6-well plates.

    • Once the cells reach 70-80% confluency, serum-starve them overnight to reduce basal pathway activity.

    • Pre-treat the cells with various concentrations of the test compound or control inhibitors for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation and Cell Lysis:

    • Stimulate the PI3K/Akt/mTOR pathway by adding a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6K (Thr389), S6K) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

This compound belongs to a chemical class with demonstrated potential for inhibiting the PI3K/Akt/mTOR pathway. While direct comparative data for this specific molecule requires further investigation, its imidazo[1,2-a]pyridine core suggests it is a promising candidate for development. By employing the standardized biochemical and cellular assays outlined in this guide, researchers can effectively characterize its potency, selectivity, and cellular activity in comparison to well-established inhibitors like GDC-0941, MK-2206, and Rapamycin. This systematic approach is crucial for advancing novel kinase inhibitors from discovery to potential clinical application.

References

  • MK-2206 - Wikipedia. Available at: [Link]

  • Inhibition of the Mechanistic Target of Rapamycin (mTOR) - PubMed Central - NIH. Available at: [Link]

  • PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - Frontiers. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]

  • MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. Available at: [Link]

  • mTOR inhibitors - Wikipedia. Available at: [Link]

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed Central. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC - NIH. Available at: [Link]

  • Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed. Available at: [Link]

  • PI3K/AKT/mTOR signaling - QIAGEN GeneGlobe. Available at: [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC - PubMed Central. Available at: [Link]

  • GDC-0941, a Novel Class I Selective PI3K Inhibitor, Enhances the Efficacy of Docetaxel in Human Breast Cancer Models by Increasing Cell Death In Vitro and In Vivo - AACR Journals. Available at: [Link]

  • PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D. Available at: [Link]

  • Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed. Available at: [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]

  • Rapamycin is a Specific mTOR Inhibitor - Network of Cancer Research. Available at: [Link]

  • What are mTOR inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. Available at: [Link]

  • Rapamycin and mTOR kinase inhibitors - PMC - PubMed Central. Available at: [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. Available at: [Link]

Sources

A Comparative Guide to Imidazopyridine Kinase Inhibitors: Evaluating Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate in Context

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic motif for its ability to interact with a wide array of biological targets.[1][2] This structural versatility has led to its incorporation into numerous bioactive compounds, including approved drugs like zolpidem and alpidem.[3] Within the realm of oncology and immunology, the imidazopyridine core has proven to be an exceptionally fertile ground for the development of protein kinase inhibitors.[1][4] Protein kinases, enzymes that regulate the majority of cellular processes through phosphorylation, are frequently dysregulated in diseases like cancer, making them high-value therapeutic targets.[1] Imidazopyridine-based compounds have demonstrated the ability to target both serine/threonine and tyrosine kinases, showcasing their broad applicability in drug discovery.[1]

This guide provides a comparative analysis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a specific but less-characterized derivative, against other well-documented imidazopyridine kinase inhibitors. While extensive public data on this particular molecule is limited, by examining its structural features—the core scaffold, a 7-position fluorine, and a 2-position ethyl ester—we can extrapolate its potential and position it within the broader landscape of this critical inhibitor class. We will delve into the structure-activity relationships (SAR), comparative potency of related compounds, and the experimental methodologies required for their evaluation.

The Subject Molecule: this compound

This compound (CAS No: 1260798-14-8) belongs to the imidazo[1,2-a]pyridine class.[5] Its structure is defined by three key components:

  • The Imidazo[1,2-a]pyridine Core: This fused bicyclic system serves as the foundational scaffold, providing a rigid structure that can be appropriately decorated with functional groups to achieve specific kinase interactions. Its nitrogen atoms are often crucial for forming hydrogen bonds within the ATP-binding pocket of kinases, particularly with the hinge region.[2]

  • 7-Fluoro Substitution: The introduction of a fluorine atom is a common and powerful strategy in medicinal chemistry. The 7-fluoro group on the pyridine ring can significantly alter the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the heterocyclic system.

  • 2-Carboxylate Ethyl Ester: The substituent at the C-2 position is critical for defining a compound's activity and selectivity. An ethyl carboxylate group at this position can act as a hydrogen bond acceptor and its presence influences the molecule's polarity and cell permeability. It can also serve as a synthetic handle for further chemical elaboration into amides or other functional groups to explore deeper pockets of the kinase active site.

Comparative Analysis with Established Imidazopyridine Kinase Inhibitors

To understand the potential of this compound, we will compare its structural class to other imidazopyridine inhibitors targeting various kinases. The imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors for diverse targets, including PI3K, Akt, ALK2, and c-Met.[7][8][9][10]

Structural and Target Diversity

The functionalization at different positions of the imidazopyridine ring dictates target specificity and potency. Modifications at the C2, C3, C6, and C7 positions have been extensively explored to optimize kinase inhibition.

  • C2 Position: As seen in our subject molecule, this position is often substituted to modulate potency and physicochemical properties.

  • C3 Position: This site is frequently used to introduce larger substituents that can extend into solvent-exposed regions or other sub-pockets of the kinase domain.[3]

  • C6/C7 Positions: Modifications here, such as the 7-fluoro group, are crucial for fine-tuning electronic properties and exploring interactions within the ATP binding site. In the development of pan-PI3K inhibitors, for instance, large heteroaryl rings at the C6 position were found to be critical for potency.[9] Similarly, 7-aryl substitutions have been key in developing ALK inhibitors.[11]

Below is a diagram illustrating the key modification points on the imidazo[1,2-a]pyridine scaffold.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ALK ALK Receptor (e.g., ALK2) SMAD SMAD Pathway ALK->SMAD Gene Gene Transcription SMAD->Gene Inhibitor_cMet Volitinib (Imidazo[1,2-a]pyridine) Inhibitor_cMet->RTK Inhibitor_PI3K Pan-PI3K Inhibitors (Imidazo[1,2-a]pyridine) Inhibitor_PI3K->PI3K Inhibitor_Akt Akt Inhibitors (Imidazo[1,2-a]pyridine) Inhibitor_Akt->AKT Inhibitor_ALK ALK2 Inhibitors (Imidazo[1,2-a]pyridine) Inhibitor_ALK->ALK

Caption: Intervention points of imidazopyridine inhibitors in oncogenic signaling pathways.

Experimental Protocols for Inhibitor Characterization

The evaluation of a novel kinase inhibitor like this compound requires a tiered approach, starting with biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by measuring the depletion of ATP. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform for this purpose.

Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening. It measures kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.

Methodology:

  • Kinase Reaction Preparation:

    • In a 384-well plate, add 2.5 µL of the test compound (e.g., this compound) serially diluted in kinase buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

    • Initiate the kinase reaction by adding 5 µL of an ATP solution (at a concentration near the Km for the target kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then catalyze a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Rationale: Moving from a biochemical to a cellular context is crucial. This assay validates that the compound can penetrate the cell membrane and exert a biological effect, which could be cytostatic (inhibiting growth) or cytotoxic (killing cells).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. [8]3. MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value.

The general workflow for inhibitor discovery and validation is depicted below.

Workflow cluster_Discovery Discovery & Synthesis cluster_Biochemical Biochemical Validation cluster_Cellular Cellular Validation Synthesis Chemical Synthesis (e.g., Imidazopyridine derivative) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochem_Assay In Vitro Kinase Assay (Determine IC50) Purification->Biochem_Assay Selectivity Kinase Selectivity Profiling (Panel of >100 kinases) Biochem_Assay->Selectivity Cell_Assay Cell Proliferation Assay (e.g., MTT, Determine IC50) Selectivity->Cell_Assay Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Assay->Target_Engagement

Caption: Typical workflow for the identification and validation of novel kinase inhibitors. [7]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. [1][12]While specific biological data for this compound is not yet in the public domain, its structural features suggest it is a promising candidate for screening against a panel of kinases. The 7-fluoro substitution is expected to confer favorable metabolic properties, and the 2-ethyl ester provides a versatile handle for creating a focused library of derivatives to probe structure-activity relationships.

Based on the potent, low-nanomolar activities achieved with related imidazo[1,2-a]pyridine compounds against targets like c-Met and PI3K, it is plausible that this compound could serve as a foundational hit compound. [9][10]The next logical steps would involve its synthesis and subsequent evaluation using the biochemical and cellular protocols detailed in this guide. A broad kinase selectivity panel would be essential to identify its primary target(s) and guide further optimization efforts toward developing a potent and selective clinical candidate.

References

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. Available at: [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-60. Available at: [Link]

  • Kim, H.Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. Available at: [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. ResearchGate. Available at: [Link]

  • Annand, J., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. PLoS Neglected Tropical Diseases, 14(1), e0007933. Available at: [Link]

  • Bhat, M., et al. (2021). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry, 12(9), 1431-1451. Available at: [Link]

  • Li, J., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(24), 5364-5369. Available at: [Link]

  • Lee, Y.J., et al. (2025). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry, 282, 117047. Available at: [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. Available at: [Link]

  • Al-Otaibi, F., et al. (2023). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 26(4), 469. Available at: [Link]

  • Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 916-22. Available at: [Link]

  • Ocasio, C.A., et al. (2017). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Bioorganic & Medicinal Chemistry, 25(10), 2832-2840. Available at: [Link]

  • Al-wsabie, A., et al. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 8(5), 374-389. Available at: [Link]

  • Jia, Z.J., et al. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Acta Crystallographica Section E, 67(Pt 3), o618. Available at: [Link]

  • Al-Majed, A.A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9193708. Available at: [Link]

  • Njardarson, J.T., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(15), 3498-501. Available at: [Link]

  • Grošelj, U., et al. (2008). SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. HETEROCYCLES, 75(6), 1355-1370. Available at: [Link]

  • Zhang, Q., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Agarwal, D.S., et al. (2023). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design. Available at: [Link]

  • Blobaum, A.L., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. Available at: [Link]

  • Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-t[1][13][14]riazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. Available at: [Link]

Sources

Validating the Inhibitory Effect of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate on Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate against FMS-like Tyrosine Kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor design, with numerous derivatives showing potent activity against a range of kinases. This guide offers a comparative analysis, pitting this compound against established inhibitors of FLT3 and IRAK4, providing the scientific rationale behind the experimental design and detailed protocols.

Introduction: The Rationale for Targeting FLT3 and IRAK4

The selection of FMS-like Tyrosine Kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as primary targets for this compound is based on extensive research into the imidazo[1,2-a]pyridine core structure. Derivatives of this scaffold have demonstrated significant inhibitory activity against these two kinases, which are critical nodes in cancer and inflammatory signaling pathways.

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a prime therapeutic target.[2]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a central mediator in the innate immune response.[3] It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[4] Dysregulation of IRAK4 signaling is implicated in various inflammatory diseases and cancers.[5]

This guide will walk you through the process of validating the inhibitory potential of this compound against both wild-type and clinically relevant mutant forms of FLT3, as well as its activity against IRAK4. We will compare its performance with well-characterized inhibitors: Gilteritinib for FLT3 and the selective IRAK4 Inhibitor I for IRAK4.

Comparative Inhibitory Activity

The following table summarizes the anticipated half-maximal inhibitory concentrations (IC50) for this compound and the comparator compounds against the target kinases. These values are based on typical potencies observed for similar imidazo[1,2-a]pyridine derivatives and established inhibitors.

CompoundTarget KinasePredicted IC50 (nM)
This compoundFLT3 (WT)50
This compoundFLT3 (ITD)25
This compoundFLT3 (D835Y)40
GilteritinibFLT3 (WT)5
GilteritinibFLT3 (ITD)1
GilteritinibFLT3 (D835Y)2
This compoundIRAK480
IRAK4 Inhibitor IIRAK410

Signaling Pathways and Experimental Workflow

To understand the context of inhibition, it is crucial to visualize the signaling pathways of FLT3 and IRAK4, as well as the experimental workflow for assessing inhibitor potency.

FLT3_Signaling_Pathway cluster_inhibitors Inhibitors FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 FLT3_dimer Dimerization & Autophosphorylation FLT3->FLT3_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FLT3_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FLT3_dimer->PI3K_AKT STAT5 STAT5 Pathway FLT3_dimer->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3_dimer Inhibition Gilteritinib Gilteritinib Gilteritinib->FLT3_dimer Inhibition

Caption: FLT3 signaling pathway and points of inhibition.

IRAK4_Signaling_Pathway cluster_inhibitors Inhibitors TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation This compound This compound This compound->IRAK4 Inhibition IRAK4 Inhibitor I IRAK4 Inhibitor I IRAK4 Inhibitor I->IRAK4 Inhibition

Caption: IRAK4 signaling pathway and points of inhibition.

Kinase_Inhibition_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitors start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution plate_setup Add Kinase and Inhibitors to 384-well Plate serial_dilution->plate_setup pre_incubation Pre-incubate at Room Temperature plate_setup->pre_incubation initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubation->initiate_reaction kinase_reaction Incubate at 30°C initiate_reaction->kinase_reaction detect_adp Stop Reaction and Detect ADP Production (Luminescence) kinase_reaction->detect_adp read_plate Read Luminescence on Plate Reader detect_adp->read_plate data_analysis Plot Dose-Response Curve and Calculate IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for in vitro kinase inhibition assay.

Experimental Protocols

The following is a detailed, step-by-step methodology for determining the IC50 values of the test compounds. This protocol is based on a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is designed to measure the enzymatic activity of a target kinase in the presence of an inhibitor. The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinases: Recombinant human FLT3 (Wild-Type, ITD, and D835Y mutant) and IRAK4.

  • Substrates: Appropriate peptide substrates for FLT3 and IRAK4.

  • ATP: Adenosine 5'-triphosphate.

  • Test Compounds: this compound, Gilteritinib, IRAK4 Inhibitor I.

  • Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • DMSO: Dimethyl sulfoxide.

  • Plates: White, opaque 384-well plates.

  • Equipment: Multichannel pipettes, plate reader with luminescence detection capabilities.

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of this compound, Gilteritinib, and IRAK4 Inhibitor I in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2 µL of the respective kinase (FLT3 or IRAK4) diluted in Kinase Assay Buffer to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/Substrate mixture in Kinase Assay Buffer. The optimal concentrations of ATP and substrate should be determined empirically, but a starting point is typically at or near the Km for each.

    • Add 2 µL of the 2X ATP/Substrate mixture to each well to initiate the kinase reaction. The final reaction volume will be 5 µL.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results, the following controls should be included in every assay:

  • Positive Control: A known potent inhibitor for the respective kinase (Gilteritinib for FLT3, IRAK4 Inhibitor I for IRAK4) should be run in parallel to validate the assay's ability to detect inhibition.

  • Negative Control (Vehicle Control): Wells containing DMSO instead of an inhibitor are used to determine the 100% kinase activity level.

  • No-Enzyme Control: Wells containing all reaction components except the kinase are used to determine the background signal.

  • ATP-to-ADP Conversion Control: A standard curve of known ADP concentrations can be included to ensure the ADP-Glo™ reagents are performing optimally.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.

Conclusion and Future Directions

This guide outlines a robust and comparative approach to validate the inhibitory activity of this compound against FLT3 and IRAK4. The provided protocols and rationale enable researchers to generate high-quality, reproducible data.

Following the initial in vitro validation, further studies are recommended to fully characterize the compound's potential. These include:

  • Kinome-wide selectivity profiling: To assess the compound's specificity against a broad panel of kinases and identify potential off-target effects.

  • Cell-based assays: To confirm the compound's activity in a more physiologically relevant context, using cell lines that are dependent on FLT3 or IRAK4 signaling.

  • Mechanism of action studies: To determine the mode of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).

By systematically following this guide, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel kinase inhibitors.

References

  • Daver, N., et al. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33(2), 299-312.
  • Deora, R., et al. (2020). The role of IRAK4 in innate immunity and human disease. Journal of Leukocyte Biology, 107(5), 775-791.
  • Fms-like tyrosine kinase 3 (FLT3). (n.d.). In GeneGlobe. Retrieved from [Link]

  • Interleukin-1 receptor-associated kinase (IRAK) family. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Flannery, S., & Bowie, A. G. (2010). The interleukin-1 receptor-associated kinases (IRAKs): key regulators of innate immune signalling. Biochemical Pharmacology, 80(12), 1981-1991.
  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542.
  • Jain, N., et al. (2014). IL-1 Receptor-Associated Kinase 4 (IRAK4): A New Drug Target for Anti-Inflammatory and Anticancer Therapy. Frontiers in Pharmacology, 5, 17.
  • Mead, A. J., et al. (2017). FLT3 inhibitors in acute myeloid leukemia: a historical perspective, a summary of the current landscape, and a view to the future.
  • Interleukin-1 receptor associated kinase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stirewalt, D. L., & Radich, J. P. (2003). The role of FLT3 in haematopoietic malignancies.
  • Wang, Z., et al. (2006). IRAK-4: a critical component of Toll-like receptor signaling. Journal of Biological Chemistry, 281(35), 25013-25021.
  • Weisberg, E., et al. (2017). FLT3 inhibitors in the treatment of acute myeloid leukemia.
  • Zhang, J., & Ghosh, S. (2002). A pivotal role for IRAK-4 in the Toll-like receptor signaling pathway. Journal of Experimental Medicine, 195(1), F1-F5.
  • Zinda, M. T., et al. (2008). Discovery and characterization of a novel class of potent and selective inhibitors of the FMS-like tyrosine kinase 3 (FLT3). Bioorganic & Medicinal Chemistry Letters, 18(17), 4697-4701.
  • Zrioual, S., et al. (2008). The imidazo[1,2-a]pyridine scaffold as a new series of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4331-4334.
  • An, H., et al. (2019). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 183, 111710. [Link]

  • Brehova, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11295-11316. [Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. (2024). PubMed. [Link]

Sources

A Comparative Analysis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate with Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic therapeutic agents. In this context, the exploration of novel chemical scaffolds that can overcome the limitations of current treatments, such as drug resistance and severe side effects, is of paramount importance. The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer potential.[1][2] This guide provides a detailed comparative analysis of a specific IP derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, with established anticancer drugs, offering insights into its potential as a next-generation therapeutic.

The Promise of Imidazo[1,2-a]pyridine Derivatives in Oncology

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered considerable attention for their diverse pharmacological properties.[3] In the realm of oncology, these compounds have shown the ability to modulate various cellular pathways critical to cancer cell proliferation and survival.[2] Different substitutions on the core IP structure can lead to potent and selective inhibitors of key cancer-related targets, including:

  • PI3K/Akt/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival.[2][4]

  • Tubulin Polymerization: A critical process for mitotic spindle formation and cell division.[2][4]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[3]

  • c-Met: A receptor tyrosine kinase often dysregulated in cancer.[3]

  • KRAS G12C: A mutated oncogene for which targeted covalent inhibitors are being developed.[1]

This versatility makes the imidazo[1,2-a]pyridine scaffold a fertile ground for the discovery of novel anticancer agents with potentially improved therapeutic indices.

Focus on this compound

While specific anticancer activity data for this compound is not extensively published, its structural features suggest it as a promising candidate for investigation. The fluorine substitution at the 7-position can enhance metabolic stability and binding affinity to target proteins. The ethyl carboxylate group at the 2-position provides a handle for further chemical modification to optimize potency and selectivity.

The synthesis of similar imidazo[1,2-a]pyridine-2-carboxylate derivatives has been reported through the cyclization of 2-aminopyridines with α-halocarbonyl compounds.[5][6]

Benchmarking Against Standard-of-Care Anticancer Drugs

To contextualize the potential of novel compounds like this compound, it is essential to compare them against established anticancer drugs. This guide will focus on a comparative framework using three widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. These drugs represent different classes of cytotoxic agents with distinct mechanisms of action.[7][8]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[8][9]

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, disrupting DNA replication and triggering cell death.[8][9]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and apoptosis.[8][9]

Comparative Cytotoxicity Analysis (Hypothetical Data)

The primary method for evaluating the anticancer potential of a novel compound is through in vitro cytotoxicity assays. These assays determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).[7] The following table presents hypothetical IC50 values for this compound against a panel of common cancer cell lines, benchmarked against standard drugs.[10] It is crucial to note that these values are for illustrative purposes and would need to be determined experimentally.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin0.1 - 2.5[10]> 20[10]Variable
Cisplatin7.5 - 20[10]5 - 10.9[10]Variable
Paclitaxel0.0025 - 0.0075[10]0.01 - 0.05[10]Variable

Note: IC50 values can vary significantly based on experimental conditions such as cell density and exposure time.[7] The HCT116 cell line is a widely used model for colorectal cancer research and drug screening.[11][12] Similarly, MCF-7 and A549 are standard cell lines for breast and lung cancer research, respectively.[13][14][15]

Unraveling the Mechanism of Action: Key Experimental Protocols

Beyond initial cytotoxicity screening, a thorough investigation into the mechanism of action is critical for drug development.[16] This involves a series of in vitro assays designed to elucidate how a compound induces cancer cell death.

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control drugs for 48-72 hours.[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[17]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]

  • IC50 Calculation: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[10]

This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest. Some imidazo[1,2-a]pyridine derivatives have been shown to induce G2/M cell cycle arrest.[18]

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (which enters cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the different cell populations to determine the extent of apoptosis induced by the compound.

Western blotting is used to detect and quantify specific proteins to understand the molecular pathways affected by the test compound.

  • Protein Extraction: Treat cells with the compound, lyse the cells, and extract the total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for target proteins (e.g., Akt, mTOR, p53, p21, caspases, PARP) followed by secondary antibodies conjugated to an enzyme.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. Analysis of protein levels can reveal if the compound inhibits pathways like PI3K/Akt or induces apoptotic cascades.[20][21]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Imidazo_pyridine This compound Imidazo_pyridine->PI3K Imidazo_pyridine->Akt Imidazo_pyridine->mTOR

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. While further experimental validation is required, the structural attributes of this compound make it a compelling candidate for comprehensive preclinical evaluation. A systematic investigation of its cytotoxicity against a diverse panel of cancer cell lines, coupled with in-depth mechanistic studies, will be crucial in determining its therapeutic potential. Comparative analysis against standard-of-care drugs will provide a critical benchmark for its efficacy and potential advantages. The ultimate goal is to develop more targeted and less toxic therapies, and the exploration of novel chemical entities like this compound is a vital step in that direction.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8.
  • Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 389.
  • A Comparative Cytotoxicity Analysis of Doxorubicin, Cisplatin, and Paclitaxel in Cancer Cell Lines. Benchchem.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Benchmarking Antitumor Agent-88: A Comparative Analysis Against Standard Chemotherapeutic Drugs. Benchchem.
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Experimental Therapeutics and Oncology.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen.
  • Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. Cancers.
  • What are the main classific
  • Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro.
  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion.
  • Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives.
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • Compounds Active Against Cancer Lines (HCT116, MCF7, A549) from Priority Extracts – Phase II. Philippine Council for Health Research and Development.
  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports.
  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate.
  • Effect of jerantinine A on A549 (a), HCT-116 (b), HT-29 (c), MCF-7 (d),...
  • HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Cytion.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention.
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design.
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative In Vitro Analysis of the Anti-inflammatory Activity of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the anti-inflammatory properties of a novel synthetic compound, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (E7FP), against established anti-inflammatory agents. The experimental framework detailed herein is designed for researchers, scientists, and drug development professionals to objectively assess the compound's potential. We will explore its effects on key inflammatory pathways and provide the necessary protocols for replication and validation.

Introduction: The Rationale for Investigating E7FP

Inflammation is a fundamental biological process essential for tissue repair and defense against pathogens.[1] However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] Current therapeutic strategies, primarily centered around non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but carry a risk of significant side effects with long-term use.[1] This necessitates the exploration of novel chemical entities with potentially improved safety and efficacy profiles.

E7FP, an imidazopyridine derivative, has been identified as a candidate for investigation based on the known anti-inflammatory potential of this heterocyclic scaffold. This guide outlines a series of in vitro assays to systematically validate and quantify the anti-inflammatory activity of E7FP. We will compare its performance against two widely used anti-inflammatory drugs: Dexamethasone , a potent synthetic glucocorticoid[2][3][4], and Ibuprofen , a common NSAID.[5][6][7][8]

The experimental design focuses on a widely accepted cell-based model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9][10][11][12][13] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammatory responses in macrophages, making this a relevant model for studying anti-inflammatory effects.[9][13]

Experimental Design: A Multi-faceted Approach to Validation

To ensure a comprehensive and trustworthy evaluation of E7FP's anti-inflammatory potential, a multi-pronged experimental approach is employed. This involves assessing the compound's impact on various stages of the inflammatory cascade, from the production of key inflammatory mediators to the modulation of underlying signaling pathways.

Core Experimental Workflow

The overall experimental workflow is designed to first determine a non-toxic concentration range for E7FP and the control drugs, followed by a series of assays to measure their anti-inflammatory efficacy.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-inflammatory Efficacy cluster_2 Endpoints A RAW 264.7 Cell Culture B Treatment with E7FP, Dexamethasone, Ibuprofen (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine Non-Toxic Concentrations C->D E Pre-treatment with Non-Toxic Concentrations of Compounds D->E Use determined concentrations F LPS Stimulation of RAW 264.7 Cells E->F G Measurement of Inflammatory Markers F->G G->H G->I G->J G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 Adapter TLR4->MyD88 IKK IKK Complex MyD88->IKK MAP3K MAP3K MyD88->MAP3K NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation MAP2K MAP2K MAP3K->MAP2K MAPK MAPK (p38, JNK) MAP2K->MAPK MAPK->Nucleus Activation of Transcription Factors JAK JAK STAT STAT JAK->STAT STAT->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Genes->JAK Cytokine Feedback

Caption: Key inflammatory signaling pathways in macrophages.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the in vitro validation of E7FP's anti-inflammatory activity.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophages. [9]* Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. [9]* Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. [9]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This assay is crucial for determining the concentration range of the test compounds that does not affect cell viability, ensuring that any observed anti-inflammatory effects are not due to cytotoxicity. The principle of the MTT assay is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [14]

  • Step 1: Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. [15]* Step 2: Compound Treatment: Treat the cells with various concentrations of E7FP, Dexamethasone, and Ibuprofen for 24 hours. Include a vehicle control (e.g., DMSO).

  • Step 3: MTT Addition: After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. * Step 4: Incubation: Incubate the plate for 4 hours at 37°C. * Step 5: Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [15]* Step 6: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator produced by iNOS in activated macrophages. [13]The Griess assay is a colorimetric method that detects nitrite (NO2-), a stable and quantifiable breakdown product of NO. [16][17]

  • Step 1: Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well. After 24 hours, pre-treat the cells with non-toxic concentrations of E7FP, Dexamethasone, or Ibuprofen for 1 hour.

  • Step 2: LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. [9]* Step 3: Supernatant Collection: Collect the cell culture supernatant.

  • Step 4: Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II. [18]* Step 5: Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm. [16][18]A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) into the cell culture supernatant.

  • Step 1: Cell Culture and Stimulation: Follow steps 1 and 2 from the Griess Assay protocol.

  • Step 2: Supernatant Collection: Collect the cell culture supernatant.

  • Step 3: ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. [19][20][21][22]This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and a substrate. [19]* Step 4: Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm). [20]Cytokine concentrations are determined by comparison to a standard curve.

Protocol 4: Gene Expression Analysis (qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is employed to assess the effect of E7FP on the mRNA expression levels of key pro-inflammatory genes, such as iNOS and COX-2.

  • Step 1: Cell Culture and Stimulation: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compounds for 1 hour, followed by LPS stimulation for 6-12 hours.

  • Step 2: RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Step 3: cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Step 4: qRT-PCR: Perform qRT-PCR using gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Step 5: Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Comparative Data Analysis

The following tables present hypothetical but realistic data to illustrate the expected outcomes of the described experiments.

Table 1: Cytotoxicity of E7FP and Control Drugs on RAW 264.7 Cells

CompoundConcentration (µM)Cell Viability (%) ± SD
Vehicle Control-100 ± 4.5
E7FP198.2 ± 3.1
1096.5 ± 4.2
5094.1 ± 3.8
10075.3 ± 5.6
Dexamethasone199.1 ± 2.9
1097.8 ± 3.5
Ibuprofen10098.5 ± 4.1
50095.2 ± 3.9

Based on this data, non-toxic concentrations up to 50 µM for E7FP, 10 µM for Dexamethasone, and 500 µM for Ibuprofen would be selected for subsequent anti-inflammatory assays.

Table 2: Effect of E7FP on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control) ± SD
Control (no LPS)-5.2 ± 1.1
LPS (1 µg/mL)-100 ± 8.7
LPS + E7FP1072.4 ± 6.3
5045.1 ± 5.9
LPS + Dexamethasone1038.6 ± 4.8
LPS + Ibuprofen50085.3 ± 7.1

Table 3: Effect of E7FP on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α Secretion (% of LPS Control) ± SDIL-6 Secretion (% of LPS Control) ± SD
Control (no LPS)-4.5 ± 0.93.8 ± 0.7
LPS (1 µg/mL)-100 ± 9.1100 ± 10.2
LPS + E7FP1068.9 ± 7.575.1 ± 8.3
5039.8 ± 5.148.2 ± 6.5
LPS + Dexamethasone1025.4 ± 3.930.7 ± 4.1
LPS + Ibuprofen50092.1 ± 8.890.5 ± 9.4

Table 4: Effect of E7FP on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Relative iNOS mRNA Expression (Fold Change) ± SDRelative COX-2 mRNA Expression (Fold Change) ± SD
Control (no LPS)-1.0 ± 0.21.0 ± 0.3
LPS (1 µg/mL)-25.6 ± 3.118.9 ± 2.5
LPS + E7FP508.2 ± 1.57.5 ± 1.1
LPS + Dexamethasone104.1 ± 0.83.2 ± 0.6
LPS + Ibuprofen50022.8 ± 2.85.4 ± 0.9

Interpretation and Conclusion

The collective data from these in vitro assays provide a robust framework for evaluating the anti-inflammatory potential of this compound. The hypothetical results suggest that E7FP exhibits significant, dose-dependent anti-inflammatory activity.

  • E7FP vs. Dexamethasone: E7FP demonstrates a broad anti-inflammatory profile, inhibiting NO, TNF-α, and IL-6 production, as well as downregulating iNOS and COX-2 gene expression. While not as potent as Dexamethasone at the tested concentrations, its activity is substantial.

  • E7FP vs. Ibuprofen: E7FP shows a more pronounced effect on the production of NO and pro-inflammatory cytokines compared to Ibuprofen. This suggests that E7FP's mechanism of action may extend beyond COX inhibition and likely involves upstream signaling pathways such as NF-κB. Ibuprofen's primary effect is on COX-2 expression and function, with less impact on the other inflammatory markers measured. [5][6] In conclusion, this guide provides a comprehensive and scientifically rigorous methodology for the in vitro validation of this compound's anti-inflammatory properties. The comparative approach against established drugs offers a clear perspective on its potential as a novel anti-inflammatory agent. Further investigations into its precise molecular targets within the NF-κB and MAPK pathways are warranted to fully elucidate its mechanism of action.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • Various Authors. (n.d.). How does ibuprofen function as an anti-inflammatory agent in clinical settings? Consensus.
  • BenchChem. (2025). Dexamethasone's Mechanism of Action in Inflammatory Diseases: An In-depth Technical Guide.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 332-346.
  • Abcam. (n.d.). MTT assay protocol.
  • ClinPGx. (n.d.). Ibuprofen Pathway, Pharmacodynamics.
  • Al-Bayati, M. A. (2023, February 27). MTT (Assay protocol). Protocols.io.
  • Patsnap Synapse. (2025, March 7). What is the mechanism of action of Dexamethasone?
  • O'Shea, J. J., & Plenge, R. (2012). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Immunity, 36(4), 542–550.
  • Robertson, S. (n.d.). Ibuprofen Mechanism. News-Medical.Net.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation.
  • Gerondakis, S., & Siebenlist, U. (2010). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 1, 53.
  • Reddy, D., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Pharmacology, 12, 715175.
  • Dr.Oracle. (2025, June 23). What is the mechanism of action of dexamethasone?
  • Dr.Oracle. (2025, June 12). What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)?
  • O'Sullivan, L. A., Liongue, C., & Lewis, R. S. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Opinion in Immunology, 21(6), 677–683.
  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ibuprofen?
  • Nam, N. H. (2006). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Molecules, 11(12), 945–953.
  • Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1, 30.
  • Wikipedia. (n.d.). Dexamethasone.
  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Cusabio. (n.d.). MAPK signaling pathway.
  • Al-Haddad, R., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Inflammation Research, 16, 5057–5077.
  • Li, H., et al. (2022). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Journal of Inflammation Research, 15, 6389–6400.
  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways.
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and experimental immunology, 146(3), 484–490.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1888.
  • Singh, P., & Kumar, A. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Journal of Pharmaceutical Sciences and Research, 10(4), 844-847.
  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-69.
  • Kannan, S. (2013, April 23). Nitric Oxide Assay? [Online forum post]. ResearchGate.
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Free Radical Research, 41(1), 1-10.
  • R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
  • Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(4), 349–358.
  • Slideshare. (n.d.). Screening models for inflammatory drugs.
  • Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
  • Xu, L., et al. (2022). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Nutrition, 9, 981137.
  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO).
  • Li, Y., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 23(11), 2897.
  • Thring, T. S. A., & Weerawatanakorn, M. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods, 11(13), 1876.
  • Kim, J. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors, 13(1), 844–857.
  • IBL International. (n.d.). TNF-α (free) ELISA.
  • Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.
  • Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
  • Thermo Fisher Scientific. (n.d.). Human TNF-a ELISA Kit Product Information Sheet.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its rigid, bicyclic nature provides a versatile framework for designing molecules that can interact with a wide array of biological targets. Within this class, derivatives have demonstrated significant potential as potent kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer, inflammation, and autoimmune disorders.[4][5][6][7]

This guide focuses on Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate , a compound of interest stemming from this promising scaffold. Based on the established pharmacology of related analogs, particularly those bearing the 7-fluoro substitution, this molecule is hypothesized to exhibit inhibitory activity against kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[8] IRAK4 is a critical mediator in innate immunity signaling,[2][9] while FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][10]

However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or polypharmacology, which may be beneficial or detrimental. Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity across the human kinome is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for profiling the selectivity of this compound, comparing its hypothetical profile against well-characterized inhibitors of IRAK4 and FLT3 to provide context and aid in data interpretation.

Strategic Approach to Cross-Reactivity Profiling

A multi-tiered approach is essential for building a comprehensive selectivity profile. This strategy begins with broad, high-throughput screening and progresses to more focused, quantitative assays on identified hits, culminating in an assessment of target engagement within a cellular context.

G P1_A Primary Screen (e.g., KINOMEscan® @ 1µM) P1_B Identify Primary Targets & Potential Off-Targets P1_A->P1_B P2_A Biochemical IC50 Determination (Radiometric or Binding Assays) P1_B->P2_A P2_B Determine Potency (IC50/Kd) for Hits P2_A->P2_B Dose-Response Analysis P3_A In-Cell Assay (e.g., NanoBRET™) P2_B->P3_A Validate On-Targets P3_B Confirm Target Binding in a Physiological Context P3_A->P3_B Measure Cellular Affinity

Caption: A three-phase workflow for comprehensive kinase inhibitor profiling.

Comparative Framework: Benchmarking Against Known Inhibitors

To contextualize the selectivity profile of this compound, we will compare it to the following well-characterized inhibitors:

  • For IRAK4: Zimlovisertib (PF-06650833) , a potent and selective IRAK4 inhibitor that has been evaluated in clinical trials.[11][12][13]

  • For FLT3: Quizartinib (AC220) and Gilteritinib (ASP2215) , two potent second-generation FLT3 inhibitors approved for the treatment of FLT3-mutated AML, known for their differing selectivity profiles.[3][10][14]

Table 1: Comparative Overview of Selected Kinase Inhibitors
CompoundPrimary Target(s)Selectivity Highlights
Zimlovisertib (PF-06650833) IRAK4Highly selective for IRAK4. At 200 nM, shows >70% inhibition of IRAK1, MNK2, LRRK2, CLK4, and CK1γ1.[4]
Quizartinib FLT3Highly selective for FLT3 (Kd = 1.6 nM). Also inhibits other type III receptor tyrosine kinases like KIT, CSF1R, and PDGFR.[7][15]
Gilteritinib FLT3Potent inhibitor of FLT3 (both ITD and TKD mutations) and AXL. Also shows activity against ALK and LTK.[5][16]
This compound Hypothesized: IRAK4, FLT3To be determined through profiling.

Experimental Methodologies: A Step-by-Step Guide

Accurate and reproducible data is paramount. The following section details standardized protocols for the key assays in our profiling workflow.

Broad Kinome Profiling: Competition Binding Assay

The initial screen provides a broad view of the compound's interactions across the kinome. The KINOMEscan® platform (DiscoverX) is an industry-standard method for this purpose.[5][17]

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.

G cluster_0 cluster_1 No Inhibition cluster_2 Inhibition Bead Immobilized Ligand (on bead) Kinase DNA-Tagged Kinase Compound Test Compound (e.g., Ethyl 7-fluoro...) Bead1 Immobilized Ligand Result1 High qPCR Signal Kinase1 DNA-Tagged Kinase Kinase1->Bead1 Binds Bead2 Immobilized Ligand Kinase2 DNA-Tagged Kinase Result2 Low qPCR Signal Compound2 Test Compound Compound2->Kinase2 Binds

Caption: Workflow for a competition binding kinase assay.

Protocol: KINOMEscan® Profiling

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 100X stock solution relative to the final desired screening concentration (e.g., 100 µM for a 1 µM screen).

  • Assay Reaction: In a multi-well plate, combine the DNA-tagged kinases, the test compound, and the affinity bead-immobilized ligand in a proprietary binding buffer.

  • Incubation: Allow the binding reactions to reach equilibrium (typically 60 minutes at room temperature).

  • Washing: Capture the affinity beads and wash to remove unbound protein and test compound.

  • Elution & Quantification: Elute the bound kinase-phage particles and quantify the amount of associated DNA using qPCR.

  • Data Analysis: Calculate the percent of control (%Ctrl) for each kinase interaction: %Ctrl = (Test Compound Signal / DMSO Vehicle Signal) x 100. A low %Ctrl value indicates a potential "hit."

Quantitative Biochemical Validation: Radiometric Kinase Assay

For hits identified in the primary screen, a quantitative dose-response analysis is required to determine the half-maximal inhibitory concentration (IC50). The radiometric filter binding assay remains the "gold standard" for directly measuring kinase catalytic activity.[9][18][19]

Principle: This assay measures the transfer of a radiolabeled phosphate ([γ-³²P] or [γ-³³P]) from ATP to a specific protein or peptide substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.

Protocol: Radiometric Filter Binding Assay (Example for IRAK4)

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Substrate Solution: Dissolve a suitable IRAK4 peptide substrate in kinase buffer.

    • ATP Mix: Prepare a solution of unlabeled ATP in kinase buffer and spike with [γ-³³P]ATP to a desired specific activity. The final ATP concentration should be at or near the Km for the specific kinase.

  • Compound Titration: Perform a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create 4X final assay concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the 4X compound dilutions.

    • Add 10 µL of a 2X kinase/substrate mix (containing recombinant active IRAK4 and peptide substrate). Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 4X ATP mix.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quench & Spotting: Stop the reaction by adding phosphoric acid. Spot the entire reaction volume onto a phosphocellulose filter mat (e.g., P81).

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: NanoBRET™ Assay

Confirming that a compound binds its intended target in the complex milieu of a living cell is a critical validation step. The NanoBRET™ Target Engagement assay is a robust method for quantifying compound-target binding in live cells.[9][11][19]

Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a dose-dependent decrease in the BRET signal.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., IRAK4 or FLT3) fused to NanoLuc® luciferase.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them into a 96-well or 384-well white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the compound dilutions to the cells, followed immediately by the addition of the specific NanoBRET® kinase tracer at its predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Add the NanoBRET® Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to quench any signal from non-intact cells).

    • Immediately measure the filtered luminescence at 460nm (donor emission) and >610nm (acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the intracellular IC50.

Interpreting the Data: Building the Selectivity Profile

The data generated from these assays will allow for a comprehensive comparison.

Table 2: Hypothetical Cross-Reactivity Profile of this compound vs. Comparators
KinaseEthyl 7-fluoro... (IC50, nM)Zimlovisertib (IC50, nM)Quizartinib (IC50, nM)Gilteritinib (IC50, nM)
IRAK4 TBD0.2 [11]>10,000>10,000
FLT3-ITD TBD>10,0001.1 [20]0.7 [13]
IRAK1TBDHigh nM[4]>10,000>10,000
KITTBD>10,000Low nM[8]High nM[16]
AXLTBD>10,000>10,000Low nM [5]
LRRK2TBDHigh nM[4]>10,000>10,000
...additional kinasesTBD.........

TBD = To Be Determined. Data for comparators are sourced from public literature and may be derived from different assay formats.

A successful selective inhibitor will exhibit high potency (low nM IC50) for its intended target(s) and significantly lower potency (>100-fold higher IC50) for off-targets. The cellular target engagement data will be crucial to confirm that the biochemical potency translates into effective target binding in a physiological environment. Should this compound show potent activity against both IRAK4 and FLT3, it could represent a valuable dual inhibitor. Conversely, if it inhibits a wide range of unrelated kinases, further medicinal chemistry efforts would be required to enhance its selectivity.

Conclusion

The systematic cross-reactivity profiling outlined in this guide provides a rigorous and objective framework for characterizing this compound. By employing a tiered approach from broad kinome screening to quantitative biochemical and cellular assays, and by benchmarking against established inhibitors, researchers can build a comprehensive understanding of the compound's selectivity. This detailed profile is indispensable for making informed decisions in the drug discovery process, guiding lead optimization, and ultimately, developing safer and more effective targeted therapies.

References

  • Kelly, P. N., et al. (2015). Selective interleukin-1 receptor–associated kinase 4 inhibitors for the treatment of autoimmune disorders and lymphoid malignancy. The Journal of Experimental Medicine. Available at: [Link]

  • Tumey, L. N., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2020). Discovery of the Selective and Efficacious Inhibitors of FLT3 Mutations. Journal of Medicinal Chemistry. Available at: [Link]

  • Levis, M. (2012). Selective Inhibitor of FLT3 Allows High-Risk AML Patients to Bridge to Stem Cell Transplant. Oncology Times. Available at: [Link]

  • Vichem. Development of selective FLT3 inhibitors. Available at: [Link]

  • Sasaki, M., et al. (2013). FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION. Nagoya Journal of Medical Science. Available at: [Link]

  • Pratz, K. W., et al. (2018). Clinical use of FLT3 inhibitors in acute myeloid leukemia. OncoTargets and Therapy. Available at: [Link]

  • Oceanomics. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Available at: [Link]

  • ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • National Institutes of Health. (2015). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Available at: [Link]

  • PubMed. (2009). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Available at: [Link]

  • PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Available at: [Link]

  • ResearchGate. (2025). Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Journal of Molecular Structure. Available at: [Link]

  • National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available at: [Link]

  • National Institutes of Health. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available at: [Link]

  • National Institutes of Health. (2011). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Available at: [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Available at: [Link]

  • Infectious Disorders - Drug Targets. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available at: [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Available at: [Link]

  • National Institutes of Health. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Available at: [Link]

  • PubMed. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its unique structural and electronic properties have made it a fertile ground for the development of novel therapeutics targeting a wide array of diseases, including cancer.[2] This guide focuses on a specific, promising derivative, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, and provides a comparative analysis of its analogs, offering insights into their structure-activity relationships (SAR) and potential as anticancer agents.

The Core Scaffold: this compound

The parent compound, this compound, serves as a crucial starting point for analog development. The fluorine atom at the 7-position is a key feature, often introduced to enhance metabolic stability and binding affinity through favorable electrostatic interactions. The ethyl carboxylate group at the 2-position provides a handle for further chemical modifications, allowing for the exploration of a diverse chemical space to optimize biological activity.

Comparative Efficacy of Analogs: A Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of the imidazo[1,2-a]pyridine core can be significantly modulated by substitutions at various positions. This section delves into a comparative analysis of analogs, drawing from published data to elucidate key SAR trends. While a direct head-to-head study of a comprehensive set of this compound analogs is not yet available in the public domain, we can synthesize findings from various studies on related imidazo[1,2-a]pyridine derivatives to infer likely trends.

For the purpose of this guide, we will analyze hypothetical analogs based on common synthetic modifications reported in the literature for similar scaffolds. The following table summarizes the anticipated impact of these modifications on anticancer activity, with IC50 values representing a hypothetical composite from various studies on different cancer cell lines to illustrate the SAR principles.

Analog Modification from Parent Compound Hypothetical IC50 (µM) *Key SAR Insights
Parent This compound>50Baseline activity, serves as a scaffold for optimization.
Analog A Amide formation at the C2-carboxylate position (e.g., N-benzyl amide)15Amide bond can introduce new hydrogen bonding interactions, potentially improving target engagement. The nature of the amine substituent is critical.
Analog B Hydrolysis of the C2-ethyl ester to a carboxylic acid>50The carboxylic acid may increase polarity, which can negatively impact cell permeability. However, it could also serve as a key interaction point with certain targets.
Analog C Substitution at the 3-position with a bulky aromatic group5Introduction of a substituent at the 3-position can significantly enhance potency by providing additional binding interactions.[3]
Analog D Replacement of the 7-fluoro with a different halogen (e.g., chloro)25The nature of the halogen at the 7-position can influence both steric and electronic properties, thereby affecting activity.
Analog E Introduction of a basic amine moiety on the C2-substituent10A basic nitrogen can improve solubility and form salt bridges with acidic residues in the target protein, enhancing binding affinity.

*Hypothetical IC50 values are for illustrative purposes to demonstrate SAR principles and are not from a single comparative study.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant body of evidence suggests that many anticancer imidazo[1,2-a]pyridine derivatives exert their effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The following diagram illustrates the key components of the PI3K/Akt pathway and the likely point of intervention for active imidazo[1,2-a]pyridine analogs.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth IP_Analog Imidazo[1,2-a]pyridine Analog IP_Analog->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are paramount. This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer activity of this compound analogs.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well.[7]

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Target Engagement: Western Blotting for PI3K/Akt Pathway Proteins

Western blotting is a widely used technique to detect specific proteins in a sample.[8] This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available literature on related imidazo[1,2-a]pyridine derivatives strongly suggests that modifications at the C2 and C3 positions, as well as optimization of the substitution pattern on the pyridine ring, can lead to significant improvements in potency and selectivity. The inhibition of the PI3K/Akt signaling pathway appears to be a common mechanism of action for this class of compounds.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. Such studies will provide a more definitive understanding of the SAR and enable the rational design of next-generation inhibitors with improved therapeutic profiles. In vivo studies will also be crucial to assess the pharmacokinetic properties and anti-tumor efficacy of the most promising candidates.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • RSC Publishing. (n.d.). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]

  • ResearchGate. (2018). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • ResearchGate. (2014). What are the best PI3K/Akt Signaling pathway antibodies for Western Blot?. [Link]

  • National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]

  • WashU Medicine Research Profiles. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. [Link]

  • Chemical Methodologies. (2024). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • ResearchGate. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • RSC Publishing. (2020). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • National Institutes of Health. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. [Link]

  • Semantic Scholar. (2023). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

Sources

A Senior Application Scientist's Guide to Target Validation: A Comparative Analysis of CETSA for Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Target Validation in Drug Discovery

In the intricate journey of drug discovery and development, the unequivocal identification and validation of a drug's molecular target is a cornerstone of success.[1][2] This crucial step, known as target validation, provides the foundational evidence that a specific biomolecule is directly involved in a disease process and that modulating its activity with a therapeutic agent can lead to a desired clinical outcome.[1][3] Insufficient or flawed target validation is a leading cause of late-stage clinical trial failures, resulting in significant financial and temporal losses. Therefore, robust and reliable methods for confirming target engagement are paramount.[2]

This guide focuses on the target validation of a novel compound, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate . The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6] Given this therapeutic potential, definitively identifying the cellular target(s) of new derivatives like this compound is a critical step in advancing its development.

Here, we provide an in-depth exploration of the Cellular Thermal Shift Assay (CETSA) as a powerful tool for validating the target of this compound.[7][8][9] We will delve into the principles of CETSA, provide a detailed experimental protocol, and, importantly, offer a comparative analysis with alternative target validation methodologies, namely CRISPR/Cas9-mediated gene editing and Affinity Purification-Mass Spectrometry (AP-MS) . This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their target validation strategies.

Section 1: The Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is a biophysical assay that directly measures the engagement of a drug with its target protein within the complex milieu of a living cell or tissue.[8][9] The underlying principle is elegant and powerful: the binding of a ligand, such as a small molecule drug, to its protein target generally increases the protein's thermal stability.[9][10] When subjected to increasing temperatures, proteins unfold and aggregate. However, a protein that has formed a stable complex with a ligand will be more resistant to this heat-induced denaturation.[10][11]

This change in thermal stability is quantified by measuring the amount of soluble protein remaining after heat treatment.[7][8] A shift in the melting temperature (Tm) of the protein in the presence of the compound compared to a vehicle control provides direct evidence of target engagement.[11]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Protein Quantification cluster_4 Data Analysis start Intact Cells treatment Incubate with This compound or Vehicle Control start->treatment heat Heat Samples to a Range of Temperatures treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, Mass Spectrometry) centrifugation->quantification analysis Generate Melt Curves and Determine Thermal Shift (ΔTm) quantification->analysis

Detailed CETSA Protocol for this compound

This protocol provides a step-by-step guide for performing a CETSA experiment to validate the target of this compound in a relevant cancer cell line (e.g., A375 melanoma cells, given the known activity of similar compounds).[12]

Materials:

  • A375 melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Protease inhibitor cocktail

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibody against the putative target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

Experimental Procedure:

  • Cell Culture and Treatment:

    • Culture A375 cells to ~80% confluency.

    • Harvest cells and resuspend in fresh culture medium at a density of 1 x 10^7 cells/mL.

    • In separate tubes, treat the cell suspension with either this compound (e.g., at a final concentration of 10 µM) or an equivalent volume of DMSO (vehicle control).

    • Incubate for 1 hour at 37°C with gentle agitation.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Place the samples in a thermal cycler and heat them to a range of temperatures (e.g., 37°C, 42°C, 47°C, 52°C, 57°C, 62°C, 67°C). The optimal temperature range may need to be determined empirically for the specific target protein.

    • Heat for 3 minutes at each temperature, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Protein Extraction:

    • Transfer the heated cell suspensions to microcentrifuge tubes.

    • Lyse the cells by three cycles of freeze-thaw (e.g., snap-freezing in liquid nitrogen followed by thawing at 25°C).

    • Add protease inhibitor cocktail to the cell lysates.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the total protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE and Western blotting.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities for each temperature point.

  • Data Analysis and Interpretation:

    • For each treatment group (compound and vehicle), plot the relative band intensity of the target protein as a function of temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • A significant increase in the Tm of the target protein in the compound-treated samples compared to the vehicle-treated samples (a positive ΔTm) confirms direct target engagement.

Section 2: Alternative Approaches for Target Validation

While CETSA is a powerful technique, a multi-pronged approach to target validation often provides the most compelling evidence. Here, we discuss two widely used orthogonal methods.

Method A: Genetic Approaches (CRISPR/Cas9-mediated Gene Knockout)

Principle: The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise knockout of a specific gene.[13] In the context of target validation, if a compound's efficacy is dependent on its interaction with a particular protein, then knocking out the gene encoding that protein should render the cells resistant to the compound.[14] This "genetic validation" provides strong evidence for the target's role in the compound's mechanism of action.[15]

High-Level Protocol:

  • Design and Synthesize guide RNAs (sgRNAs): Design two or more sgRNAs targeting the gene of the putative target protein.

  • Deliver CRISPR/Cas9 Components: Transfect the target cells (e.g., A375) with Cas9 nuclease and the designed sgRNAs.

  • Isolate and Validate Knockout Clones: Select single-cell clones and expand them. Validate the gene knockout at the genomic level (sequencing) and the protein level (Western blot).

  • Phenotypic Assay: Treat the knockout and wild-type cells with a range of concentrations of this compound.

  • Assess Cellular Response: Measure cell viability or another relevant phenotypic endpoint. A significant rightward shift in the dose-response curve for the knockout cells compared to the wild-type cells validates the target.

Method B: Affinity Purification-Mass Spectrometry (AP-MS)

Principle: AP-MS is a proteomic technique used to identify protein-protein interactions.[16][17] For target identification, a "bait" is used to "fish" for interacting "prey" proteins from a complex mixture like a cell lysate.[17][18] The bait can be a tagged version of a protein of interest or, in this case, a chemically modified version of the drug molecule that is immobilized on a solid support (e.g., beads).

High-Level Protocol:

  • Synthesize an Affinity Probe: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

  • Immobilize the Probe: Couple the affinity probe to streptavidin-coated beads.

  • Cell Lysis and Incubation: Prepare a lysate from the target cells and incubate it with the probe-coated beads. Include a control with beads alone or beads with an inactive analog.

  • Wash and Elute: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the compound.

Section 3: Comparative Analysis

Choosing the right target validation method depends on various factors, including the stage of the drug discovery project, available resources, and the nature of the target.

FeatureCellular Thermal Shift Assay (CETSA)CRISPR/Cas9 Gene EditingAffinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand-induced thermal stabilizationGenetic knockout leading to phenotypic changeAffinity-based pulldown of binding partners
Physiological Relevance High (in-cell, label-free)High (in-cell)Moderate (in-lysate, requires compound modification)
Direct Evidence of Binding YesIndirect (functional consequence)Yes
Throughput Moderate to high (with adaptations)[19]Low (clone selection is time-consuming)Low to moderate
Required Expertise Moderate (biochemical assays)High (molecular biology, cell culture)High (chemistry, proteomics)
Potential for Artifacts Low, but some proteins may not show a thermal shift[20]Off-target effects of CRISPR, cellular compensationNon-specific binding, steric hindrance from the tag
Suitability for Membrane Proteins YesYesChallenging

Section 4: Hypothetical Case Study & Signaling Pathway

Let's hypothesize that through CETSA and subsequent validation, the target of this compound is identified as AKT1 , a key protein kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in melanoma.[12]

Signaling_Pathway

In this scenario, the validation of AKT1 as the direct target of this compound provides a clear mechanistic rationale for its anti-cancer activity observed in melanoma cells.[12] This knowledge is invaluable for guiding lead optimization, biomarker development, and the design of future clinical trials.

Conclusion and Future Perspectives

Target validation is a non-negotiable step in modern drug discovery.[1][2] The Cellular Thermal Shift Assay offers a robust and physiologically relevant method for confirming direct target engagement in a label-free manner.[9][11] Its ability to be performed in intact cells and even tissues makes it a particularly powerful tool for validating the targets of novel compounds like this compound.

However, as this guide has illustrated, a comprehensive target validation strategy should ideally incorporate orthogonal approaches. Combining the direct biophysical evidence from CETSA with the genetic evidence from CRISPR/Cas9 and the proteomic insights from AP-MS can build an unassailable case for a drug's mechanism of action. As technologies continue to evolve, the integration of these methods will become increasingly seamless, further de-risking the challenging but rewarding path of bringing new medicines to patients.

References

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • O'Donovan, B., et al. (2018). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Drug Discovery and Development: From Molecules to Medicine. IntechOpen. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(14), e4479. Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Target Identification and Validation. Retrieved from [Link]

  • Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. Retrieved from [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Retrieved from [Link]

  • da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. Retrieved from [Link]

  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6599. Retrieved from [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1735. Retrieved from [Link]

  • Al-Nedawi, K. N., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355171. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 139–156. Retrieved from [Link]

  • Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes. Retrieved from [Link]

  • Seashore-Ludlow, B., & Lundbäck, T. (2016). Early Perspective: Microplate Applications of the Cellular Thermal Shift Assay (CETSA). Journal of Biomolecular Screening, 21(10), 1019–1033. Retrieved from [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369–376. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Retrieved from [Link]

  • CD Genomics. (n.d.). Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. Retrieved from [Link]

  • Morris, J. H., et al. (2014). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 9(11), 2539–2554. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • Springer Nature Experiments. (2022). Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein–Protein Interactions. Retrieved from [Link]

  • Lattanzi, A., & D'Onghia, G. (2020). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. Methods in Molecular Biology, 2115, 245–259. Retrieved from [Link]

  • Atanasov, V., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. International Journal of Molecular Sciences, 24(20), 15159. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Zhang, T., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 1–18. Retrieved from [Link]

  • Aliwaini, S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 21(5), 405. Retrieved from [Link]

  • Lino, C. A., et al. (2023). Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies. International Journal of Molecular Sciences, 24(24), 17290. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of three different prediction methods for the targets with significant interventions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]

  • PubMed. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]

  • PubMed. (2010). Ethyl 8-(4-nitro-phen-yl)imidazo[1,2-a]pyridine-7-carboxyl-ate. Retrieved from [Link]

Sources

A Researcher's Guide to Benchmarking Novel FLT3 Inhibitors: A Comparative Analysis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate Against Quizartinib

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the preclinical benchmarking of a novel potential FMS-like tyrosine kinase 3 (FLT3) inhibitor, Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, against the well-characterized and clinically approved FLT3 inhibitor, Quizartinib. As a Senior Application Scientist, the objective of this document is to furnish a robust, scientifically-grounded protocol for a head-to-head comparison, elucidating the critical experimental assays and data interpretation necessary to evaluate the therapeutic potential of this investigational compound.

The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical regulator of hematopoiesis, and its activating mutations are prevalent in acute myeloid leukemia (AML), conferring a poor prognosis.[1][2] The development of targeted FLT3 inhibitors has significantly advanced the treatment landscape for FLT3-mutated AML.[3][4] Quizartinib (AC220) is a potent, second-generation, type II FLT3 tyrosine kinase inhibitor that has demonstrated significant efficacy in clinical trials and is approved for the treatment of relapsed/refractory FLT3-ITD AML.[5][6][7] Its high selectivity and well-documented activity make it an ideal benchmark for evaluating novel FLT3-targeting compounds.[8][9]

This compound is a novel compound with a scaffold that has been explored for various biological activities.[10][11][12][13][14][15][16] This guide outlines the essential in vitro studies to ascertain its specific activity against FLT3 and compare its potency and selectivity with Quizartinib.

I. Understanding the FLT3 Signaling Pathway in AML

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[17][18][19] These pathways are crucial for cell proliferation, survival, and differentiation.[2] In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) lead to ligand-independent constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic blasts.[1][2][19]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

II. Comparative Benchmarking Workflow

The following workflow provides a structured approach to comparing the investigational compound, this compound, with the benchmark inhibitor, Quizartinib.

Benchmarking_Workflow start Start: Synthesize & Purify This compound biochemical_assay Biochemical Kinase Assay (IC50 Determination) start->biochemical_assay cellular_assay Cell-Based Proliferation Assay (GI50 Determination) biochemical_assay->cellular_assay pathway_analysis Target Engagement & Pathway Inhibition (Western Blot) cellular_assay->pathway_analysis data_analysis Data Analysis & Comparison with Quizartinib pathway_analysis->data_analysis conclusion Conclusion on Potency & Selectivity data_analysis->conclusion

Caption: Experimental workflow for benchmarking a novel FLT3 inhibitor.

III. Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant FLT3 kinase activity and compare it to Quizartinib.

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified FLT3 kinase, providing a fundamental measure of its potency.[20][21] It is crucial to test against both wild-type FLT3 and clinically relevant mutants (e.g., FLT3-ITD and FLT3-D835Y) to understand the inhibitor's spectrum of activity.

Protocol:

  • Reagents and Materials:

    • Recombinant human FLT3 (wild-type), FLT3-ITD, and FLT3-D835Y kinase domains.

    • A suitable peptide substrate for FLT3.

    • ATP (Adenosine triphosphate).

    • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT).

    • ADP-Glo™ Kinase Assay kit or similar luminescence-based assay system.

    • This compound and Quizartinib (as a positive control) dissolved in DMSO.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the investigational compound and Quizartinib in DMSO.

    • In a 384-well plate, add the kinase, substrate, and buffer.

    • Add the serially diluted compounds to the wells.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to the Km value for FLT3 to ensure accurate IC50 determination.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Objective: To assess the anti-proliferative effect (GI50) of the investigational compound on AML cell lines harboring FLT3 mutations and compare it with Quizartinib.

Rationale: This assay evaluates the compound's ability to inhibit cell growth in a more physiologically relevant context.[22] The use of cell lines with endogenous FLT3 mutations, such as MV4-11 (homozygous FLT3-ITD), provides insight into the compound's cellular potency and its ability to counteract the oncogenic signaling of mutant FLT3.[23]

Protocol:

  • Reagents and Materials:

    • Human AML cell lines: MV4-11 (FLT3-ITD) and MOLM-13 (FLT3-ITD). A cell line with wild-type FLT3 (e.g., HL-60) should be included as a negative control to assess selectivity.

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • This compound and Quizartinib dissolved in DMSO.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density.

    • Add serial dilutions of the investigational compound and Quizartinib to the wells.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of growth inhibition for each compound concentration relative to a DMSO control.

    • Determine the GI50 (concentration for 50% growth inhibition) values using a non-linear regression analysis.

Objective: To confirm that the investigational compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins in AML cells.

Rationale: This experiment provides direct evidence that the observed anti-proliferative effects are due to the inhibition of the FLT3 signaling pathway.[24] By examining the phosphorylation status of FLT3, STAT5, ERK, and AKT, we can confirm on-target activity.

Protocol:

  • Reagents and Materials:

    • MV4-11 or MOLM-13 cells.

    • This compound and Quizartinib.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, phospho-AKT, and total AKT. A loading control antibody (e.g., β-actin) is also required.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat the cells with varying concentrations of the investigational compound and Quizartinib for a defined period (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compounds on the phosphorylation of the target proteins.

IV. Data Presentation and Interpretation

The quantitative data from the biochemical and cellular assays should be summarized in a clear and concise table for direct comparison.

Compound Biochemical IC50 (nM) Cellular GI50 (nM)
FLT3-wt FLT3-ITD
This compound Experimental ValueExperimental Value
Quizartinib ~4.2[8][9]~1.1[8][9]

Interpretation:

  • Potency: A lower IC50/GI50 value indicates higher potency. The potency of this compound should be directly compared to that of Quizartinib.

  • Selectivity:

    • Kinase Selectivity: Comparing the IC50 values for wild-type and mutant FLT3 can indicate selectivity for the mutated, oncogenic form of the kinase.

    • Cellular Selectivity: A significantly higher GI50 value in the FLT3-wild-type cell line (HL-60) compared to the FLT3-mutant cell lines (MV4-11, MOLM-13) suggests selectivity for cells dependent on FLT3 signaling.

  • Structure-Activity Relationship (SAR): The results from these assays will provide initial insights into the SAR of the imidazo[1,2-a]pyridine scaffold as an FLT3 inhibitor and guide further optimization.

V. Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial evaluation of this compound as a potential FLT3 inhibitor. By directly comparing its performance against a clinically relevant benchmark like Quizartinib, researchers can make informed decisions about the therapeutic potential of this novel compound.

Positive results from these initial in vitro studies would warrant further investigation, including:

  • Broader Kinome Profiling: To assess the selectivity of the compound against a wider panel of kinases and identify potential off-target effects.

  • In Vivo Efficacy Studies: Using xenograft models of FLT3-mutated AML to evaluate the compound's anti-tumor activity in a living system.

  • Pharmacokinetic and ADME Studies: To determine the compound's absorption, distribution, metabolism, and excretion properties.

By following a systematic and rigorous benchmarking process, the scientific community can efficiently identify and advance promising new therapeutic agents for patients with FLT3-mutated AML.

References

  • Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. National Institutes of Health.[Link]

  • FLT3 inhibitor quizartinib (AC220). PubMed.[Link]

  • A novel cell-based assay to identify the FLT3 kinase construct used in enzyme assays that best represents the activity of cellular FLT3. Arcus Biosciences.[Link]

  • A Trial of the FMS-like Tyrosine Kinase 3 (FLT3) Inhibitor Gilteritinib Administered as Maintenance Therapy Following Allogeneic Transplant for Patients With FLT3/Internal Tandem Duplication (ITD) Acute Myeloid Leukemia (AML). Mayo Clinic.[Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology.[Link]

  • Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells. National Institutes of Health.[Link]

  • Gilteritinib Improves Survival in AML with FLT3 Mutations. National Cancer Institute.[Link]

  • Quizartinib (AC220): a promising option for acute myeloid leukemia. National Institutes of Health.[Link]

  • Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... ResearchGate.[Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central.[Link]

  • SUNItinib. Cancer Care Ontario.[Link]

  • Full article: FLT3 inhibitor quizartinib (AC220). Taylor & Francis Online.[Link]

  • FLT3 Signaling pathways and their dysregulation in AML. Illustration of... ResearchGate.[Link]

  • Gilteritinib Helps Set New Pace in Acute Myeloid Leukemia. OncLive.[Link]

  • sunitinib. My Cancer Genome.[Link]

  • FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. National Institutes of Health.[Link]

  • Potency of FLT3 inhibitors in biochemical and cellular assays. ResearchGate.[Link]

  • FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. National Institutes of Health.[Link]

  • Sunitinib: Package Insert / Prescribing Information / MOA. Drugs.com.[Link]

  • The antitumor effects of sunitinib (formerly SU11248) against a variety of human hematologic malignancies: enhancement of growth inhibition via inhibition of mammalian target of rapamycin signaling. AACR Journals.[Link]

  • PathHunter® eXpress Flt3 Activity Assay. DiscoverX.[Link]

  • FLT3 (ITD) Cellular Phosphorylation Assay Service. Reaction Biology.[Link]

  • Development of selective FLT3 inhibitors. Vichem.[Link]

  • FLT3 Kinase Assay Kit. BPS Bioscience.[Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.[Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.[Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Therapeutics / flt3-inhibitors. AML Hub.[Link]

  • A Review of FLT3 Kinase Inhibitors in AML. MDPI.[Link]

  • FLT3 Inhibitors Market Size, Top Share, Report to 2033. Straits Research.[Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health.[Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology.[Link]

  • In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Spandidos Publications.[Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. National Institutes of Health.[Link]

  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. PubMed.[Link]

  • Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed.[Link]

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central.[Link]

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. National Institutes of Health.[Link]

  • Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed.[Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed.[Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. ResearchGate.[Link]

  • Design, synthesis and biological activity of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents. PubMed.[Link]

  • Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. PubMed.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, a member of the biologically significant imidazo[1,2-a]pyridine class of heterocycles.[1][2][3] Adherence to these procedures is not merely a regulatory formality but a cornerstone of a robust safety culture, protecting both laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough risk assessment is paramount. Based on the hazard profiles of analogous structures, assume that this compound may possess the following characteristics:

Potential Hazard Rationale based on Analogous Compounds Recommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine and its derivatives are known to be harmful if ingested, absorbed through the skin, or inhaled.[5]Standard laboratory coat, nitrile gloves, and chemical safety goggles.
Skin and Eye Irritation Many nitrogen-containing heterocyclic compounds are irritants.[4][7]Chemical safety goggles or a face shield, and appropriate chemical-resistant gloves.
Respiratory Tract Irritation Vapors or dusts of similar compounds can cause respiratory irritation.[7]Work in a well-ventilated area or a chemical fume hood.

This precautionary approach ensures that all handling and disposal steps are conducted with the highest level of safety.

II. The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule of chemical disposal is that hazardous waste should never be disposed of down the drain or in regular trash.[8][9][10] All chemical waste must be managed in accordance with federal, state, and local regulations, which are typically administered through your institution's Environmental Health and Safety (EHS) department.[10][11]

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Select a clean, chemically compatible container with a secure, leak-proof lid. It is often best practice to reuse the original reagent bottle if it is in good condition, after ensuring it is properly relabeled for waste.[12][13]

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid this compound, including contaminated weighing papers or spatulas, in the designated container.

    • Liquid Waste: If the compound is in solution, collect the liquid waste in a separate, clearly labeled container. Do not mix with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[12]

    • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, absorbent pads, or pipette tips, should be considered hazardous and placed in the designated solid waste container.[14]

  • Proper Labeling: Affix a hazardous waste label to the container immediately upon adding the first particle of waste.[9][15][16] The label must include:

    • The words "Hazardous Waste."[15][16]

    • The full chemical name: "this compound."

    • An accurate list of all components and their approximate percentages, including solvents.[12]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[15][16]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[9][10][12]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[12][13][15]

    • Ensure the SAA is in a well-ventilated area and that the waste container is stored in secondary containment to prevent spills.[9]

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Disposal of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate assess_hazards Assess Hazards (Assume Toxic & Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate_waste Segregate Waste (Solid, Liquid, Contaminated PPE) don_ppe->segregate_waste label_container Label Container as 'Hazardous Waste' with Full Chemical Name segregate_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

III. Emergency Procedures: Spill and Exposure

In the event of a spill or personnel exposure, immediate and correct action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the absorbent material and any contaminated debris into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][7]

IV. The Role of Institutional EHS

Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste management.[14] They are responsible for:

  • Providing specific guidance on waste stream segregation and container compatibility.

  • Supplying proper hazardous waste labels.

  • Scheduling and conducting the pickup of full waste containers for final disposal by a licensed waste management facility.[9][11]

Always consult your institution's specific waste management plan and EHS professionals to ensure full compliance with all applicable regulations.[8]

By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a collective responsibility that safeguards the well-being of the entire research community.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of Nevada, Reno. Chapter 20: Chemical Waste Management. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Avantor. Material Safety Data Sheet - PYRIDINE. [Link]

  • ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • Semantic Scholar. Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate. Given the limited specific public data on this compound, this document synthesizes best practices from handling analogous chemical structures and general laboratory safety principles to ensure a secure research environment. The core philosophy of this guide is to treat all novel or under-documented compounds with a high degree of caution.

Hazard Assessment and Triage: What We Know

Assume this compound is more hazardous than currently documented. A proactive and cautious approach is paramount for the safe handling of any research chemical with incomplete hazard data.

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. They are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted inside a properly functioning chemical fume hood.[7][8] This is critical to prevent the inhalation of any potential vapors or aerosols.[9]

  • Ventilation: Ensure the laboratory has a well-maintained ventilation system to prevent the accumulation of potentially harmful vapors in the general lab environment.[10]

  • Designated Work Area: Establish a designated area within the laboratory for handling this compound.[8] This area should be clearly labeled, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory for all personnel handling this compound.[11][12]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.[13]Protects eyes from splashes and potential irritants. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[7]Prevents skin contact and absorption. Double-gloving is recommended.
Body Protection A flame-resistant lab coat that is fully buttoned.[11][13]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[7]Protects feet from spills.
Respiratory Protection Generally not required when working in a fume hood. If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary.[9][14]A fume hood is the primary means of respiratory protection.

Procedural Workflow for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and accidents. The following workflow diagram illustrates the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Risk Assessment PPE_Donning Don PPE RiskAssessment->PPE_Donning FumeHood_Prep Prepare Fume Hood PPE_Donning->FumeHood_Prep Weighing Weighing FumeHood_Prep->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Setup Dissolving->Reaction Decontamination Decontaminate Glassware Reaction->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation PPE_Doffing Doff PPE Waste_Segregation->PPE_Doffing Hand_Washing Wash Hands PPE_Doffing->Hand_Washing

Caption: A streamlined workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Conduct a thorough risk assessment before beginning any work.[11]

    • Don all required PPE as outlined in the table above.

    • Prepare your chemical fume hood by ensuring it is clean, uncluttered, and the sash is at the appropriate height.

  • Handling:

    • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.

    • Dissolving: Add the solvent to the solid in a suitable container, always adding liquid to solid to minimize splashing.

    • Transferring: Use appropriate tools such as a spatula or powder funnel for solid transfers. For liquid transfers, use a pipette or syringe.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound.

    • Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[6] The waste container must be clearly labeled with the full chemical name and associated hazards.[12]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

    • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[12]

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is crucial for minimizing their impact.[11]

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Storage and Disposal: Long-Term Safety

  • Storage: Store this compound in a tightly sealed, clearly labeled container.[7][8] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[8][10]

  • Disposal: All waste containing this compound must be treated as hazardous waste.[5] Do not dispose of it down the drain or in the regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal.

Building a Culture of Safety

This guide provides a framework for the safe handling of this compound. However, true laboratory safety is a continuous process of learning, vigilance, and open communication. Always consult with your institution's EHS department for specific guidance and training. By prioritizing safety, you protect yourself, your colleagues, and the integrity of your research.

References

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Vertex AI Search.
  • Life-Changing Safety Tips for Handling Labor
  • Chemical Safety Best Practices in The Lab. Green World Group.
  • Safe Lab Practices. Environmental Health & Safety.
  • Working with Chemicals - Prudent Practices in the Labor
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Standard Operating Procedure for Pyridine.
  • Material Safety D
  • 7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
  • Safety Data Sheet for Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxyl
  • Safety Data Sheet for Imidazo[1,2-a]pyridine-2-carbaldehyde. Acros Organics.
  • Safety Data Sheet for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydr

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.